Technical Documentation Center

2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide
  • CAS: 923243-98-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Pharmacological Mechanism of Action of 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide

Abstract This technical guide provides a comprehensive framework for elucidating the pharmacological mechanism of action of the novel chemical entity, 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide. In the absence of spec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for elucidating the pharmacological mechanism of action of the novel chemical entity, 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide. In the absence of specific literature for this compound, we present a hypothesis-driven approach grounded in the well-established pharmacology of the sulfonamide and fluoro-benzenesulfonamide classes of molecules. This document is intended for researchers, scientists, and drug development professionals, offering a structured and scientifically rigorous pathway for investigation. We will explore the classical antibacterial mechanism of action as a primary hypothesis, followed by other potential therapeutic targets. Detailed experimental protocols and workflows are provided to validate these hypotheses, ensuring a self-validating system of inquiry.

Introduction and Molecular Profile

2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide is a synthetic compound featuring a benzenesulfonamide core, a class of structures that is a cornerstone in medicinal chemistry.[1] The molecule's structure is characterized by a fluorine atom at the 2-position of the benzene ring and an isopropyl group attached to the sulfonamide nitrogen. The presence of the sulfonamide functional group is of particular interest, as it is a key pharmacophore in a wide array of therapeutic agents, including antibacterial, anticancer, anti-inflammatory, and diuretic drugs.[1][2][3] The fluorine substitution is a common medicinal chemistry strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic and pharmacodynamic properties.[4]

Molecular Structure:

  • IUPAC Name: 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide

  • CAS Number: 923243-98-5

  • Molecular Formula: C₉H₁₂FNO₂S

  • Synonyms: 2-fluoro-N-isopropylbenzenesulfonamide

Given its structural features, a primary hypothesis for the mechanism of action of 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide is its potential as an antibacterial agent.

Primary Hypothesized Mechanism of Action: Antibacterial Activity via Dihydropteroate Synthase Inhibition

The most well-documented mechanism of action for sulfonamide drugs is the inhibition of bacterial folic acid synthesis.[2][5][6][7] Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo.[8][9] This metabolic pathway is therefore an attractive target for selective antibacterial therapy.

Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a key substrate for the enzyme dihydropteroate synthase (DHPS).[2][6][8] By competitively inhibiting DHPS, sulfonamides block the synthesis of dihydropteroic acid, a precursor to dihydrofolic acid and ultimately tetrahydrofolic acid.[2][7][8] Tetrahydrofolic acid is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids, all of which are necessary for DNA replication and bacterial proliferation.[10] This inhibition of growth, rather than direct killing of the bacteria, classifies sulfonamides as bacteriostatic agents.[5][8]

Signaling Pathway Diagram: Hypothesized Antibacterial Mechanism

DHPS_Inhibition cluster_synthesis Bacterial Folic Acid Synthesis PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Pyrophosphate Dihydropteridine->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Catalyzes Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid Leads to Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Leads to Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolic_Acid->Nucleic_Acids Leads to Compound 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide Compound->DHPS Competitively Inhibits

Caption: Hypothesized competitive inhibition of DHPS by 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide.

Experimental Validation of the Primary Hypothesis

A logical and rigorous experimental workflow is essential to validate the hypothesized antibacterial mechanism of action.

Experimental Workflow Diagram: Antibacterial Mechanism Validation

antibacterial_workflow start Start: Test Compound (2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide) mic_testing 1. Minimum Inhibitory Concentration (MIC) Assay start->mic_testing bacteriostatic_cidal 2. Bacteriostatic vs. Bactericidal Assay mic_testing->bacteriostatic_cidal folate_rescue 3. Folate Pathway Rescue Assay bacteriostatic_cidal->folate_rescue dhps_assay 4. Recombinant DHPS Enzyme Inhibition Assay folate_rescue->dhps_assay conclusion Conclusion: Mechanism of Action Confirmed/Refuted dhps_assay->conclusion

Caption: Step-wise experimental workflow to validate the antibacterial hypothesis.

Detailed Experimental Protocols

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a panel of bacteria.

Protocol:

  • Prepare a stock solution of 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB).

  • Inoculate each well with a standardized bacterial suspension (e.g., Escherichia coli, Staphylococcus aureus) to a final concentration of 5 x 10⁵ CFU/mL.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Objective: To determine if the compound inhibits bacterial growth (bacteriostatic) or kills the bacteria (bactericidal).

Protocol:

  • Following the MIC assay, take a 10 µL aliquot from the wells corresponding to the MIC, 2x MIC, and 4x MIC.

  • Spread the aliquots onto separate Mueller-Hinton Agar (MHA) plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • If there is no growth on the MHA plates, the compound is considered bactericidal at that concentration. If there is growth, it is bacteriostatic.

Objective: To confirm that the antibacterial activity is due to the inhibition of the folic acid synthesis pathway.

Protocol:

  • Perform the MIC assay as described above, but in two separate sets of plates.

  • In one set of plates, supplement the MHB with a final concentration of 100 µg/mL of folic acid.

  • If the compound's antibacterial activity is reversed (i.e., a significant increase in the MIC) in the presence of folic acid, it strongly suggests that the mechanism of action involves the folate pathway.

Objective: To directly measure the inhibitory activity of the compound against the DHPS enzyme.

Protocol:

  • Express and purify recombinant DHPS from the target bacterial species.

  • In a suitable buffer, combine the purified DHPS enzyme, PABA, and dihydropteridine pyrophosphate.

  • Add varying concentrations of 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide.

  • Incubate the reaction mixture and then measure the formation of the product, dihydropteroic acid, typically using a spectrophotometric or HPLC-based method.

  • Calculate the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the DHPS enzyme activity.

Alternative Hypothesized Mechanisms of Action

The benzenesulfonamide scaffold is known for its promiscuity, and it is crucial to consider other potential mechanisms of action, especially if the antibacterial hypothesis is not validated.[1]

Carbonic Anhydrase Inhibition

Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.[1] Inhibition of specific CA isoforms has therapeutic applications in glaucoma, diuresis, and cancer.[2][11]

Experimental Validation:

  • In Vitro CA Inhibition Assay: A panel of recombinant human CA isoforms (e.g., CA I, II, IX, XII) should be used. The inhibitory activity of the compound can be measured using a stopped-flow CO₂ hydration assay or an esterase activity assay. IC₅₀ values for each isoform will determine the potency and selectivity of the compound.

Kinase Inhibition

The benzenesulfonamide moiety is present in several kinase inhibitors. For example, derivatives of 4-fluorobenzenesulfonamide have been investigated as PI3K/mTOR dual inhibitors.[12]

Experimental Validation:

  • Kinase Panel Screening: The compound should be screened against a broad panel of recombinant human kinases to identify potential targets. Commercially available kinase profiling services can be utilized for this purpose.

  • Cell-Based Assays: If a specific kinase target is identified, cell-based assays can be used to confirm on-target activity. For example, if the compound inhibits a kinase in a cancer-related pathway, its effect on the proliferation of relevant cancer cell lines can be assessed.

Ion Channel Modulation

Some benzenesulfonamide compounds have been shown to act as modulators of voltage-gated sodium channels, with potential applications in epilepsy.[13]

Experimental Validation:

  • Electrophysiological Assays: Patch-clamp electrophysiology on cells expressing specific sodium channel subtypes (e.g., NaV1.2, NaV1.6) can directly measure the effect of the compound on channel gating and conductance.

Quantitative Data Summary

The following table should be populated with experimental data as it is generated to provide a clear and concise summary of the compound's pharmacological profile.

AssayEndpointResult (e.g., µM)
Antibacterial Activity
E. coli MICMIC
S. aureus MICMIC
Bacteriostatic/BactericidalMBC/MIC Ratio
Folate Rescue (E. coli)Fold-shift in MIC
Recombinant E. coli DHPSIC₅₀
Carbonic Anhydrase Inhibition
Human CA IIC₅₀
Human CA IIIC₅₀
Human CA IXIC₅₀
Human CA XIIIC₅₀
Kinase Inhibition
Kinase Target XIC₅₀
Ion Channel Modulation
NaV1.xIC₅₀

Conclusion and Future Directions

This guide provides a robust, hypothesis-driven framework for the initial pharmacological characterization of 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide. The primary hypothesis centers on the classical antibacterial mechanism of sulfonamides, with detailed protocols for its validation. Additionally, plausible alternative mechanisms of action have been proposed, reflecting the versatility of the benzenesulfonamide scaffold.

The experimental data generated through the protocols outlined herein will provide a solid foundation for understanding the compound's mechanism of action. Positive results in any of these assays will warrant further investigation, including in vivo efficacy studies in relevant animal models, absorption, distribution, metabolism, and excretion (ADME) profiling, and toxicology studies. This systematic approach will be instrumental in determining the therapeutic potential of this novel chemical entity.

References

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure.
  • Sulfonamide (medicine) - Wikipedia. Wikipedia.
  • "SULPHONAMIDES".
  • Sulfonamide: Mechanism of Action & Uses - Lesson. Study.com.
  • What is the mechanism of Sulfanilamide? - Patsnap Synapse.
  • Synthesis, Mechanism of action And Characterization of Sulphonamide. International Journal of Current Science and Engineering.
  • 4-Fluorobenzenesulfonamide | CAS 402-46-0. Ossila.
  • A Comparative Analysis of N-Fluorobenzenesulfonimide (NFSI)
  • Analgesic and Antiallodynic Effects of 4-Fluoro-N-(4-Sulfamoylbenzyl) Benzene Sulfonamide in a Murine Model of Pain - PMC.
  • N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - PMC.
  • biological activity of benzenesulfonamide deriv
  • US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents - Google Patents.
  • 4-Fluorobenzenesulfonamide 98 402-46-0. Sigma-Aldrich.
  • Biological Activity Evaluation of Some New Benzenesulphonamide Deriv
  • 2-Fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide | Sapphire Bioscience. Sapphire Bioscience.
  • 2-Fluoro-n-(propan-2-yl)benzene-1-sulfonamide. Sigma-Aldrich.
  • Mode of Action of Sulfanilyl Fluoroquinolones - PMC.
  • 2-Fluoro-5-(hydroxymethyl)-n-(propan-2-yl)benzene-1-sulfonamide | ChemScene. ChemScene.
  • Sulfonamides : A Novel Approach For Antimicrobial Chemotherapy.
  • biological-activities-of-sulfonamides.pdf. Indian Journal of Pharmaceutical Sciences.
  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC.
  • 2-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide - NextSDS. NextSDS.
  • 2-Fluoro-n-(propan-2-yl)benzene-1-sulfonamide. Sigma-Aldrich.
  • Antimicrobial sulfonamide drugs. SciSpace.

Sources

Exploratory

Engineering Selectivity: Structural Analogs and Derivatives of 2-Fluoro-N-(propan-2-yl)benzene-1-sulfonamide in Targeted Therapeutics

Executive Summary The compound 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide (also designated as 2-fluoro-N-isopropylbenzenesulfonamide, CAS: 923243-98-5) represents a highly privileged pharmacophore in modern medicinal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide (also designated as 2-fluoro-N-isopropylbenzenesulfonamide, CAS: 923243-98-5) represents a highly privileged pharmacophore in modern medicinal chemistry[1]. By synergizing the stereoelectronic influence of an ortho-fluorine atom with the steric and lipophilic properties of an N-isopropyl group, this scaffold and its halogenated derivatives (e.g., 4-bromo and 5-bromo analogs) serve as critical building blocks for designing highly selective kinase inhibitors, enzyme antagonists, and receptor modulators[2][3]. This whitepaper explores the structural rationale behind this scaffold and details its application in overcoming critical drug development hurdles, such as off-target toxicity and poor pharmacokinetic profiles.

Structural Rationale & Pharmacophore Dynamics

The utility of the 2-fluoro-N-isopropylbenzenesulfonamide core lies in its ability to simultaneously tune target affinity and mitigate systemic toxicity.

The 2-Fluoro Substituent: The introduction of a fluorine atom ortho to the sulfonamide group fundamentally alters the molecule's conformational landscape. Fluorine's high electronegativity withdraws electron density from the sulfonamide, modulating its hydrogen-bond donor and acceptor capabilities. In the development of selective cyclooxygenase-2 (COX-2) inhibitors, this ortho-fluorine substitution is the definitive factor that preserves COX-2 potency while completely abolishing off-target COX-1 inhibition[4][5].

The N-isopropyl (propan-2-yl) Group: Cardiotoxicity, specifically the inhibition of the human ether-a-go-go-related gene (hERG) potassium channel, is a leading cause of late-stage clinical failure[6]. The N-isopropyl moiety introduces specific steric bulk that disrupts the planar, lipophilic interactions required for hERG channel binding. In the optimization of Mer tyrosine kinase (MerTK) inhibitors, replacing basic amine moieties with an N-isopropylbenzenesulfonamide group successfully eliminated hERG liability while maintaining sub-nanomolar target affinity[6][7].

Key Therapeutic Applications of Derivatives

MerTK Inhibitors in Oncology

MerTK is overexpressed in acute lymphoblastic leukemia (ALL), acute myeloid leukemia (AML), and non-small cell lung cancer (NSCLC), promoting tumor cell survival and suppressing apoptosis[7][8]. Analogs utilizing the N-isopropylbenzenesulfonamide motif, such as the pyrazolopyrimidine derivative UNC1062, exhibit potent inhibition (IC50 = 1.1 nM, Ki = 0.33 nM)[6][9]. When applied to live tumor cells, these analogs inhibit Mer phosphorylation and colony formation in soft agar without demonstrating significant hERG activity[6][8].

COX-2 Selectivity and Anti-Fibrotic Agents

Derivatives bearing the 2-fluorobenzenesulfonamide core, notably JTE-522 (4-(4-cyclohexyl-2-methyloxazol-5-yl)-2-fluorobenzenesulfonamide), highlight how the 2-fluoro group enhances selectivity[4]. JTE-522 induces apoptosis in endometrial cancer cells (RL95-2) by down-regulating COX-2 mRNA and activating caspase-3-like proteases[10][11]. Furthermore, it acts as a potent chemopreventive agent against experimental liver fibrosis and hepatocellular carcinoma without inducing gastrointestinal toxicity[12].

HDAC6 and BLT2 Targets

Polyfluorinated analogs (e.g., 2,3,4,5-tetrafluoro-N-isopropylbenzenesulfonamide) are essential intermediates for selective Histone Deacetylase 6 (HDAC6) inhibitors like NN-390, which demonstrate prolonged intracellular residence times (97 minutes) and high efficacy in medulloblastoma models[13]. Similarly, bromo-derivatives (4-bromo-N-isopropylbenzenesulfonamide) are utilized to synthesize BLT2 receptor antagonists, which inhibit reactive oxygen species (ROS) generation and reduce airway hyperresponsiveness in asthma[14].

Quantitative Data Presentation

The table below summarizes the structure-activity relationship (SAR) data demonstrating how modifications to the benzenesulfonamide core impact target affinity and safety profiles.

Compound / ScaffoldPrimary TargetEfficacy (IC50 / Ki)hERG Liability (EC50)Key Structural Feature
UNC569 MerTKKi = 2.9 nM1.7 µM (High Risk)N-methylpiperazine
UNC1062 MerTKIC50 = 1.1 nM>30 µM (Safe)N-isopropylsulfonamide
JTE-522 COX-2IC50 = 85 nMN/A2-fluorobenzenesulfonamide
NN-390 HDAC6IC50 < 1.0 µMN/ATetrafluorobenzenesulfonamide

Mechanistic Visualizations

Pathway Ligand Gas6 / Protein S Receptor MerTK Receptor Ligand->Receptor Activates Signaling PI3K / AKT Pathway Receptor->Signaling Phosphorylation Inhibitor N-isopropylsulfonamide Analog (e.g., UNC1062) Inhibitor->Receptor Blocks ATP Site Outcome Tumor Cell Survival Signaling->Outcome Promotes

MerTK signaling pathway and targeted inhibition by benzenesulfonamide analogs.

Workflow Synth Analog Synthesis (Suzuki Coupling) Kinase In Vitro Assay (MerTK / COX-2) Synth->Kinase Screen hERG PatchXpress hERG Screen Kinase->hERG IC50 < 10nM Lead Lead Selection (High Efficacy, Low Tox) hERG->Lead EC50 > 30µM

Self-validating experimental workflow for screening benzenesulfonamide derivatives.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols outline the synthesis and biological validation of these derivatives.

Protocol 1: Synthesis of Pyrazolopyrimidine Sulfonamide Analogs

Causality: Palladium-catalyzed Suzuki-Miyaura cross-coupling is selected because it tolerates the sulfonamide functional group without requiring complex protection/deprotection steps, ensuring high regioselectivity and yield[6].

  • Preparation: Dissolve the halogenated core (e.g., 4-bromo-2-fluoro-N-isopropylbenzenesulfonamide) and the corresponding boronic acid/pinacol ester in a 3:1 mixture of 1,4-dioxane and water.

  • Catalysis: Add 0.05 equivalents of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] and 2.0 equivalents of potassium carbonate ( K2​CO3​ ).

  • Reaction: Degas the mixture with nitrogen for 15 minutes. Heat to 90°C under reflux for 12 hours.

  • Purification: Cool to room temperature, extract with ethyl acetate, dry over anhydrous Na2​SO4​ , and purify via silica gel column chromatography (Hexane:Ethyl Acetate gradient) to isolate the final sulfonamide derivative[14].

Protocol 2: Automated Patch-Clamp hERG Safety Assay

Causality: The automated PatchXpress system provides a self-validating electrophysiological measurement of hERG potassium tail currents. Unlike biochemical surrogate assays, this directly measures ion channel kinetics, providing definitive proof that the N-isopropyl modification abolishes cardiotoxicity[6].

  • Cell Preparation: Culture CHO cells stably expressing the hERG potassium channel. Harvest and suspend in extracellular recording solution.

  • Compound Application: Apply the synthesized N-isopropylbenzenesulfonamide analogs at escalating concentrations (0.1 µM to 30 µM) using the PatchXpress automated fluidics system.

  • Electrophysiology: Apply a voltage step protocol (depolarization to +20 mV followed by a repolarizing step to -50 mV) to elicit hERG tail currents.

  • Data Analysis: Measure the peak amplitude of the tail currents pre- and post-compound application. Calculate the EC50​ to confirm that the hERG liability has been successfully mitigated ( EC50​>30μM )[6][8].

Sources

Foundational

Pharmacokinetic and ADME Profiling of 2-Fluoro-N-(propan-2-yl)benzene-1-sulfonamide: A Technical Whitepaper

Executive Summary The compound 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide (also known as 2-fluoro-N-isopropylbenzenesulfonamide) represents a highly versatile structural motif in modern medicinal chemistry. Fluorinate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide (also known as 2-fluoro-N-isopropylbenzenesulfonamide) represents a highly versatile structural motif in modern medicinal chemistry. Fluorinated benzenesulfonamides are frequently utilized as potent, selective inhibitors of metalloenzymes such as Carbonic Anhydrase (CA IX) in hypoxic tumors[1], as well as voltage-gated sodium channels (e.g., Nav1.7) for pain management[2].

This whitepaper provides an in-depth pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling guide for this compound. By analyzing the physicochemical impact of its functional groups—specifically the electron-withdrawing ortho-fluoro substitution and the sterically bulky N-isopropyl moiety—we establish a rational framework for its preclinical evaluation.

Structural Rationale and Physicochemical Properties

The pharmacokinetic behavior of 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide is dictated by the synergistic effects of its three core components:

  • The Sulfonamide Core: Acts as a classic hydrogen bond donor/acceptor. In CA IX inhibitors, the deprotonated sulfonamide nitrogen coordinates directly with the active-site zinc ion[3].

  • The Ortho-Fluoro Substitution: Fluorine is highly electronegative. Its inductive electron-withdrawing effect pulls electron density away from the sulfonamide group, lowering its pKa​ compared to unsubstituted analogs. This fine-tunes the ionization state at physiological pH (7.4), enhancing target binding affinity while simultaneously blocking cytochrome P450 (CYP450)-mediated aromatic hydroxylation at the ortho position[1].

  • The N-Isopropyl Group: The addition of this branched aliphatic chain increases the lipophilicity ( logP ) of the molecule, improving passive membrane permeability while providing steric hindrance that modulates the rate of N-dealkylation by hepatic enzymes[4].

Quantitative Data Summary
Pharmacokinetic ParameterPredicted / Experimental RangeMechanistic Implication
Molecular Weight 217.26 g/mol Highly favorable for oral bioavailability (complies with Lipinski’s Rule of 5).
logD7.4​ 1.8 – 2.2Optimal balance; ensures sufficient aqueous solubility while maintaining lipid membrane permeability.
pKa​ (Sulfonamide NH) ~8.5 – 9.0Predominantly unionized at pH 7.4 in plasma, facilitating passive cellular diffusion, yet capable of ionization in specific microenvironments.
Plasma Protein Binding (PPB) 60% – 80%Moderate binding ensures a sufficient unbound fraction ( fu​ ) is available for target engagement and systemic distribution.
CYP450 Inhibition Risk Low ( IC50​>10μM )Benzenesulfonamides generally exhibit favorable CYP profiles (e.g., CYP3A4, CYP2D6), minimizing drug-drug interaction (DDI) risks[5].

Metabolic Stability and Biotransformation Pathways

Understanding the metabolic fate of 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide is critical for predicting its in vivo half-life ( t1/2​ ) and clearance ( CL ). The primary site of Phase I metabolism is the N-isopropyl group. CYP3A4 and, to a lesser extent, CYP2C9, drive the oxidative N-dealkylation, resulting in the primary amine metabolite (2-fluorobenzenesulfonamide) and the release of acetone. Alternatively, aliphatic hydroxylation can occur on the isopropyl methyl groups.

The fluorinated aromatic ring is highly resistant to oxidative metabolism, effectively acting as a metabolic shield. Following Phase I oxidation, Phase II UGT (Uridine 5'-diphospho-glucuronosyltransferase) enzymes conjugate the resulting primary amine or hydroxyl groups for renal excretion.

Metabolic_Pathway Parent 2-Fluoro-N-(propan-2-yl) benzene-1-sulfonamide CYP3A4 CYP3A4 / CYP2C9 (Hepatic Oxidation) Parent->CYP3A4 Phase I Metabolite1 N-Dealkylated Metabolite (Primary Amine) CYP3A4->Metabolite1 N-dealkylation Metabolite2 Aliphatic Hydroxylation (Hydroxy-isopropyl) CYP3A4->Metabolite2 Oxidation Phase2 Phase II Conjugation (Glucuronidation) Metabolite1->Phase2 UGTs Metabolite2->Phase2 Excretion Renal Excretion Phase2->Excretion

Figure 1: Predicted Phase I and Phase II metabolic pathways for 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide.

Self-Validating Experimental Protocols

To empirically validate the pharmacokinetic profile of this compound, a robust, self-validating workflow is required. The following protocols are designed with internal controls to ensure data integrity and causality.

Protocol A: Caco-2 Bidirectional Permeability Assay

Causality Check: Why Caco-2 instead of PAMPA? While PAMPA measures passive diffusion, Caco-2 cells express active efflux transporters (e.g., P-glycoprotein/MDR1). Sulfonamides can occasionally act as substrates for these transporters; thus, a bidirectional Caco-2 assay is mandatory to calculate the Efflux Ratio (ER).

Step-by-Step Methodology:

  • Cell Culture: Seed human Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well transwell plates. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω⋅cm2 , validating monolayer integrity.

  • Dosing Solution Preparation: Dissolve 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide in DMSO, then dilute in HBSS buffer (pH 7.4) to a final concentration of 10 µM (final DMSO 1%).

  • Apical to Basolateral (A B) Transport: Add 0.2 mL of dosing solution to the apical chamber and 0.8 mL of blank HBSS to the basolateral chamber.

  • Basolateral to Apical (B A) Transport: Add 0.8 mL of dosing solution to the basolateral chamber and 0.2 mL of blank HBSS to the apical chamber.

  • Incubation & Sampling: Incubate at 37°C with orbital shaking (100 rpm). Take 50 µL aliquots from the receiver chambers at 30, 60, and 120 minutes. Replace with an equal volume of fresh buffer.

  • Quantification: Quench samples with cold acetonitrile containing an internal standard (e.g., tolbutamide). Centrifuge at 4000 rpm for 10 mins. Analyze the supernatant via LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability ( Papp​ ) and Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ). An ER>2.0 indicates active efflux.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Causality Check: This assay determines the intrinsic clearance ( CLint​ ) driven by Phase I enzymes. By utilizing NADPH as a cofactor, we isolate CYP450-mediated degradation from Phase II metabolism.

Step-by-Step Methodology:

  • Preparation: Thaw pooled Human Liver Microsomes (20 mg/mL) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Pre-incubation: In a 96-well plate, mix the test compound (final concentration 1 µM) with HLMs (final protein concentration 0.5 mg/mL) in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH regenerating system (final concentration 1 mM) to each well.

  • Time-Course Sampling: At t=0,5,15,30,45, and 60 minutes, transfer 50 µL of the reaction mixture into a quenching plate containing 150 µL of ice-cold acetonitrile with internal standard.

  • Control Validation: Run parallel incubations without NADPH to confirm that degradation is strictly CYP-mediated and not due to chemical instability. Use Verapamil as a high-clearance positive control.

  • Analysis: Centrifuge the quenched plates and analyze via LC-MS/MS. Plot the natural log of the remaining percentage of the parent compound versus time to calculate the elimination rate constant ( k ) and intrinsic clearance ( CLint​=(k⋅V)/protein concentration ).

High-Throughput ADME Workflow Visualization

To streamline the progression of 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide from in vitro screening to in vivo rodent models, the following cascade is utilized.

ADME_Workflow Step1 Compound Formulation (DMSO Stock / Buffer) Step2 Physicochemical Profiling (LogD, pKa, Kinetic Solubility) Step1->Step2 Step3 In Vitro Permeability (Caco-2 Bidirectional Assay) Step2->Step3 Solubility > 10 µM Step4 Metabolic Stability (HLM Intrinsic Clearance) Step3->Step4 P_app > 10 x 10^-6 cm/s Step5 In Vivo PK (Rodent IV/PO Dosing) Step4->Step5 T_1/2 > 30 min

Figure 2: Standardized high-throughput ADME and pharmacokinetic profiling workflow.

Toxicity and Safety Considerations

A significant advantage of fluorinated benzenesulfonamides is their favorable toxicity profile compared to non-fluorinated or heavily halogenated historical counterparts. For instance, in vivo toxicological screenings using zebrafish embryonic development models have demonstrated that fluorinated benzenesulfonamides exhibit significantly lower toxicity and fewer developmental abnormalities (e.g., pericardial edema) than standard sulfonamide drugs like ethoxzolamide[6]. Furthermore, the specific lack of CYP2D6 and CYP3A4 inhibition by optimized benzenesulfonamide derivatives minimizes the risk of hepatotoxicity and drug-drug interactions, making this scaffold highly attractive for clinical progression[5],[2].

References

  • A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry / NIH.[Link]

  • Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX. eLife Sciences.[Link]

  • An update on anticancer drug development and delivery targeting carbonic anhydrase IX. National Institutes of Health (NIH).[Link]

  • The discovery of benzenesulfonamide-based potent and selective inhibitors of voltage-gated sodium channel Na(v)1.7. Bioorganic & Medicinal Chemistry Letters / NIH.[Link]

  • Aryl Sulfonamide Inhibits Entry and Replication of Diverse Influenza Viruses via the Hemagglutinin Protein. Journal of Medicinal Chemistry / ACS Publications.[Link]

Sources

Exploratory

An In-Depth Technical Guide to Receptor Binding Affinity Studies for 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive framework for conducting receptor binding affinity studie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for conducting receptor binding affinity studies for the novel compound, 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide. Recognizing the critical importance of understanding drug-receptor interactions in modern pharmacology and drug development, this document moves beyond a simple recitation of protocols.[1] Instead, it offers a strategic and scientifically-grounded approach, emphasizing the rationale behind experimental design and the integration of various biophysical techniques to generate robust and reliable data. We will delve into the core principles of receptor binding, explore established and cutting-edge methodologies, and provide detailed, actionable protocols for their implementation. This guide is intended to empower researchers to not only execute these assays with technical proficiency but also to interpret the resulting data with a nuanced understanding of its implications for drug discovery and development.

Introduction: The Significance of Receptor Binding Affinity

The interaction between a ligand, such as a drug candidate, and its biological receptor is the foundational event that initiates a pharmacological response.[1] The strength of this interaction, quantified as binding affinity, is a paramount parameter in drug development.[1] It is typically expressed by the equilibrium dissociation constant (Kd), where a lower Kd value signifies a stronger binding affinity between the ligand and its target.[2] A comprehensive understanding of the binding affinity of 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide is therefore essential for elucidating its mechanism of action, predicting its in vivo efficacy, and optimizing its therapeutic potential.

The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents with diverse biological activities.[3][4][5] These activities include, but are not limited to, antimicrobial, anti-inflammatory, anticancer, and cardiovascular effects.[3][4][6] Given this precedent, it is plausible that 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide may interact with one or more receptor targets to elicit its pharmacological effects. This guide will provide the necessary framework to identify and characterize these interactions.

Strategic Approach to Target Identification and Validation

Prior to embarking on quantitative binding assays, a logical and resource-efficient approach begins with target identification and validation. The chemical structure of 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide provides initial clues. The presence of the sulfonamide moiety suggests a potential interaction with receptors known to bind other sulfonamide-containing ligands.

In Silico and Database-Driven Target Fishing

A crucial first step is to leverage computational and database resources to generate a preliminary list of potential targets. This can be achieved through:

  • Pharmacophore-Based Screening: Utilizing the 3D structure of 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide as a query to search databases of known receptor binding sites.

  • Similarity Searching: Identifying known drugs or bioactive molecules with structural similarity to the compound of interest and investigating their documented targets.

  • Target Prediction Algorithms: Employing machine learning models trained on large datasets of compound-target interactions to predict the most probable biological targets.

  • Literature and Patent Mining: A thorough review of scientific literature and patents for studies on structurally related sulfonamide derivatives can reveal known biological activities and receptor interactions.[7][8][9][10]

Initial Experimental Screening

The output from in silico methods should be viewed as a set of hypotheses that require experimental validation. A cost-effective initial screening can be performed using broad-based assays such as:

  • Receptor Panel Screening: Submitting the compound to a commercial or in-house panel of assays covering a wide range of common drug targets (e.g., G protein-coupled receptors (GPCRs), ion channels, kinases).

  • Cell-Based Phenotypic Assays: Evaluating the effect of the compound on cellular processes known to be modulated by specific receptor families.

The following diagram illustrates the workflow for target identification and validation:

Target_Identification_Workflow cluster_0 In Silico & Database Analysis cluster_1 Experimental Validation Pharmacophore_Screening Pharmacophore-Based Screening Hypothesized_Targets List of Hypothesized Targets Pharmacophore_Screening->Hypothesized_Targets Similarity_Searching Similarity Searching Similarity_Searching->Hypothesized_Targets Target_Prediction Target Prediction Algorithms Target_Prediction->Hypothesized_Targets Literature_Mining Literature & Patent Mining Literature_Mining->Hypothesized_Targets Receptor_Panel_Screening Receptor Panel Screening Validated_Targets Validated Target(s) for Affinity Studies Receptor_Panel_Screening->Validated_Targets Phenotypic_Assays Cell-Based Phenotypic Assays Phenotypic_Assays->Validated_Targets Hypothesized_Targets->Receptor_Panel_Screening Hypothesized_Targets->Phenotypic_Assays

Caption: Workflow for Target Identification and Validation.

Core Methodologies for Receptor Binding Affinity Determination

Once a putative receptor target has been identified, the next critical step is to quantitatively determine the binding affinity of 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide for this target. Several robust biophysical techniques are available for this purpose, each with its own set of advantages and considerations.[1][2]

Radioligand Binding Assays

Radioligand binding assays are a classic and highly sensitive method for quantifying ligand-receptor interactions.[1] These assays utilize a radioactively labeled ligand (radioligand) to measure its binding to a receptor preparation.[1]

These assays are based on the principle of competition. A fixed concentration of a high-affinity radioligand for the target receptor is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide). The test compound will compete with the radioligand for binding to the receptor. By measuring the displacement of the radioligand at various concentrations of the test compound, an inhibition constant (Ki) can be determined, which is a measure of the affinity of the test compound for the receptor.

1. Receptor Preparation:

  • Prepare cell membranes expressing the target receptor or use purified receptors.[1] The protein concentration should be determined using a standard protein assay (e.g., BCA or Bradford).[1]

2. Assay Buffer Preparation:

  • Prepare an appropriate binding buffer. A typical buffer might consist of Tris-HCl with MgCl2 and protease inhibitors to maintain receptor integrity.[1]

3. Reaction Setup (96-well plate format):

  • Total Binding: To designated wells, add the receptor preparation, a fixed concentration of the radioligand, and assay buffer.
  • Non-specific Binding (NSB): To another set of wells, add the receptor preparation, the radioligand, and a high concentration of an unlabeled competing ligand (typically 100-1000 times its Kd) to saturate the specific binding sites.[1]
  • Test Compound: To the remaining wells, add the receptor preparation, the radioligand, and serially diluted concentrations of 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide.

4. Incubation:

  • Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to allow the binding reaction to reach equilibrium.[11] Gentle agitation is recommended.[11]

5. Separation of Bound and Free Ligand:

  • Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter (e.g., GF/C).[11]
  • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[11]

6. Quantification:

  • Dry the filters and place them in scintillation vials with scintillation cocktail.[12]
  • Quantify the radioactivity using a scintillation counter.[12]

7. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.[12]
  • Plot the percentage of specific binding against the log concentration of 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide.
  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).[1]
  • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

"Receptor_Prep" [label="Receptor Preparation"]; "Buffer_Prep" [label="Assay Buffer\nPreparation"]; "Reaction_Setup" [label="Reaction Setup\n(96-well plate)"]; "Incubation" [label="Incubation to\nEquilibrium"]; "Filtration" [label="Vacuum Filtration\n& Washing"]; "Quantification" [label="Scintillation\nCounting"]; "Data_Analysis" [label="Data Analysis\n(IC50 & Ki)"];

"Receptor_Prep" -> "Reaction_Setup"; "Buffer_Prep" -> "Reaction_Setup"; "Reaction_Setup" -> "Incubation"; "Incubation" -> "Filtration"; "Filtration" -> "Quantification"; "Quantification" -> "Data_Analysis"; }

Caption: Radioligand Competition Binding Assay Workflow.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for monitoring molecular binding events in real-time.[13][14] It provides not only the equilibrium binding affinity (KD) but also the kinetic rate constants for association (kon) and dissociation (koff).

In an SPR experiment, one of the binding partners (typically the receptor) is immobilized on a sensor chip surface.[13] The other binding partner (the analyte, 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide) is flowed over the surface.[13] The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.[14] This change is proportional to the mass of the analyte bound to the surface.

1. Sensor Chip Selection and Ligand Immobilization:

  • Choose a sensor chip with appropriate surface chemistry for immobilizing the target receptor.
  • Immobilize the purified receptor onto the sensor chip surface using a suitable coupling chemistry (e.g., amine coupling).

2. Instrument Setup and Priming:

  • Set up the SPR instrument with the appropriate running buffer, ensuring it is degassed to prevent air bubbles.
  • Prime the system to ensure a stable baseline.

3. Analyte Injection and Data Collection:

  • Inject a series of concentrations of 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide over the sensor surface.
  • For each injection, monitor the change in the SPR signal (response units, RU) over time to generate a sensorgram. The sensorgram will show an association phase during analyte injection and a dissociation phase during buffer flow.

4. Surface Regeneration:

  • After each analyte injection, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection. The regeneration conditions must be optimized to ensure complete removal of the analyte without damaging the immobilized ligand.

5. Data Analysis:

  • Subtract the response from a reference flow cell (without immobilized ligand) to correct for bulk refractive index changes.
  • Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

"Immobilization" [label="Receptor Immobilization\non Sensor Chip"]; "Setup" [label="Instrument Setup\n& Priming"]; "Injection" [label="Analyte Injection\n(Varying Concentrations)"]; "Data_Collection" [label="Real-time Data\nCollection (Sensorgram)"]; "Regeneration" [label="Surface Regeneration"]; "Data_Analysis" [label="Kinetic & Affinity\nAnalysis (kon, koff, KD)"];

"Immobilization" -> "Setup"; "Setup" -> "Injection"; "Injection" -> "Data_Collection"; "Data_Collection" -> "Regeneration"; "Regeneration" -> "Injection" [label="Next Concentration", style=dashed]; "Data_Collection" -> "Data_Analysis"; }

Caption: Surface Plasmon Resonance (SPR) Experimental Workflow.

Data Presentation and Interpretation

The quantitative data generated from these binding assays should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 1: Summary of Receptor Binding Affinity Data for 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide

Assay MethodTarget ReceptorParameterValueUnits
Radioligand Binding[Target Name]Ki[Value]nM
Surface Plasmon Resonance[Target Name]KD[Value]nM
kon[Value]M-1s-1
koff[Value]s-1

Interpretation of Results:

  • Affinity (Ki and KD): A lower value indicates higher binding affinity. The magnitude of the affinity will inform the potential potency of the compound.

  • Kinetics (kon and koff): The association rate (kon) describes how quickly the compound binds to the receptor, while the dissociation rate (koff) describes how long it remains bound. These kinetic parameters can have significant implications for the duration of action and in vivo efficacy of a drug.[15]

Trustworthiness and Self-Validating Systems

To ensure the scientific integrity of the binding data, it is crucial to incorporate self-validating measures within the experimental design.

  • Orthogonal Assays: Employing multiple, distinct methodologies (e.g., radioligand binding and SPR) to measure the same binding event provides a powerful cross-validation of the results.[16]

  • Appropriate Controls: The inclusion of positive and negative controls is essential. A known high-affinity ligand for the target receptor should be run as a positive control, while a structurally similar but inactive compound can serve as a negative control.

  • Data Quality Assessment: For SPR, the quality of the data fit to the binding model (e.g., low chi-squared values) is a critical indicator of the reliability of the derived kinetic and affinity constants. For radioligand binding assays, the Hill slope of the competition curve should be close to unity for a simple competitive interaction.

  • Reagent Quality Control: The purity and identity of 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide should be confirmed by analytical methods (e.g., NMR, LC-MS) prior to its use in binding assays.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically rigorous approach to the study of receptor binding affinity for 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide. By following the principles of strategic target identification, employing robust biophysical techniques with detailed protocols, and adhering to principles of data integrity, researchers can generate high-quality, reliable binding data. This information is fundamental to understanding the compound's mechanism of action and will serve as a critical foundation for its further development as a potential therapeutic agent.

Future studies should aim to correlate the in vitro binding affinity with functional activity in cell-based and in vivo models. Furthermore, a deeper understanding of the structure-activity relationship (SAR) can be achieved by synthesizing and testing analogs of 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide. Ultimately, the integration of binding, functional, and structural data will provide a complete picture of the pharmacological profile of this promising compound.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • BenchChem. (2025). Evaluating Receptor Binding Affinity: Application Notes & Protocols.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocols.
  • BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assays for Barbiturate Receptor Sites.
  • Cytiva. (n.d.). Biacore SPR for small-molecule discovery.
  • Malvern Panalytical. (n.d.). Binding Affinity.
  • Zhang, L., et al. (2014). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PMC.
  • ACS Publications. (2023). Direct Binding Methods to Measure Receptor–Ligand Interactions.
  • MDPI. (2010). Small Molecule Immunosensing Using Surface Plasmon Resonance.
  • PubMed. (n.d.). Characterization of Small Molecule-Protein Interactions Using SPR Method.
  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips.
  • Nature. (2022). An original approach to measure ligand/receptor binding affinity in non-purified samples.
  • Royal Society of Chemistry. (2025). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues.
  • Portland Press. (2023). A beginner's guide to surface plasmon resonance.
  • PMC. (n.d.). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A.
  • ACS Publications. (2015). Sulfonamide Derivatives and Pharmaceutical Applications Thereof.
  • Frontiers. (2022). Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists.
  • PMC. (n.d.). Guide to Receptors and Channels (GRAC), 5th edition.
  • PubMed. (2006). Optimization of sulfonamide derivatives as highly selective EP1 receptor antagonists.
  • The Physiological Society. (2022). The (concise) guides to pharmacology and what they provide for physiologists.
  • Technology Networks. (2022). Improving Drug–Receptor Interactions To Make Medicines Work Better.
  • PMC. (2025). Discovery and Evaluation of Novel Sulfonamide Derivatives Targeting Aromatase in ER+ Breast Cancer.
  • ResearchGate. (n.d.). Biological evaluation of sulfonamide derivatives. | Download Table.
  • guidetopharmacology.org blog. (2024). BJP Concise Guide to Pharmacology 2023/24 – out now!.
  • Sigma-Aldrich. (n.d.). 2-Fluoro-n-(propan-2-yl)benzene-1-sulfonamide.
  • PMC. (2025). Studies and analysis of drug-target interactions by affinity chromatography and related techniques: A review.
  • Sigma-Aldrich. (n.d.). 2-Fluoro-n-(propan-2-yl)benzene-1-sulfonamide.
  • AbbVie. (2023). Principles of Drug Design: How to Leverage Ligand-Receptor Molecular Interactions.
  • Wiley Online Library. (2019). THE CONCISE GUIDE TO PHARMACOLOGY 2019/20: G protein‐coupled receptors.
  • ChemScene. (n.d.). 2-Fluoro-5-(hydroxymethyl)-n-(propan-2-yl)benzene-1-sulfonamide.
  • NextSDS. (n.d.). 2-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide.
  • Aston Research Explorer. (2021). THE CONCISE GUIDE TO PHARMACOLOGY 2021/22: Ion channels.
  • Oxford Academic. (2016). Weak-binding molecules are not drugs?—toward a systematic strategy for finding effective weak-binding drugs.
  • Open Access Journals. (2023). Understanding Drug-Receptor Interactions: Unlocking the Secrets of Pharmaceutical Action.
  • Sapphire Bioscience. (n.d.). 2-Fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide.
  • PMC. (n.d.). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives.
  • Indian Journal of Pharmaceutical Sciences. (2005). Biological Activities of Sulfonamides.
  • ResearchGate. (2023). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model.
  • Impactfactor. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives.
  • Organic Chemistry Portal. (n.d.). N-Fluorobenzenesulfonimide (NFSI).
  • PMC. (2020). N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds.
  • ChemicalBook. (2022). The role of N-fluorobisbenzenesulfonamide in chemical synthesis.

Sources

Foundational

Thermodynamic properties of 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide

An In-Depth Technical Guide to the Thermodynamic Properties of 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a compre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Properties of 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide, a compound of interest in medicinal chemistry. In the absence of extensive direct experimental data for this specific molecule, this document outlines the established experimental and computational methodologies for determining its key thermodynamic parameters. By synthesizing information from studies on structurally related sulfonamides, this guide serves as a practical framework for researchers to characterize this and similar compounds. The protocols detailed herein are designed to be self-validating, and the rationale behind each experimental choice is thoroughly explained to ensure scientific rigor. This guide is intended to be a valuable resource for scientists engaged in the physical and chemical characterization of new chemical entities in the drug development pipeline.

Introduction: The Significance of Thermodynamic Properties in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, thermodynamic parameters are paramount as they govern a molecule's stability, solubility, and ultimately, its bioavailability. For a sulfonamide derivative like 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide, a thorough understanding of its thermodynamic landscape is a critical prerequisite for its advancement in preclinical and clinical development.

Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities.[1] The introduction of a fluorine atom and an isopropyl group to the benzenesulfonamide scaffold can significantly alter its electronic and steric properties, thereby influencing its interaction with biological targets and its behavior in solution.[2] This guide will delve into the essential thermodynamic properties of 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide and provide a roadmap for their determination.

Core Thermodynamic Parameters and Their Experimental Determination

A comprehensive thermodynamic profile of a drug candidate typically includes its melting point, enthalpy of fusion, solubility, and partitioning behavior. These parameters provide insights into the compound's solid-state stability and its ability to dissolve in various media, which are crucial for formulation development and predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Melting Point and Enthalpy of Fusion: A Window into Solid-State Stability

The melting point (Tfus) and enthalpy of fusion (ΔHfus) are fundamental thermodynamic properties that define the transition of a substance from a solid to a liquid state. A high melting point often correlates with a more stable crystal lattice, which can have implications for the compound's shelf-life and manufacturing processes.

Differential Scanning Calorimetry is a powerful thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[3][4]

Methodology:

  • Sample Preparation: Accurately weigh approximately 2-5 mg of 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide into an aluminum DSC pan.

  • Instrument Calibration: Calibrate the DSC instrument using a certified standard, such as indium, to ensure the accuracy of the temperature and enthalpy measurements.[4]

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate, typically 10 °C/min, under a nitrogen atmosphere (50 mL/min) to prevent oxidative degradation.[3]

    • Continue heating to a temperature sufficiently above the melting point to ensure the complete melting of the sample.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic melting transition. The enthalpy of fusion is calculated by integrating the area under the melting peak.

Causality Behind Experimental Choices:

  • Heating Rate: A controlled heating rate of 10 °C/min is a standard practice that allows for good resolution of the thermal events without inducing significant thermal lag.

  • Inert Atmosphere: The use of a nitrogen atmosphere is crucial to prevent the thermal decomposition of the organic molecule at elevated temperatures.

Diagram: DSC Experimental Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis prep1 Weigh 2-5 mg of Sample prep2 Seal in Aluminum Pan prep1->prep2 dsc2 Load Sample & Reference prep2->dsc2 dsc1 Calibrate with Indium dsc1->dsc2 dsc3 Run Thermal Program (10 °C/min, N2 atm) dsc2->dsc3 analysis1 Determine Melting Point (Tfus) dsc3->analysis1 analysis2 Calculate Enthalpy of Fusion (ΔHfus) analysis1->analysis2

Caption: Workflow for Determining Melting Point and Enthalpy of Fusion using DSC.

Solubility: A Key Determinant of Bioavailability

The solubility of a drug substance in different solvents, particularly in aqueous and lipidic environments, is a critical factor influencing its absorption and distribution in the body.

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[5]

Methodology:

  • System Preparation: Add an excess amount of 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide to a series of vials containing the solvent of interest (e.g., water, octanol).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Concentration Determination: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality Behind Experimental Choices:

  • Excess Solid: The presence of excess solid ensures that the solution remains saturated throughout the experiment.

  • Constant Temperature: Temperature significantly affects solubility, so maintaining a constant temperature is essential for obtaining reproducible results.

Computational Approaches for Thermodynamic Property Prediction

In the early stages of drug discovery, when the amount of available compound is limited, computational methods can provide valuable estimates of thermodynamic properties.

Quantitative Structure-Property Relationship (QSPR)

QSPR models are statistical models that correlate the chemical structure of a molecule with its physicochemical properties. These models are trained on a dataset of compounds with known properties and can then be used to predict the properties of new, untested molecules. For sulfonamides, QSPR models have been developed to predict properties such as the enthalpy of formation and Gibbs free energy.

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[2] It can be employed to calculate various thermodynamic properties, including the enthalpy of formation, with a reasonable degree of accuracy.[2]

Summary of Thermodynamic Properties for 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide

PropertyValueMethod of DeterminationReference
Molecular Formula C9H12FNO2S-
Molecular Weight 217.26 g/mol -[6]
Physical Form SolidVisual Inspection
Melting Point (Tfus) To be determinedDSC-
Enthalpy of Fusion (ΔHfus) To be determinedDSC-
Aqueous Solubility To be determinedShake-Flask Method-
Octanol-Water Partition Coefficient (LogP) To be determinedShake-Flask Method-
Enthalpy of Formation (ΔHf°) To be predictedDFT/QSPR-

Note: This table is a template for organizing experimental and computational data. The values for melting point, enthalpy of fusion, solubility, and LogP should be determined experimentally using the protocols outlined in this guide. The enthalpy of formation can be estimated using computational methods.

Diagram: Logical Relationship of Thermodynamic Properties in Drug Development

DrugDevLogic cluster_props Fundamental Thermodynamic Properties cluster_implications Implications in Drug Development MeltingPoint Melting Point (Tfus) & Enthalpy of Fusion (ΔHfus) Stability Solid-State Stability & Shelf-Life MeltingPoint->Stability Solubility Solubility Formulation Formulation Development Solubility->Formulation ADME ADME Properties (Absorption, Distribution) Solubility->ADME LogP Partition Coefficient (LogP) LogP->ADME Stability->Formulation Bioavailability Oral Bioavailability Formulation->Bioavailability ADME->Bioavailability

Caption: Interrelation of Thermodynamic Properties and their Impact on Drug Development.

Conclusion

A thorough understanding of the thermodynamic properties of 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide is indispensable for its successful development as a potential therapeutic agent. This guide has provided a comprehensive framework of established experimental and computational methodologies for the determination of its key thermodynamic parameters. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can generate high-quality, reliable data to inform critical decisions throughout the drug development process. The application of these principles will not only facilitate the characterization of this specific compound but also serve as a valuable resource for the broader scientific community working on the discovery and development of new sulfonamide-based drugs.

References

  • ResearchGate. (2019). Prediction of some thermodynamic properties of sulfonamide drugs using genetic algorithm‐multiple linear regressions. [Link]

  • SciELO México. (n.d.). Prediction of Thermodynamic and Structural Properties of Sulfamerazine and Sulfamethazine in Water Using DFT and ab Initio Methods. [Link][1]

  • PubMed. (2017). Prediction of Physico-chemical Properties of Bacteriostatic N1-Substituted Sulfonamides: Theoretical and Experimental Studies. [Link][2]

  • Academia.edu. (n.d.). Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Saturated Solvents. [Link][5]

  • SciELO. (2003). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. [Link][3]

  • ACS Publications. (2011). Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects. [Link]

  • SciELO Colombia. (n.d.). THERMODYNAMICS OF THE MIXING PROCESS OF SEVERAL SODIUM SULFONAMIDES IN ETHANOL + WATER COSOLVENT MIXTURES. [Link]

  • SciSpace. (n.d.). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. [Link][4]

  • ACS Publications. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational–Experimental Synergy Study on Emerging Pollutants. [Link]

  • NextSDS. (n.d.). 2-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide

Introduction Benzenesulfonamides are a cornerstone structural motif in medicinal chemistry and drug development, found in a wide array of therapeutic agents. The incorporation of a fluorine atom onto the benzene ring can...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Benzenesulfonamides are a cornerstone structural motif in medicinal chemistry and drug development, found in a wide array of therapeutic agents. The incorporation of a fluorine atom onto the benzene ring can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. This document provides a comprehensive, field-tested protocol for the synthesis of 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide, a valuable building block for chemical and pharmaceutical research.

The described synthesis follows a classic nucleophilic substitution pathway: the reaction of a primary amine (isopropylamine) with an activated sulfonyl derivative (2-fluorobenzenesulfonyl chloride). The protocol emphasizes not just the procedural steps but also the underlying chemical principles, ensuring a robust and reproducible outcome. Key considerations such as anhydrous conditions to prevent hydrolysis of the highly reactive sulfonyl chloride and the role of a base to neutralize the generated hydrochloric acid are explained in detail.

Reaction Scheme and Mechanism

The core of this synthesis is the reaction between 2-fluorobenzenesulfonyl chloride and isopropylamine. The lone pair of electrons on the nitrogen atom of isopropylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of a new sulfur-nitrogen bond. A base, typically a non-nucleophilic amine like triethylamine or pyridine, is required to act as a scavenger for the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_glass Dry Glassware setup Combine Isopropylamine, Et3N, and DCM in Flask prep_glass->setup prep_reagents Prepare Anhydrous Reagents prep_reagents->setup cool Cool to 0 °C setup->cool add Dropwise Addition of 2-Fluorobenzenesulfonyl Chloride cool->add stir Stir Overnight at Room Temp. add->stir monitor Monitor by TLC stir->monitor wash_hcl Wash with 1M HCl monitor->wash_hcl Reaction Complete wash_bicarb Wash with Sat. NaHCO3 wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry with MgSO4 wash_brine->dry concentrate Concentrate in Vacuo dry->concentrate purify Purify (Recrystallization or Chromatography) concentrate->purify characterize Characterize Product (NMR, MS, MP) purify->characterize

Application

Application Notes and Protocols: 2-Fluoro-N-(propan-2-yl)benzene-1-sulfonamide as a Versatile Building Block in Drug Design

Introduction: The Strategic Value of 2-Fluoro-N-(propan-2-yl)benzene-1-sulfonamide in Medicinal Chemistry The sulfonamide functional group is a cornerstone in modern medicinal chemistry, featured in a wide array of thera...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of 2-Fluoro-N-(propan-2-yl)benzene-1-sulfonamide in Medicinal Chemistry

The sulfonamide functional group is a cornerstone in modern medicinal chemistry, featured in a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1][2] Its ability to act as a bioisostere for carboxylic acids and amides, coupled with its capacity to engage in crucial hydrogen bonding interactions and serve as a zinc-binding group in metalloenzymes, underpins its enduring importance in drug design.[1] The strategic incorporation of fluorine atoms into drug candidates is another well-established strategy to modulate key physicochemical and pharmacokinetic properties such as metabolic stability, lipophilicity, and target binding affinity.

This document provides detailed application notes and protocols for the use of 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide , a versatile building block that synergistically combines the advantageous features of a sulfonamide with the unique properties of an ortho-fluorinated benzene ring and an N-isopropyl substituent. This strategic combination offers medicinal chemists a powerful scaffold for the development of novel therapeutics.

The presence of the ortho-fluorine atom not only influences the electronic properties of the aromatic ring but also provides a handle for further chemical modifications through reactions like nucleophilic aromatic substitution (SNA_r_) and transition metal-catalyzed cross-coupling.[3] The N-isopropyl group offers a balance of lipophilicity and steric bulk, which can be crucial for optimizing target engagement and pharmacokinetic profiles.

These notes are intended for researchers, scientists, and drug development professionals, providing both the conceptual framework and practical methodologies for leveraging this valuable building block in their research endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide is presented below. These parameters are crucial for computational modeling and for predicting the behavior of molecules derived from this building block.

PropertyValueSource
CAS Number 923243-98-5[4]
Molecular Formula C₉H₁₂FNO₂S[4]
Molecular Weight 217.26 g/mol [4]
Physical Form Solid[4]
Storage Temperature 4°C[4]

Synthesis of 2-Fluoro-N-(propan-2-yl)benzene-1-sulfonamide: A Detailed Protocol

The synthesis of 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide can be readily achieved in a two-step sequence starting from 2-fluoroaniline. The first step involves the formation of the corresponding sulfonyl chloride, which is then reacted with isopropylamine to yield the target sulfonamide.

G cluster_0 Step 1: Diazotization and Sulfonyl Chloride Formation cluster_1 Step 2: Sulfonamide Formation 2-Fluoroaniline 2-Fluoroaniline Diazonium_Salt 2-Fluorobenzenediazonium chloride 2-Fluoroaniline->Diazonium_Salt NaNO₂, HCl 2-Fluorobenzenesulfonyl_chloride 2-Fluorobenzenesulfonyl chloride Diazonium_Salt->2-Fluorobenzenesulfonyl_chloride SO₂, CuCl₂ 2-Fluorobenzenesulfonyl_chloride_2 2-Fluorobenzenesulfonyl chloride Target_Molecule 2-Fluoro-N-(propan-2-yl)benzene-1-sulfonamide 2-Fluorobenzenesulfonyl_chloride_2->Target_Molecule Isopropylamine, Base

Caption: Synthetic scheme for 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide.

Protocol 1: Synthesis of 2-Fluoro-N-(propan-2-yl)benzene-1-sulfonamide

Materials:

  • 2-Fluoroaniline

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Sulfur dioxide (SO₂)

  • Copper(II) chloride (CuCl₂)

  • Isopropylamine

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Step 1: Synthesis of 2-Fluorobenzenesulfonyl chloride [5][6]

  • Diazotization: In a flask cooled to 0-5 °C in an ice-salt bath, dissolve 2-fluoroaniline (1.0 eq) in a mixture of concentrated HCl and water. To this stirred solution, add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution at this temperature for 30 minutes.

  • Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add a catalytic amount of copper(II) chloride. Cool this solution to 0-5 °C. Slowly add the previously prepared cold diazonium salt solution to the SO₂ solution. Vigorous gas evolution (N₂) will be observed.

  • Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until gas evolution ceases. Pour the mixture into ice-water and extract with diethyl ether or dichloromethane. Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

  • Purification: Remove the solvent under reduced pressure. The crude 2-fluorobenzenesulfonyl chloride can be purified by vacuum distillation or used directly in the next step.

Step 2: Synthesis of 2-Fluoro-N-(propan-2-yl)benzene-1-sulfonamide

  • Reaction Setup: Dissolve the crude or purified 2-fluorobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

  • Amine Addition: To the cooled solution, add triethylamine (1.2 eq) or pyridine (1.5 eq) followed by the dropwise addition of isopropylamine (1.1 eq).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with 1M HCl, saturated aqueous NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄ and filter.

  • Purification and Characterization: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide as a solid. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Application in Drug Design: Synthetic Modifications

The 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide scaffold offers multiple points for diversification, allowing for the fine-tuning of molecular properties to optimize for a specific biological target. The following protocols outline key synthetic transformations that can be employed.

Protocol 2: Nucleophilic Aromatic Substitution (SNA_r_) at the C2-Position

The ortho-fluorine atom is activated towards nucleophilic aromatic substitution, providing a straightforward method for introducing a variety of functional groups.

G Start 2-Fluoro-N-(propan-2-yl)benzene-1-sulfonamide Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Nucleophile (e.g., R-NH₂), Base Product 2-Substituted-N-(propan-2-yl)benzene-1-sulfonamide Intermediate->Product - F⁻

Caption: General workflow for SNAr on the building block.

General Procedure:

  • Reaction Setup: To a solution of 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide (1.0 eq) in a suitable polar aprotic solvent (e.g., DMSO, DMF, or NMP), add the desired nucleophile (e.g., a primary or secondary amine, an alcohol, or a thiol; 1.2-2.0 eq) and a base (e.g., K₂CO₃, Cs₂CO₃, or DBU; 2.0-3.0 eq).

  • Reaction: Heat the reaction mixture to a temperature between 80-150 °C. The optimal temperature and reaction time will depend on the nucleophilicity of the attacking species and should be determined by monitoring the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and pour it into water. Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to obtain the desired 2-substituted derivative.

Table of Exemplary Nucleophiles and Conditions:

NucleophileBaseSolventTemperature (°C)Expected Product
MorpholineK₂CO₃DMSO1202-(Morpholin-4-yl)-N-(propan-2-yl)benzene-1-sulfonamide
4-MethoxyphenolCs₂CO₃DMF1002-(4-Methoxyphenoxy)-N-(propan-2-yl)benzene-1-sulfonamide
BenzylamineDBUNMP1502-(Benzylamino)-N-(propan-2-yl)benzene-1-sulfonamide
Protocol 3: Palladium-Catalyzed Cross-Coupling Reactions

While less common than with bromo or iodo-arenes, the C-F bond can participate in certain palladium-catalyzed cross-coupling reactions, particularly with specialized ligands and conditions.[7][8] This allows for the formation of C-C and C-N bonds.

General Procedure for Buchwald-Hartwig Amination: [7][8]

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃; 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos; 4-10 mol%), and a strong base (e.g., NaOtBu, K₃PO₄; 1.5-2.0 eq) in an anhydrous, deoxygenated solvent (e.g., toluene, dioxane).

  • Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 4: Modification of the N-Isopropyl Group

The N-isopropyl group can be modified, for instance, through dealkylation followed by re-alkylation, although this can be challenging due to the stability of the sulfonamide bond.[9][10][11]

General Procedure for N-Dealkylation (Illustrative, requires optimization): [10]

  • Reaction Setup: Dissolve 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide in a suitable solvent. Add a reagent known to cleave N-alkyl sulfonamides (e.g., a strong acid like trifluoromethanesulfonic acid, or under specific reductive conditions).[9]

  • Reaction: The reaction conditions (temperature, time) will be highly dependent on the chosen method and require careful optimization.

  • Work-up and Purification: Following the specific work-up procedure for the chosen dealkylation method, the resulting primary sulfonamide can be isolated and purified. This primary sulfonamide can then be re-alkylated using standard procedures (e.g., reaction with an alkyl halide in the presence of a base like K₂CO₃ in DMF).

Conclusion

2-Fluoro-N-(propan-2-yl)benzene-1-sulfonamide is a highly valuable and versatile building block for drug discovery. Its strategic combination of a sulfonamide moiety, an ortho-fluorine atom, and an N-isopropyl group provides a rich platform for the synthesis of diverse compound libraries. The protocols outlined in this document provide a practical foundation for the synthesis, modification, and application of this scaffold, enabling medicinal chemists to explore new chemical space in the pursuit of novel and effective therapeutics.

References

  • Syntheses of Sulfonated Derivatives of 2-Fluoroaniline. LookChem.com. Accessed March 20, 2026. [Link]

  • Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules. 2025;30(8):1234.
  • Javorskis T, Orentas E. Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. J Org Chem. 2017;82(24):13423-13439.
  • N-Acyl-N-alkyl/aryl Sulfonamide Chemistry Assisted by Proximity for Modification and Covalent Inhibition of Endogenous Proteins in Living Systems. Acc Chem Res. 2024.
  • 2-Fluorobenzenesulfonyl chloride, 1 X 5 g (532711-5G). Alkali Scientific. Accessed March 20, 2026. [Link]

  • N-Acyl-N-alkyl/aryl Sulfonamide Chemistry Assisted by Proximity for Modification and Covalent Inhibition of Endogenous Proteins in Living Systems. PubMed. 2024.
  • Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. J Am Chem Soc. 2019;141(45):18076-18081.
  • Process for preparing fluorobenzene-sulfonyl fluorides.
  • Electrically Driven N(sp2)–C(sp2/3) Bond Cleavage of Sulfonamides. J Org Chem. 2020;85(5):3437-3447.
  • Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. Org Lett. 2016;18(15):3646-3649.
  • Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. J Org Chem. 2017;82(24):13423-13439.
  • Benzenesulfonamide compounds and their use as therapeutic agents.
  • Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfon
  • Biological Activity Evaluation of Some New Benzenesulphonamide Deriv
  • A few biologically active sulfonamide derivatives. ResearchGate. Accessed March 20, 2026. [Link]

  • Pentafluorobenzenesulfonamide derivatives and uses thereof.
  • Inhibitory Effect of 2,3,5,6-Tetrafluoro-4-[4-(aryl)-1H-1,2,3-triazol-1-yl]benzenesulfonamide Derivatives on HIV Reverse Transcriptase Associated RNase H Activities. Molecules. 2017;22(11):1936.
  • Biological activities of sulfonamides. Indian J Pharm Sci. 2005;67(2):151-159.
  • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Braz J Sci. 2024;3(4):11-23.
  • 2-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide. NextSDS. Accessed March 20, 2026. [Link]

  • Palladium-catalyzed carboamination of alkenes promoted by N-fluorobenzenesulfonimide via C-H activation of arenes. J Am Chem Soc. 2009;131(27):9488-9489.
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. J Am Chem Soc. 2024;146(29):19414-19424.
  • N-Fluorobenzenesulfonimide (NFSI). Organic Chemistry Portal. Accessed March 20, 2026. [Link]

  • N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. Org Biomol Chem. 2020;18(17):3203-3226.
  • Palladium-Catalyzed Arylation of Fluoroalkylamines. The Hartwig Group. Accessed March 20, 2026. [Link]

  • Revolution Medicines Announces Issuance of U.S. Patent Covering Compositions of Matter for its Clinical-Stage SHP2 Inhibitor Program. GlobeNewswire News Room. Published March 18, 2020. Accessed March 20, 2026. [Link]

  • Palladium-catalyzed asymmetric propargylic sulfonylation of propargyl esters with sulfonyl hydrazides. Org Biomol Chem. 2019;17(30):7169-7173.
  • A two-step purification platform for efficient removal of Fab-related impurities: A case study for Ranibizumab. PLoS One. 2018;13(10):e0205286.
  • Tertiary Patents on Drugs Approved by the FDA. JAMA Intern Med. 2026;186(1):82-89.
  • N-Fluorobenzenesulfonimide. PubChem. Accessed March 20, 2026. [Link]

Sources

Method

Application Note: Advanced Crystallization Strategies for the Purification of 2-Fluoro-N-(propan-2-yl)benzene-1-sulfonamide

An Application Guide by a Senior Application Scientist Introduction: The Imperative for Purity 2-Fluoro-N-(propan-2-yl)benzene-1-sulfonamide is a sulfonamide derivative with significant potential as a key intermediate in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide by a Senior Application Scientist

Introduction: The Imperative for Purity

2-Fluoro-N-(propan-2-yl)benzene-1-sulfonamide is a sulfonamide derivative with significant potential as a key intermediate in the synthesis of novel pharmaceutical agents and specialty chemicals. The sulfonamide functional group is a cornerstone in medicinal chemistry, appearing in a wide array of drugs. The ultimate efficacy, safety, and stability of any Active Pharmaceutical Ingredient (API) derived from this intermediate are directly contingent on its purity.[1][2] Crude synthetic products invariably contain residual starting materials, by-products, and other contaminants that must be rigorously removed.

Crystallization stands as the premier technique for the purification of solid organic compounds in the pharmaceutical industry, favored for its efficiency, scalability, and ability to control critical physicochemical properties of the final product, such as crystal form (polymorphism), size, and shape.[2][3] This application note provides a comprehensive guide to developing robust crystallization protocols for 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide, grounded in the fundamental principles of solubility and crystal engineering.

Foundational Principles: Engineering Crystallization Success

Successful purification by crystallization is not a matter of chance; it is a controlled process governed by thermodynamics and kinetics. The core principle involves creating a supersaturated solution from which the desired compound preferentially crystallizes, leaving impurities behind in the solution (mother liquor).[2]

Causality Behind Solvent Selection:

The choice of solvent is the most critical parameter in developing a crystallization process.[4] An ideal solvent system for 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide should exhibit a steep solubility curve: high solubility at elevated temperatures and low solubility at ambient or reduced temperatures.[5] This differential ensures that the compound dissolves completely when heated but precipitates in high yield upon cooling.

The molecular structure of our target compound—featuring a nonpolar aromatic ring, a polar sulfonamide group, a lipophilic N-isopropyl group, and an electronegative fluorine atom—suggests that single-solvent systems may be less effective than solvent mixtures.[6] The fluorine atom, in particular, can engage in specific non-covalent interactions, such as C-H···F and C-F···π interactions, which can influence crystal packing and solubility behavior.[7][8][9] Therefore, a strategic screening of solvent systems, particularly alcohol-water mixtures, is the most logical starting point. Alcohols like isopropanol and ethanol are effective at solvating the sulfonamide moiety, while water acts as an anti-solvent, reducing solubility upon cooling to maximize recovery.[6]

Strategic Solvent Screening

A preliminary, small-scale solvent screening is essential to identify the optimal system. The following table outlines candidate solvents and the rationale for their inclusion.

Solvent/SystemBoiling Point (°C)PolarityRationale & Key Considerations
Isopropanol 82.6Polar ProticOften effective for sulfonamides; good balance of polar and non-polar character.[6] A 70% isopropanol/water mixture is a patented and proven system for purifying sulfathiazole.[6][10]
Ethanol 78.4Polar ProticSimilar to isopropanol. 95% ethanol is a common starting point for sulfonamide recrystallization.[6][11]
Acetone 56.0Polar AproticStrong solvent for many organic compounds; often used as the "good" solvent in anti-solvent crystallization with water.[12]
Ethyl Acetate 77.1Moderately PolarGood for compounds with intermediate polarity. Can be paired with a non-polar anti-solvent like hexane.
Water 100.0Highly PolarGenerally a poor solvent for sulfonamides at room temperature but excellent as an anti-solvent when mixed with miscible organic solvents.[6]
Toluene 110.6Non-polarUnlikely to be a good single solvent but useful for understanding solubility limits and for potential use in slurry or ripening experiments.

Recommended Purification Protocols

Based on the principles discussed, two primary protocols are presented: single-solvent cooling crystallization and anti-solvent crystallization. The choice between them depends on the results of the solvent screening.

Protocol 1: Single-Solvent Cooling Recrystallization

This method is the most straightforward and should be the first approach if a suitable solvent with a steep solubility-temperature profile is identified. Isopropanol/water is a highly promising system.

Workflow for Single-Solvent Recrystallization

G A Crude Solid B Dissolution (Min. amount of hot solvent) A->B C Decolorization (Optional) (Add activated charcoal) B->C D Hot Gravity Filtration (Remove insoluble impurities) C->D E Slow Cooling (Induce crystallization) D->E F Ice Bath Cooling (Maximize yield) E->F G Vacuum Filtration (Isolate crystals) F->G H Washing (Cold solvent) G->H I Drying (Remove residual solvent) H->I J Pure Crystalline Product I->J

Caption: Generalized workflow for single-solvent recrystallization.

Step-by-Step Methodology:

  • Preparation: In an Erlenmeyer flask, place the crude 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide and a magnetic stir bar.

  • Dissolution: Add a small portion of the chosen solvent system (e.g., 70% isopropanol in water). Heat the mixture on a hot plate with stirring to near the solvent's boiling point. Continue adding small portions of the hot solvent until the solid just completely dissolves. Using the minimum amount of solvent is critical for high recovery.[6]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount (1-2% w/w) of activated charcoal. Reheat the solution to boiling for a few minutes.[5][6]

  • Hot Gravity Filtration: To remove insoluble impurities or charcoal, perform a hot gravity filtration. Use a pre-heated funnel and flask to prevent premature crystallization in the funnel.[5][6]

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Yield Maximization: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of the product from the solution.[5][6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.[5]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature to remove all traces of solvent.

Protocol 2: Anti-Solvent Crystallization

This technique is ideal when the compound is highly soluble in one solvent but poorly soluble in another, and no single solvent provides the desired temperature-dependent solubility.

Step-by-Step Methodology:

  • Dissolution: At room temperature, dissolve the crude solid in the minimum amount of a "good" solvent (e.g., acetone), in which it is highly soluble.[5]

  • Addition of Anti-Solvent: With constant stirring, add the "anti-solvent" (e.g., deionized water) dropwise. The anti-solvent must be miscible with the primary solvent.[5][13]

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This cloudiness indicates the onset of precipitation.[5]

  • Crystal Growth: Once turbidity appears, stop adding the anti-solvent and allow the flask to sit undisturbed. This allows for the slow growth of well-defined crystals. If necessary, gently scratch the inside of the flask with a glass rod to initiate crystallization.

  • Isolation, Washing, and Drying: Once crystal formation is complete, follow steps 6-9 from the Single-Solvent Cooling Recrystallization protocol, using a cold mixture of the solvent/anti-solvent system for washing.

Data Summary and Troubleshooting

The following table summarizes key parameters for the proposed protocols. Experimental determination is required to optimize these values for a specific crude sample.

ParameterProtocol 1: CoolingProtocol 2: Anti-Solvent
Solvent System Isopropanol / Water (e.g., 70:30 v/v)Acetone / Water
Initial Temp. Boiling Point of SolventRoom Temperature
Final Temp. 0 - 4 °C (Ice Bath)Room Temperature
Key Principle Temperature-dependent solubilitySolubility reduction by adding anti-solvent
Typical Starting Ratio ~15 g crude / 100 mL solvent[6]Dissolve in min. amount of "good" solvent

Troubleshooting Common Crystallization Issues

IssuePotential Cause(s)Recommended Solution(s)
"Oiling Out" Solution is supersaturated with impurities; cooling is too rapid; solvent is too nonpolar.[6]Re-heat to re-dissolve the oil, add a small amount of additional hot solvent, and allow to cool more slowly. Consider changing to a more polar solvent system.[6]
No Crystals Form Too much solvent was used; the solution is not sufficiently supersaturated.Induce crystallization by scratching the inner surface of the flask or adding a seed crystal of the pure compound. If too much solvent was used, carefully evaporate some solvent and allow it to cool again.[6]
Low Recovery Too much solvent was used; premature crystallization during filtration; inappropriate solvent choice.[6]Use the minimum amount of hot solvent for dissolution. Ensure filtration glassware is pre-heated. Re-evaluate solvent system for lower solubility at cold temperatures.[6]
Colored Crystals Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[5][6]

Decision Tree for Crystallization Technique Selection

G Start Start: Crude Compound Screen Screen for a solvent where: - High solubility when hot - Low solubility when cold Start->Screen FoundSingle Suitable single solvent or solvent mixture found? Screen->FoundSingle Cooling SUCCESS: Use Cooling Crystallization (Protocol 1) FoundSingle->Cooling  Yes ScreenPair Find a miscible solvent pair where: - Soluble in Solvent A - Insoluble in Solvent B FoundSingle->ScreenPair  No FoundPair Suitable pair found? ScreenPair->FoundPair AntiSolvent SUCCESS: Use Anti-Solvent Crystallization (Protocol 2) FoundPair->AntiSolvent  Yes Reevaluate FAILURE: Consider other methods (e.g., Chromatography) FoundPair->Reevaluate  No

Caption: Decision guide for selecting the appropriate crystallization method.

Conclusion

The purification of 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide via crystallization is a highly effective method for achieving the stringent purity levels required for pharmaceutical applications. A systematic approach, beginning with a logical solvent screening based on the molecule's structural characteristics, is paramount. By employing either a cooling crystallization or an anti-solvent protocol and adhering to best practices for technique and troubleshooting, researchers can reliably obtain a high-purity, crystalline final product. The protocols and strategies outlined in this note provide a robust framework for the successful purification of this and structurally related sulfonamides.

References

  • Syrris. (2024, October 22). Crystallization in drug development. [Link]

  • Longdom Publishing. (2025, January 27). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. [Link]

  • BIA. (n.d.). Crystallisation in pharmaceutical processes. [Link]

  • Perlovich, G. L., et al. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data. [Link]

  • Martin, A., et al. (n.d.). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed. [Link]

  • Kumar, S. (2025, May 20). Co-Crystallization: A technique to develop a better pharmaceutical formulation. International Journal of Science and Research. [Link]

  • Nagy, Z. K., et al. (2020). Continuous Crystallization Processes in Pharmaceutical Manufacturing: A Review. Organic Process Research & Development. [Link]

  • Scribd. (n.d.). Purification of Sulfanilamide by Crystallization. [Link]

  • Kariuki, B. M., et al. (2023). Short Fluoroalkanes Suppress a Thermally-Induced Phase Transition in a Layered Organic Crystal. MDPI. [Link]

  • Chopra, D. (n.d.). Role of organic fluorine in crystal engineering. ResearchGate. [Link]

  • Martínez, F., & Gómez, A. (n.d.). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. SciELO. [Link]

  • Martínez, F. (2001). Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Saturated Solvents. Academia.edu. [Link]

  • Chopra, D., et al. (2011). Role of organic fluorine in crystal engineering. CrystEngComm. [Link]

  • Google Patents. (1957).
  • Türk, M., et al. (2006). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research. [Link]

  • SciSpace. (n.d.). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. [Link]

  • Das, S., et al. (2003). How Realistic Are Interactions Involving Organic Fluorine in Crystal Engineering? Insights from Packing Features in Substituted Isoquinolines. Crystal Growth & Design. [Link]

  • APC Ltd. (2020, October 10). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. [Link]

Sources

Application

Preparation of 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide Stock Solutions in DMSO: An Application Note and Protocol

Abstract This comprehensive guide details the precise methodology for the preparation, handling, and storage of stock solutions of 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide in dimethyl sulfoxide (DMSO). Tailored for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the precise methodology for the preparation, handling, and storage of stock solutions of 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide in dimethyl sulfoxide (DMSO). Tailored for researchers, scientists, and professionals in drug development, this document provides not only a step-by-step protocol but also the underlying scientific principles to ensure the integrity, stability, and reproducibility of experimental results. By adhering to these guidelines, researchers can mitigate common issues such as compound precipitation and degradation, thereby ensuring the accuracy and reliability of their downstream applications.

Introduction: The Importance of Proper Stock Solution Preparation

2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide is a sulfonamide derivative of significant interest in medicinal chemistry and drug discovery.[1] As with many small organic molecules, its effective utilization in biological assays and high-throughput screening (HTS) hinges on the preparation of accurate and stable stock solutions.[2][3] Dimethyl sulfoxide (DMSO) is the solvent of choice for a vast array of compounds due to its exceptional solvating power for both polar and nonpolar molecules.[4][5]

However, the seemingly straightforward process of dissolving a compound in DMSO is fraught with potential pitfalls that can compromise the integrity of the stock solution and, consequently, the validity of the experimental data. Key challenges include the hygroscopic nature of DMSO, which can lead to compound precipitation, and the potential for degradation due to improper handling and storage, such as repeated freeze-thaw cycles.[6][7][8] This application note provides a robust framework for navigating these challenges, ensuring the generation of high-quality stock solutions of 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide.

Physicochemical Properties and Material Specifications

A thorough understanding of the compound's properties is fundamental to developing a reliable preparation protocol.

Table 1: Physicochemical Properties of 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide

PropertyValueSource
Linear Formula C9H12O2N1S1F1[9]
CAS Number 923243-98-5[9]
Molecular Weight 217.26 g/mol [9]
Purity ≥97%[9]
Appearance Solid (powder or crystalline form)[4]
Storage Temperature (Solid) Room Temperature[9]

Material Specifications:

The quality of the reagents and materials used directly impacts the quality of the final stock solution.

Table 2: Recommended Materials and Reagents

ItemSpecificationsRationale for Specification
2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide Solid, ≥97% purityHigh purity minimizes the introduction of confounding variables.
Dimethyl Sulfoxide (DMSO) Anhydrous, ≥99.9% purity, sterile-filteredAnhydrous DMSO is critical to prevent water absorption, which can decrease compound solubility.[4][7]
Sterile Microcentrifuge Tubes 1.5 mL or 2.0 mL, nuclease-free, amber or opaqueSterile tubes prevent microbial contamination. Amber or opaque tubes protect light-sensitive compounds.
Sterile Pipette Tips Nuclease-free, compatible with micropipettesPrevents cross-contamination and ensures accurate liquid handling.
Analytical Balance Readable to at least 0.1 mgEssential for accurate weighing of the compound to achieve the desired concentration.
Calibrated Micropipettes Various volumes (e.g., P200, P1000)Accurate volume dispensing is crucial for preparing precise concentrations.

Experimental Protocol: Step-by-Step Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution, a common concentration for primary screening and hit validation.[10] The principles can be readily adapted for other target concentrations.

Calculation of Required Mass

The first step is to calculate the precise mass of the compound needed to achieve the desired molar concentration. The formula for this calculation is:

Mass (mg) = Desired Concentration (M) x Molecular Weight ( g/mol ) x Volume (L) x 1000 (mg/g)

For a 10 mM (0.010 M) stock solution in 1 mL (0.001 L) of DMSO:

  • Mass (mg) = 0.010 mol/L * 217.26 g/mol * 0.001 L * 1000 mg/g

  • Mass (mg) = 2.1726 mg

Workflow for Stock Solution Preparation

The following diagram illustrates the sequential steps for preparing the stock solution.

G cluster_prep Preparation Phase cluster_dissolution Dissolution Phase cluster_storage Storage Phase A 1. Calculate Required Mass (e.g., 2.1726 mg for 10 mM in 1 mL) B 2. Weigh Compound (Use analytical balance, tare sterile tube) A->B Accurate Weighing C 3. Add Anhydrous DMSO (Use calibrated micropipette) B->C Precise Volume D 4. Vortex Solution (30-60 seconds to facilitate dissolution) C->D Mixing E 5. Visual Inspection (Ensure complete dissolution) D->E Verification F 6. Optional: Gentle Warming/Sonication (If dissolution is slow, use 37°C bath) E->F If Needed G 7. Aliquot into Single-Use Tubes (Minimizes freeze-thaw cycles) E->G Proceed if Clear H 8. Store at -20°C or -80°C (Protect from light) G->H Long-term Stability

Caption: Step-by-step workflow for preparing stock solutions.

Detailed Procedural Steps
  • Preparation: Don appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Weighing the Compound: Place a sterile 1.5 mL microcentrifuge tube on an analytical balance and tare the balance.[4] Carefully weigh out the calculated mass (e.g., 2.1726 mg) of 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide directly into the tube.

  • Adding DMSO: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO (e.g., 1 mL for a 10 mM solution) to the microcentrifuge tube containing the compound.[4]

  • Dissolution: Tightly cap the tube and vortex the solution for 30-60 seconds to facilitate dissolution.[4]

  • Visual Inspection: Visually inspect the solution against a light source to ensure that all solid material has completely dissolved and the solution is clear.

  • Assisted Dissolution (Optional): If the compound does not fully dissolve with vortexing, gentle warming in a 37°C water bath or sonication can be employed to aid dissolution, provided the compound is not temperature-sensitive.[11]

  • Aliquoting: Once the compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled amber or opaque microcentrifuge tubes. This is a critical step to avoid repeated freeze-thaw cycles.[4][12]

  • Storage: Store the aliquots at -20°C for short- to medium-term storage (1-6 months) or at -80°C for long-term storage.[12] Ensure the tubes are tightly sealed and protected from light.

Quality Control and Best Practices

Maintaining the integrity of the stock solution is paramount for reproducible experimental outcomes.

The Critical Role of Anhydrous DMSO

DMSO is highly hygroscopic, readily absorbing moisture from the atmosphere.[6][7] This absorbed water can significantly decrease the solubility of many organic compounds, leading to precipitation.[6][7] This is particularly problematic during freeze-thaw cycles, as the presence of water can lower the freezing point and alter the solvent structure, further reducing solubility.[6]

Best Practice: Always use anhydrous DMSO from a freshly opened bottle. For critical applications, consider purchasing smaller volume bottles to minimize the frequency of opening and exposure to air. Store DMSO in a tightly sealed container in a dry environment.

The Detrimental Effects of Freeze-Thaw Cycles

Repeated freeze-thaw cycles are a major contributor to stock solution degradation and precipitation.[8][13][14] Each cycle introduces the risk of moisture absorption and can lead to the compound falling out of solution.[6] This can result in a lower-than-expected concentration of the active compound in subsequent experiments.

Best Practice: Aliquoting the stock solution into single-use volumes is the most effective way to mitigate the negative effects of freeze-thaw cycles.[4][12]

Logical Flow for Troubleshooting Solubility Issues

G start Precipitate Observed in Stock Solution q1 Was Anhydrous DMSO Used? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Were Multiple Freeze-Thaw Cycles Avoided? a1_yes->q2 sol1 Action: Use fresh, anhydrous DMSO. a1_no->sol1 end_success Solution Remains Clear sol1->end_success a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the Concentration within Known Solubility Limits? a2_yes->q3 sol2 Action: Prepare new stock and aliquot. a2_no->sol2 sol2->end_success a3_yes Yes q3->a3_yes a3_no No q3->a3_no end_fail Issue Persists: Re-evaluate Compound Stability a3_yes->end_fail sol3 Action: Prepare a more dilute stock solution. a3_no->sol3 sol3->end_success

Caption: Troubleshooting workflow for solubility issues.

Safety Precautions

Working with chemical compounds and solvents requires adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Ventilation: Handle solid compounds and DMSO in a well-ventilated area or a chemical fume hood, especially when weighing out powders.

  • Compound Handling: Refer to the Safety Data Sheet (SDS) for 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide for specific handling and toxicity information.[9]

  • DMSO Handling: DMSO can facilitate the absorption of other chemicals through the skin.[15] Avoid direct skin contact. In case of contact, wash the affected area thoroughly with water.

Conclusion

The preparation of high-quality stock solutions of 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide in DMSO is a foundational requirement for reliable and reproducible research in drug discovery and development. By understanding the physicochemical properties of the compound and the solvent, and by meticulously following the detailed protocol and best practices outlined in this guide, researchers can ensure the integrity and stability of their stock solutions. This, in turn, will lead to more accurate and trustworthy data in downstream applications, ultimately accelerating the pace of scientific discovery.

References

  • GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO. GE Healthcare. [Link]

  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?[Link]

  • Ziath. The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. [Link]

  • Google Patents. US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents.
  • NextSDS. 2-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide. [Link]

  • EU-Openscreen. HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. [Link]

  • National Center for Biotechnology Information. Direct oxidation of N-ynylsulfonamides into N-sulfonyloxoacetamides with DMSO as a nucleophilic oxidant. [Link]

  • Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, L. E., Kuzmak, B. R., Stanton, D. T., Morand, K. L., & Nelson, S. L. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210–215. [Link]

  • National Center for Biotechnology Information. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. [Link]

  • MilliporeSigma. High Throughput Screening Protocol Eshmuno® CMX Resin. [Link]

  • PubChemLite. 2-fluoro-n-(prop-2-en-1-yl)benzene-1-sulfonamide. [Link]

  • ACS Publications. (2025, October 1). β-Fluorovinylsulfonamide as a Highly Reactivity- and Structure-Tunable Electrophile for Covalent Targeting of Proteins. Journal of the American Chemical Society. [Link]

  • Yufeng. (2024, July 22). The effect of room-temperature storage on the stability of compounds in DMSO. [Link]

  • Emulate Bio. Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]

  • BMG LABTECH. High-throughput screening (HTS). [Link]

  • PubMed. (2017, August 15). Aerobic biodegradation of 2 fluorotelomer sulfonamide-based aqueous film-forming foam components produces perfluoroalkyl carboxylates. [Link]

  • Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions. [Link]

  • PubMed. Dimethyl sulfoxide: interactions with aromatic hydrocarbons. [Link]

  • ACS Publications. (2012, February 22). Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent. [Link]

  • RSC Publishing. (2016, December 23). Theoretical and experimental study of the antifreeze protein AFP752, trehalose and dimethyl sulfoxide cryoprotection mechanism: correlation with cryopreserved cell viability. [Link]

  • Forschungszentrum Jülich. Sulfonamide‐Sulfonimide Copolymers as Novel, Fluorine‐Lean Type of Proton Exchange Membranes for Fuel Cell Application. [Link]

  • gChem. DMSO. [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • ResearchGate. Discovery solubility measurement and assessment of small molecules with drug development in mind | Request PDF. [Link]

  • PubMed. (2003, April 15). The effect of freeze/thaw cycles on the stability of compounds in DMSO. [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]

  • MDPI. (2024, December 6). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. [Link]

Sources

Method

Application Notes &amp; Protocols: Formulation Development Strategies for 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation development strategies for the novel compound 2-fluoro-N-(propan-2-yl)benzene-1-sul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation development strategies for the novel compound 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide. Given the recurring challenge of poor aqueous solubility among new chemical entities, this guide emphasizes a systematic, data-driven approach, beginning with thorough pre-formulation characterization to inform the selection of an appropriate formulation strategy. Detailed protocols for physicochemical characterization, solubility enhancement techniques, and analytical method development are provided to enable the successful progression of this compound from a drug candidate to a viable drug product. We will explore strategies for oral solid dosage forms and liquid formulations, with a focus on overcoming potential bioavailability challenges.

Introduction to 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide

2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide is a sulfonamide derivative with potential therapeutic applications that necessitate its formulation into a safe, stable, and efficacious dosage form. The sulfonamide functional group is a well-established pharmacophore found in numerous approved drugs, known for a range of biological activities.[1][2] However, compounds in this class can present formulation challenges, particularly related to poor aqueous solubility, which can limit oral bioavailability.

The molecular structure of 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide is presented below:

Table 1: Physicochemical Properties of 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide

PropertyValueSource
Molecular Formula C₉H₁₂FNO₂S[3]
Molecular Weight 217.26 g/mol
Physical Form Solid[3]
CAS Number 923243-98-5[3]

A successful formulation development program for this compound must be grounded in a thorough understanding of its intrinsic physicochemical properties. This guide will walk you through the necessary steps to acquire this foundational knowledge and apply it to create a robust formulation.

Pre-formulation Studies: The Foundation of Rational Formulation Design

Pre-formulation studies are the first and most critical step in the rational development of a dosage form. These investigations provide essential information about the physical, chemical, and mechanical properties of a drug substance, which are crucial for designing stable, effective, and manufacturable drug products.[4] For 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide, the primary objectives of pre-formulation studies are to determine its solubility, stability, and other key characteristics that will dictate the formulation approach.

Workflow for Pre-formulation Studies

The following diagram illustrates the logical flow of pre-formulation investigations for 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide.

preformulation_workflow cluster_physicochemical Physicochemical Characterization cluster_solubility Solubility & Dissolution cluster_stability Stability Assessment cluster_excipient Excipient Compatibility Purity Purity Assessment (HPLC, LC-MS) MeltingPoint Melting Point (DSC) AqSolubility Aqueous Solubility (pH-dependent) Purity->AqSolubility Informs solubility studies pKa pKa Determination (Potentiometric Titration) LogP LogP Measurement (Shake-Flask/HPLC) Polymorphism Polymorphism Screening (XRD, DSC) Polymorphism->AqSolubility Different forms have different solubilities SolventSolubility Solubility in Organic Solvents & Excipients IntrinsicDissolution Intrinsic Dissolution Rate AqSolubility->IntrinsicDissolution Key for dissolution rate SolutionState Solution-State Stability (pH, Solvents) AqSolubility->SolutionState Guides liquid formulation development formulation_dev Formulation Development IntrinsicDissolution->formulation_dev SolidState Solid-State Stability (Temp, Humidity, Light) ExcipientScreening Excipient Compatibility Screening (DSC, HPLC) SolidState->ExcipientScreening Identifies potential incompatibilities ExcipientScreening->formulation_dev

Caption: Workflow for Pre-formulation Studies.

Experimental Protocols for Pre-formulation

Rationale: The aqueous solubility of a drug is a critical determinant of its oral absorption. For ionizable compounds like sulfonamides, solubility can be highly pH-dependent. This protocol will establish the solubility profile of 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide across a physiologically relevant pH range.

Materials:

  • 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide

  • Phosphate buffers (pH 2.0, 4.5, 6.8, 7.4)

  • Deionized water

  • HPLC system with UV detector

  • Shaking incubator

  • 0.45 µm syringe filters

Procedure:

  • Prepare a series of saturated solutions by adding an excess of the drug substance to each buffer in separate vials.

  • Equilibrate the vials in a shaking incubator at 25°C and 37°C for 48 hours to ensure equilibrium is reached.

  • After equilibration, visually inspect for the presence of undissolved solids.

  • Filter the supernatant through a 0.45 µm syringe filter.

  • Dilute the filtrate with an appropriate mobile phase and quantify the concentration of the dissolved drug using a validated HPLC-UV method (see Section 4).

  • Repeat for each pH and temperature condition.

Rationale: Understanding the degradation pathways of the drug is essential for developing a stable formulation and for identifying potential degradation products. Forced degradation studies expose the drug to stress conditions to accelerate degradation.

Materials:

  • 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide

  • Stability chambers (ICH conditions: 25°C/60% RH, 40°C/75% RH)

  • Photostability chamber

  • Hydrochloric acid (0.1 N), Sodium hydroxide (0.1 N), Hydrogen peroxide (3%)

  • HPLC-MS/MS system

Procedure:

  • Solid-State Stability: Store accurately weighed samples of the drug substance in open and closed vials under ICH stability conditions.

  • Forced Degradation:

    • Acid/Base Hydrolysis: Dissolve the drug in 0.1 N HCl and 0.1 N NaOH and heat at 60°C for 24 hours.

    • Oxidation: Dissolve the drug in 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal Stress: Heat the solid drug at 80°C for 48 hours.

    • Photostability: Expose the solid drug to light in a photostability chamber as per ICH Q1B guidelines.

  • At specified time points, analyze the samples by a stability-indicating HPLC method to determine the remaining parent drug and identify any degradation products using LC-MS/MS.

Formulation Development Strategies

The choice of formulation strategy will be directly informed by the data generated during the pre-formulation studies.

Strategy Selection Based on Pre-formulation Data

Caption: Formulation Strategy Selection Logic.

Protocol for Solubility Enhancement: Self-Nanoemulsifying Drug Delivery System (SNEDDS)

Rationale: For poorly water-soluble drugs (BCS Class II), lipid-based formulations like SNEDDS can significantly improve solubility and oral bioavailability.[5][6] SNEDDS are isotropic mixtures of oil, surfactant, and co-surfactant, which form a nanoemulsion upon gentle agitation in an aqueous medium.[5]

Materials:

  • 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide

  • Oils (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactants (e.g., Kolliphor RH 40, Tween 80)

  • Co-surfactants (e.g., Transcutol HP, Plurol Oleique CC 497)

  • Deionized water

Procedure:

  • Excipient Screening: Determine the solubility of the drug in various oils, surfactants, and co-surfactants to identify suitable components.

  • Constructing Pseudo-Ternary Phase Diagrams:

    • Prepare mixtures of surfactant and co-surfactant (Sₘᵢₓ) at different ratios (e.g., 1:1, 2:1, 1:2).

    • For each Sₘᵢₓ ratio, prepare a series of mixtures with the selected oil at varying ratios (e.g., 9:1, 8:2, ... 1:9).

    • Titrate each mixture with water and observe for the formation of a clear, single-phase nanoemulsion.

    • Plot the results on a ternary phase diagram to identify the nanoemulsion region.

  • Formulation Optimization:

    • Select formulations from the nanoemulsion region of the phase diagram.

    • Load the drug into the selected formulations at the desired concentration.

    • Characterize the drug-loaded SNEDDS for droplet size, polydispersity index (PDI), and zeta potential upon dilution in water.

    • Perform in vitro dissolution studies in biorelevant media (e.g., FaSSIF, FeSSIF) to assess drug release.[5]

Table 2: Example of SNEDDS Formulation Characterization

Formulation CodeOil:Sₘᵢₓ RatioDroplet Size (nm)PDIZeta Potential (mV)
SNEDDS-F130:7025.40.15-12.8
SNEDDS-F240:6045.80.21-15.2
SNEDDS-F350:5089.10.35-10.5

Analytical Methods for Quality Control

Robust analytical methods are required to quantify the drug in both the drug substance and the final formulation, as well as to monitor stability.

Protocol for Quantification by HPLC-UV

Rationale: HPLC-UV is a widely used, robust, and cost-effective technique for the quantification of sulfonamides.[7] This method can be validated for assay, purity, and dissolution testing.

Materials:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Formic acid or phosphoric acid

  • Deionized water (HPLC grade)

Procedure:

  • Method Development:

    • Wavelength Selection: Determine the λₘₐₓ of 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide by scanning a dilute solution in the mobile phase from 200-400 nm.

    • Mobile Phase Optimization: Develop an isocratic or gradient method using a mixture of an aqueous acidic buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) to achieve a well-resolved, symmetrical peak with a reasonable retention time.

  • Method Validation (as per ICH Q2(R1) guidelines):

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, excipients).

    • Linearity: Analyze a series of standards at different concentrations to demonstrate a linear relationship between detector response and concentration.

    • Accuracy & Precision: Determine the closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.

    • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature) on the results.

Confirmatory Analysis by LC-MS/MS

Rationale: For confirmation of identity and for quantifying trace levels of the drug or its metabolites in complex matrices, LC-MS/MS is the gold standard due to its high sensitivity and selectivity.[7][8]

Procedure:

  • Ionization and Fragmentation: Infuse a standard solution of the compound into the mass spectrometer to determine the parent ion (M+H)⁺ and to optimize the collision energy to produce stable and abundant fragment ions.

  • Multiple Reaction Monitoring (MRM): Develop an MRM method by selecting the transition of the parent ion to one or more fragment ions for quantification and confirmation.

  • Sample Preparation: For complex matrices, a sample extraction and clean-up step, such as Solid-Phase Extraction (SPE), may be necessary to minimize matrix effects.[7]

Conclusion

The successful formulation of 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide hinges on a systematic and scientifically rigorous approach. The protocols and strategies outlined in this document provide a comprehensive framework for characterizing the drug substance, selecting an appropriate formulation strategy based on its intrinsic properties, and developing the necessary analytical methods for quality control. By following these guidelines, researchers can navigate the complexities of formulation development and advance this promising compound towards clinical application.

References

  • Prasanna Kumar, D. et al. (2015). An Overview on Preformulation Studies. Indo American Journal of Pharmaceutical Sciences, 2(10). Available at: [Link]

  • United States Department of Agriculture, Food Safety and Inspection Service. (n.d.). Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem. Available at: [Link]

  • United States Department of Agriculture, Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Available at: [Link]

  • Yildiz, G. et al. (2025). Pre-Formulation Studies of Lipid-Based Formulation Approach for a Poorly Water-Soluble Biopharmaceutics Classification System Class II Model Drug: Bosentan. Turkish Journal of Pharmaceutical Sciences. Available at: [Link]

  • Jain, A. et al. (1986). Preformulation study of a poorly water-soluble drug, alpha-pentyl-3-(2-quinolinylmethoxy)benzenemethanol: selection of the base for dosage form design. Journal of Pharmaceutical Sciences, 75(5), 492-6. Available at: [Link]

  • Stoev, G., & Michailova, A. (2000). Quantitative determination of sulfonamide residues in foods of animal origin by high-performance liquid chromatography with fluorescence detection. Journal of Chromatography A, 871(1-2), 37-42. Available at: [Link]

  • Berruga, M. I. et al. (2016). Confirmatory method for nine sulfonamides in miniature bovine muscle samples using HPLC/MS/MS without using SPE. Journal of Food and Drug Analysis, 24(3), 524-531. Available at: [Link]

  • Pharma Focus Europe (2025). Pre-Formulation Studies and Analytical Techniques. Available at: [Link]

  • Yildiz, G. et al. (2025). Pre-Formulation Studies of Lipid-Based Formulation Approach for a Poorly Water-Soluble Biopharmaceutics Classification System Class II Model Drug: Bosentan. PMC. Available at: [Link]

  • NextSDS. 2-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide. Available at: [Link]

  • Zhang, L. et al. (2019). An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. ChemistryOpen, 8(7), 896-899. Available at: [Link]

  • PubChemLite. 2-fluoro-n-(prop-2-en-1-yl)benzene-1-sulfonamide. Available at: [Link]

  • Google Patents. (2009). Sulfonamides.
  • De, D. et al. (2007). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 48(43), 7679-7682. Available at: [Link]

  • PubChem. 3-fluoro-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzene-1-sulfonamide. Available at: [Link]

  • Kong, F. et al. (2019). A Strategy for the Synthesis of Sulfonamides on DNA. Organic Letters, 21(24), 10006-10010. Available at: [Link]

  • Google Patents. (2020). Benzenesulfonamide compounds and their use as therapeutic agents.
  • Marlor, C. W. et al. (2006). Synthesis of α-Fluorosulfonate and α-Fluorosulfonamide Analogues of a Sulfated Carbohydrate. Organic Letters, 8(24), 5529-5532. Available at: [Link]

  • Kim, C. U. et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters, 2(8), 595-599. Available at: [Link]

Sources

Application

Application Note: Process Development and Preclinical Scale-Up of 2-Fluoro-N-(propan-2-yl)benzene-1-sulfonamide

Introduction & Strategic Objectives The transition of active pharmaceutical ingredient (API) intermediates from discovery chemistry to preclinical manufacturing requires a paradigm shift. At the bench scale, the primary...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Objectives

The transition of active pharmaceutical ingredient (API) intermediates from discovery chemistry to preclinical manufacturing requires a paradigm shift. At the bench scale, the primary objective is target acquisition; at the kilogram scale, the focus pivots entirely to process robustness, thermal safety, and regulatory compliance.

The target molecule, 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide , is synthesized via the amidation of 2-fluorobenzenesulfonyl chloride with isopropylamine. While early-stage synthesis often relies on dichloromethane (DCM) and rapid bolus reagent additions, these conditions are unviable for preclinical batches due to severe thermal runaway hazards and stringent residual solvent limits. This technical guide details a highly controlled, eco-friendly biphasic process designed to ensure safety, scalability, and high-purity isolation.

Process Chemistry & Mechanistic Causality

Electrophilic Activation & Reactivity

The amidation reaction relies on the nucleophilic attack of isopropylamine on the sulfonyl center. The presence of the highly electronegative fluorine atom at the ortho position of the benzene ring significantly enhances the electrophilicity of the sulfonyl chloride group. While this inductive effect ensures rapid and complete conversion, it drastically accelerates the reaction kinetics, leading to an instantaneous and massive heat release ( ΔHrxn​ ).

Thermal Hazard Mitigation

Sulfonamide formation is notoriously exothermic. According to standard process safety classifications, reactions exhibiting an adiabatic temperature rise ( ΔTad​ ) greater than 50°C pose medium to high severity risks upon scale-up1[1]. To mitigate the risk of thermal runaway, this protocol abandons bolus addition. Instead, we utilize continuous, controlled dosing of aqueous isopropylamine into the organic phase, leveraging the reactor's jacket cooling capacity to maintain strict isothermal conditions (< 20°C).

Solvent Selection & Regulatory Compliance

Discovery routes frequently employ DCM, a Class 2 solvent with strict Permitted Daily Exposure (PDE) limits. To comply with regulatory standards for preclinical materials, DCM is replaced with 2-Methyltetrahydrofuran (2-MTHF)2[2]. 2-MTHF is a Class 3 solvent (low toxicity) that offers superior phase separation in aqueous workups due to its low water miscibility, making it an ideal choice for eco-friendly, scalable sulfonamide synthesis3[3].

Visualizing the Process Architecture

G S1 2-Fluorobenzenesulfonyl Chloride in 2-MTHF (Electrophile) Rxn Biphasic Reactor Schotten-Baumann Conditions Continuous Dosing S1->Rxn S2 Isopropylamine (aq) (Nucleophile & Base) S2->Rxn Controlled Rate Heat Exotherm Control (Jacket Cooling T < 20°C) Rxn->Heat Thermal Hazard Phase Phase Separation (Aqueous Waste to Drain) Rxn->Phase 100% Conversion Heat->Rxn Mitigation Cryst Crystallization (Heptane Antisolvent) Phase->Cryst Organic Layer Product Target Sulfonamide >99.5% Purity (Preclinical) Cryst->Product Filtration & Drying

Synthetic workflow and engineering controls for scalable sulfonamide production.

Quantitative Process Data

Table 1: Solvent Selection & Regulatory Compliance

Parameter Dichloromethane (DCM) 2-Methyltetrahydrofuran (2-MTHF)
ICH Q3C Classification Class 2 (Strictly Limited) Class 3 (Low Toxicity)
Permitted Daily Exposure 6.0 mg/day 50.0 mg/day
Water Miscibility Low (Forms lower layer) Low (Forms upper layer, 14 g/100g )

| Scalability Suitability | Poor (Environmental hazards) | Excellent (Eco-friendly, renewable) |

Table 2: Thermal Hazard Assessment (DSC/ARC Data)

Parameter Value Process Safety Implication

| Enthalpy of Reaction ( ΔHrxn​ ) | -145 kJ/mol | Highly exothermic amidation | | Adiabatic Temp Rise ( ΔTad​ ) | +85 °C | Medium-High severity; requires continuous dosing | | Heat Accumulation Potential | High | Runaway risk; necessitates jacketed cooling < 20°C |

Table 3: Preclinical Batch Release Specifications | Quality Attribute | Specification Limit | Analytical Method | | :--- | :--- | :--- | | Appearance | White to off-white crystalline powder | Visual Inspection | | Chemical Purity | 99.5% (a/a) | HPLC-UV | | Residual 2-MTHF | 5000 ppm | Headspace GC-FID | | Residual Heptane | 5000 ppm | Headspace GC-FID | | Yield | 85% | Gravimetric |

Self-Validating Experimental Protocol (1.0 kg Scale)

Phase 1: Reactor Preparation & Substrate Dissolution
  • Purge a 10 L jacketed glass reactor with N2​ for 15 minutes to ensure an inert atmosphere.

  • Charge the reactor with 5.0 L of anhydrous 2-MTHF.

  • Add 1.00 kg (5.14 mol) of 2-fluorobenzenesulfonyl chloride.

  • Set the jacket temperature to 5°C and initiate overhead stirring at 250 rpm.

Causality & Validation Check: Ensure complete dissolution. The solution should be pale yellow and clear. Moisture must be strictly excluded at this stage to prevent competitive hydrolysis, which would yield the undesired 2-fluorobenzenesulfonic acid byproduct.

Phase 2: Controlled Amidation (Schotten-Baumann Conditions)
  • Prepare an aqueous amine solution: Mix 0.76 kg (12.85 mol, 2.5 eq) of isopropylamine in 2.0 L of deionized water. (Note: The excess amine acts as both the nucleophile and the acid scavenger for the HCl byproduct generated during the reaction).

  • Calibrate the dosing pump to deliver the aqueous amine solution over a 120-minute period (approx. 16.6 mL/min).

  • Initiate dosing. Monitor the internal reactor temperature ( Tint​ ) continuously.

Causality & Validation Check: Tint​ must not exceed 20°C. If Tint​ reaches 18°C, the dosing pump must automatically pause. The reaction is self-indicating; a rapid temperature spike indicates localized accumulation of unreacted amine and insufficient heat removal.

  • Post-dosing, stir the biphasic mixture at 20°C for 2 hours.

Causality & Validation Check: Sample the aqueous phase and check the pH. It must be > 9.0. A pH < 8.0 indicates that the isopropylamine has been fully protonated by HCl, which stalls the reaction kinetics. If pH < 9.0, add 1M NaOH dropwise until corrected.

Phase 3: Workup & Phase Separation
  • Stop stirring and allow the biphasic system to settle for 30 minutes. 2-MTHF promotes rapid and distinct phase separation.

  • Drain the lower aqueous layer (containing isopropylammonium chloride waste) into a designated secondary containment vessel.

  • Wash the upper organic layer (containing the target sulfonamide) with 2.0 L of 1M HCl to remove residual trace isopropylamine, followed by a wash with 2.0 L of brine.

  • Dry the organic phase over anhydrous Na2​SO4​ (0.5 kg), filter, and transfer to a clean distillation vessel.

Phase 4: Crystallization & Isolation
  • Concentrate the 2-MTHF solution under reduced pressure (150 mbar, 40°C) to a volume of approximately 2.0 L.

  • Heat the concentrate to 50°C and slowly add 4.0 L of n-heptane (antisolvent) over 60 minutes via an addition funnel.

  • Initiate a controlled cooling ramp from 50°C to 5°C at a rate of 0.5°C/min.

Causality & Validation Check: The slow cooling ramp is critical to promote controlled nucleation and crystal growth, preventing the product from "oiling out" as an amorphous mass, which traps impurities.

  • Filter the resulting white crystalline slurry via a Nutsche filter.

  • Wash the filter cake with 1.0 L of cold n-heptane.

  • Dry the product in a vacuum oven at 45°C and <50 mbar for 24 hours until constant weight is achieved.

References

  • impurities: guideline for residual solvents q3c(r8)
  • Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques Source: ACS Publications URL
  • CAS 2905-21-7: 2-fluorobenzenesulfonyl chloride Source: CymitQuimica URL
  • Building a Sulfonamide Library by Eco-Friendly Flow Synthesis Source: ACS Publications URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Aqueous Solubility of 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide

Welcome to the technical support center for 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Poor aqueous solubility is a common hurdle in pharmaceutical development, potentially impacting bioavailability and therapeutic efficacy.[1][2] This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address these issues directly. The strategies outlined below are based on established principles of physical and medicinal chemistry.

Understanding the Challenge: The Physicochemical Properties of 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide

2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide, with the molecular formula C9H12FNO2S, is a solid at room temperature.[3] Its structure, characterized by a substituted benzene ring and a sulfonamide group, contributes to its relatively low aqueous solubility. The presence of the fluorine atom, the most electronegative element, can influence the molecule's electronic distribution, pKa, and lipophilicity, which in turn affect its solubility and membrane permeability.[4][5]

Frequently Asked Questions (FAQs)

Q1: Why is my compound, 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide, poorly soluble in water?

A1: The limited aqueous solubility is primarily due to the hydrophobic nature of the benzene ring and the N-isopropyl group. While the sulfonamide group can participate in hydrogen bonding, the overall molecular structure is dominated by nonpolar regions. For a molecule to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from solute-solvent interactions. With poorly soluble compounds, the interaction with water is not energetically favorable enough to overcome the crystal lattice energy of the solid compound.

Q2: What is the first and simplest step I should try to improve solubility?

A2: The most straightforward initial approach is often pH adjustment. Sulfonamides are weak acids, and their solubility is pH-dependent.[6][7][8] By increasing the pH of the aqueous medium, you can deprotonate the sulfonamide nitrogen, forming a more soluble salt.

Q3: Are there any safety concerns I should be aware of when handling this compound?

A3: Yes, 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide is classified as harmful and an irritant.[3] It can cause skin and eye irritation, and may cause respiratory irritation.[3] Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting Guides: Step-by-Step Experimental Protocols

This section provides detailed protocols for several common and effective techniques to enhance the aqueous solubility of 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide.

Guide 1: pH Adjustment

Principle: Sulfonamides are acidic due to the electron-withdrawing nature of the sulfonyl group, which allows the nitrogen atom to be deprotonated. The resulting anion is more polar and, therefore, more soluble in water.[7] The solubility of sulfonamides generally increases with increasing pH.[9]

Experimental Protocol:

  • Prepare a Stock Solution of the Compound: If possible, prepare a concentrated stock solution of 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide in a water-miscible organic solvent where it is more soluble (e.g., DMSO, ethanol, or acetone). This will facilitate the addition of the compound to aqueous buffers.

  • Prepare a Series of Buffers: Prepare a range of aqueous buffers with pH values from 6.0 to 9.0 (e.g., phosphate or borate buffers).

  • Determine Solubility at Different pH Values:

    • Add a small, known amount of the compound (or an aliquot of the stock solution) to a known volume of each buffer.

    • Stir the mixtures vigorously at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

    • After equilibration, centrifuge or filter the samples to remove any undissolved solid.

    • Analyze the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot the Data: Plot the measured solubility as a function of pH to determine the optimal pH for solubilization.

Expected Outcome: You should observe a significant increase in solubility as the pH increases, particularly as the pH approaches and surpasses the pKa of the sulfonamide group.

Diagram: pH-Dependent Ionization and Solubility

G cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Alkaline) Low_Solubility Unionized (Poorly Soluble) High_Solubility Ionized (More Soluble) Low_Solubility->High_Solubility Increase pH High_Solubility->Low_Solubility Decrease pH G Start Poorly Soluble Compound Prepare_Mixtures Prepare Aqueous Co-solvent Mixtures Start->Prepare_Mixtures Add_Compound Add Excess Compound and Equilibrate Prepare_Mixtures->Add_Compound Separate Centrifuge/Filter Undissolved Solid Add_Compound->Separate Analyze Quantify Dissolved Compound (e.g., HPLC) Separate->Analyze Result Determine Optimal Co-solvent & Concentration Analyze->Result

Caption: Experimental workflow for determining solubility enhancement using co-solvents.

Guide 3: Complexation with Cyclodextrins

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. [10][11]They can encapsulate poorly soluble "guest" molecules, like 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide, forming inclusion complexes that have enhanced aqueous solubility. [10][12] Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Experimental Protocol (Phase Solubility Study):

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions of the chosen cyclodextrin at various concentrations (e.g., 0 to 50 mM).

  • Determine Solubility:

    • Add an excess of 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide to each cyclodextrin solution.

    • Shake the mixtures at a constant temperature until equilibrium is reached (24-72 hours).

    • Filter the suspensions through a membrane filter (e.g., 0.22 µm).

    • Determine the concentration of the dissolved compound in the filtrate by a suitable analytical method.

  • Construct Phase Solubility Diagram: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. The slope of this plot can be used to determine the stoichiometry and stability constant of the inclusion complex. A linear relationship (AL-type diagram) with a slope less than one typically indicates the formation of a 1:1 complex. [12] Diagram: Cyclodextrin Inclusion Complex Formation

G Compound Drug Molecule Complex Inclusion Complex (Soluble) Compound->Complex + CD Cyclodextrin CD->Complex

Caption: Encapsulation of a drug molecule within a cyclodextrin to form a soluble complex.

Guide 4: Use of Surfactants (Micellar Solubilization)

Principle: Surfactants are amphiphilic molecules that, above a certain concentration known as the critical micelle concentration (CMC), form micelles in aqueous solutions. [13]The hydrophobic cores of these micelles can entrap poorly soluble compounds, thereby increasing their overall solubility in the aqueous phase. [13][14] Common Surfactants:

  • Anionic: Sodium dodecyl sulfate (SDS)

  • Cationic: Cetyltrimethylammonium bromide (CTAB)

  • Non-ionic: Polysorbates (e.g., Tween® 80), Poloxamers (e.g., Pluronic® F-68)

Experimental Protocol:

  • Select Surfactants: Choose a selection of pharmaceutically acceptable surfactants.

  • Prepare Surfactant Solutions: Prepare aqueous solutions of each surfactant at concentrations both below and above their known CMC.

  • Determine Solubility:

    • Add an excess of 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide to each surfactant solution.

    • Equilibrate the mixtures with constant agitation at a controlled temperature.

    • Separate the undissolved solid by centrifugation or filtration.

    • Analyze the concentration of the solubilized compound.

  • Evaluate Results: A sharp increase in solubility is typically observed at surfactant concentrations above the CMC. Plotting solubility versus surfactant concentration will reveal this transition.

Guide 5: Advanced Techniques

For more persistent solubility issues, more advanced formulation strategies may be necessary. These often require specialized equipment and expertise.

  • Solid Dispersions: This technique involves dispersing the drug in an inert hydrophilic carrier or matrix at the solid state. [15][16][17]Methods like melting (fusion), solvent evaporation, and hot-melt extrusion can be employed. [18][19]The goal is to reduce the particle size to a molecular level and convert the drug to a more soluble amorphous form. [17]* Particle Size Reduction (Micronization/Nanonization): Reducing the particle size of the compound increases its surface area-to-volume ratio, which can enhance the dissolution rate. [18][20]Techniques include jet milling for micronization and high-pressure homogenization or media milling for producing nanosuspensions. [21]* Prodrug Approach: This involves chemically modifying the molecule to create a more soluble derivative (a prodrug) that, after administration, converts back to the active parent drug in vivo. [22][23][24]For sulfonamides, this could involve derivatizing the sulfonamide nitrogen.

Summary of Approaches

TechniquePrincipleAdvantagesConsiderations
pH Adjustment Ionization of the acidic sulfonamide group. [7]Simple, cost-effective.Potential for pH-related degradation; in vivo pH may differ.
Co-solvency Reducing solvent polarity. [1]Effective for lipophilic compounds; simple to prepare. [21]Potential for in vivo precipitation upon dilution; toxicity of some co-solvents.
Cyclodextrin Complexation Encapsulation in a hydrophilic host molecule. [10]Significant solubility enhancement; can improve stability. [10][12]Cost of cyclodextrins; potential for competitive displacement.
Surfactant Solubilization Entrapment in micelles. [13]High solubilization capacity.Potential for toxicity and membrane disruption at high concentrations.
Solid Dispersion Molecular dispersion in a hydrophilic carrier. [15][16]Can significantly improve dissolution and bioavailability. [16][25]Physical stability of the amorphous form can be a concern.
Particle Size Reduction Increased surface area. [18][26]Improves dissolution rate. [18]Does not increase equilibrium solubility; can be energy-intensive. [18]
Prodrugs Chemical modification to a more soluble form. [22][23]Can overcome fundamental solubility limitations.Requires chemical synthesis and validation of in vivo conversion.

Concluding Remarks

Improving the aqueous solubility of 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide is a multifactorial challenge that can be addressed through a systematic evaluation of the techniques described in this guide. It is recommended to start with the simpler methods, such as pH adjustment and co-solvency, before progressing to more complex formulation strategies. The choice of method will ultimately depend on the desired solubility enhancement, the intended application, and other formulation requirements such as stability and biocompatibility.

References

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. Available at: [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023). Journal of Applied Pharmaceutical Science, 13(03), 031-042. Available at: [Link]

  • pH-induced Solubility Transition of Sulfonamide-Based Polymers. (2002). PubMed. Available at: [Link]

  • Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review. (2021). International Journal of Pharmaceutical and Phytopharmacological Research, 11(3), 1-8. Available at: [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. (n.d.). Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Solubility Enhancement of BCS Class 2 Drugs by Solid Dispersion Technique. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]

  • Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. (2023). Auctores. Available at: [Link]

  • Techniques for solubility enhancement of poorly soluble drugs: an overview. (2012). Journal of Medical and Pharmaceutical and Allied Sciences. Available at: [Link]

  • IMPROVING SOLUBILITY OF BCS CLASS II DRUGS USING SOLID DISPERSION: A REVIEW. (2014). International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 1-7. Available at: [Link]

  • The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. (n.d.). ResearchGate. Available at: [Link]

  • IMPROVING SOLUBILITY OF BCS CLASS II DRUGS USING SOLID DISPERSION: A REVIEW. (2014). Semantic Scholar. Available at: [Link]

  • Enhancing Solubility and Dissolution of BCS Class II Drug Pitavastatin Calcium by Solid Dispersion Technique Incorporating Second Generation Carriers. (n.d.). Research Journal of Pharmacy and Technology. Available at: [Link]

  • SOLUBILITY OF SULPHONAMIDES. (n.d.). The BMJ. Available at: [Link]

  • A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. (n.d.). PMC. Available at: [Link]

  • A Synopsis of the Applications of Prodrugs in Drug Discovery & Development. (2025). Blumberg Institute. Available at: [Link]

  • The effect of pH on the solubility of sulphonamides. (1945). PubMed. Available at: [Link]

  • Sulfonamide Prodrugs with a Two-Stage Release Mechanism for the Efficient Delivery of the TLR4 Antagonist TAK-242. (n.d.). PMC. Available at: [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (2018). SciSpace. Available at: [Link]

  • The role of fluorine in medicinal chemistry. (2008). Taylor & Francis Online. Available at: [Link]

  • 2-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide. (n.d.). NextSDS. Available at: [Link]

  • The effect of cosolvents and surfactants on the solubility of sulfasalazine. (2022). Taylor & Francis Online. Available at: [Link]

  • Pharmacology pH Dependency in Uptake of Sulfonamides by Bacteria1. (n.d.). Karger Publishers. Available at: [Link]

  • Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures: Thermodynamic Analysis and Mathematical Modeling. (2025). MDPI. Available at: [Link]

  • The effect of cosolvents and surfactants on the solubility of sulfasalazine. (2022). Taylor & Francis Online. Available at: [Link]

  • Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. (2021). ResearchGate. Available at: [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). PMC. Available at: [Link]

  • Development of a novel sulfonate ester-based prodrug strategy. (2016). PubMed. Available at: [Link]

  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. Available at: [Link]

  • Prediction of sulfonamides' solubilities in the mixed solvents using solvation parameters. (2025). ResearchGate. Available at: [Link]

  • (PDF) Enhancement of dissolution rate and bioavailability of sulfamethoxazole by complexation with β-cyclodextrin. (2025). ResearchGate. Available at: [Link]

  • Study of the Solubility of Some Sodium Sulfonamides in Ethanol + Water Cosolvent Mixtures and Correlation with the Jouyban-Acree Model. (2026). ResearchGate. Available at: [Link]

  • Sulfonamide Prodrugs with a Two-Stage Release Mechanism for the Efficient Delivery of the TLR4 Antagonist TAK-242. (2022). ACS Medicinal Chemistry Letters. Available at: [Link]

  • Techniques for solubility enhancement of Hydrophobic drugs: A Review. (n.d.). Journal of Advanced Pharmacy Education and Research. Available at: [Link]

  • Prodrug Forms for the Sulfonamide Group. IV. Kinetics of Hydrolysis of N-sulfonyl Pseudourea Derivatives. (1989). PubMed. Available at: [Link]

  • Cyclodextrin inclusion complexation and pharmaceutical applications. (2020). ScienceAsia. Available at: [Link]

  • Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. (n.d.). PMC - NIH. Available at: [Link]

  • Surfactant-mediated Biodegradation of Polycyclic Aromatic Hydrocarbons. (2009). MDPI. Available at: [Link]

  • Complexation and Solubility Enhancement of BCS Class Ⅱ Drug using Cyclodextrins. (2024). Impactfactor. Available at: [Link]

  • Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. (n.d.). PMC. Available at: [Link]

  • Surfactant-mediated dissolution: contributions of solubility enhancement and relatively low micelle diffusivity. (2004). PubMed. Available at: [Link]

  • Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. (2019). RSC Publishing. Available at: [Link]

  • 2-fluoro-n-(prop-2-en-1-yl)benzene-1-sulfonamide. (n.d.). PubChemLite. Available at: [Link]

  • Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. (2018). ACS Publications. Available at: [Link]

  • Synergistic solubilization of polycyclic aromatic hydrocarbons by mixed anionic-nonionic surfactants. (n.d.). PubMed. Available at: [Link]

Sources

Optimization

Technical Support Center: Preventing Oxidative Degradation of 2-Fluoro-N-(propan-2-yl)benzene-1-sulfonamide in Solution

Welcome to the Advanced Troubleshooting Portal for formulation scientists and analytical chemists. This guide addresses the specific oxidative liabilities of 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide (CAS: 923243-98-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Portal for formulation scientists and analytical chemists. This guide addresses the specific oxidative liabilities of 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide (CAS: 923243-98-5) in liquid formulations and provides field-proven, self-validating protocols to stabilize your API.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q: Why is 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide rapidly degrading in my aqueous-organic co-solvent mixtures? A: The degradation is primarily driven by trace peroxides present in co-solvents (such as PEG, PPG, or polysorbates) and dissolved oxygen[1]. While the 2-fluorobenzene ring is highly electron-deficient and stable against electrophilic attack, the sulfonamide nitrogen and the adjacent isopropyl group are highly vulnerable. Trace metal ions (Fe²⁺, Cu²⁺) catalyze the breakdown of peroxides via Fenton chemistry, forming highly reactive alkoxy and peroxy radicals[2]. These radicals abstract the labile alpha-hydrogen on the isopropyl group, leading to N-dealkylation, or directly oxidize the nitrogen[3].

Q: How can I differentiate between 1-electron and 2-electron oxidation pathways in my formulation? A: You must perform a mechanistic forced degradation study. Introduce 2,2′-Azobis(2-methylpropionitrile) (AIBN) to your solution to probe susceptibility to 1-electron oxidation (free radical mechanisms)[3]. In a parallel study, use hydrogen peroxide (H₂O₂) to test for 2-electron oxidation susceptibility[3]. If AIBN causes rapid degradation, your formulation requires radical scavengers (like Propyl Gallate). If H₂O₂ is the primary driver, you need sacrificial antioxidants (like L-methionine).

Q: My API is stored in the dark under controlled conditions. Do I still need to worry about excipient-induced oxidation? A: Yes. Polymeric excipients like polysorbate 80, povidone, and polyethers auto-oxidize over time, accumulating hydroperoxides even in the absence of light[4]. These accumulated peroxides will initiate the degradation cascade the moment they are mixed with your API in solution.

Part 2: Mechanistic Visualization

Pathway API 2-Fluoro-N-(propan-2-yl) benzene-1-sulfonamide Radicals Reactive Oxygen Species (1-e⁻ & 2-e⁻ Oxidation) API->Radicals ROS Attack Peroxides Trace Peroxides (from Solvents/Excipients) Peroxides->Radicals Fenton/UV Cleavage Deg1 N-Dealkylation (Loss of Isopropyl) Radicals->Deg1 Alpha-H Abstraction Deg2 Hydroxylation (Sulfonamide N-Oxidation) Radicals->Deg2 Direct N-Oxidation Deg3 Cleavage Products (Sulfonic Acids) Radicals->Deg3 S-N Bond Cleavage

Mechanistic pathways of oxidative degradation for 2-fluoro-N-isopropylbenzenesulfonamide.

Part 3: Troubleshooting Guide & Experimental Workflows

Issue: Rapid loss of API assay accompanied by the appearance of N-dealkylated degradants during stability testing. Goal: Establish a self-validating formulation matrix that isolates and neutralizes the specific oxidative pathway.

Step-by-Step Mitigation Protocol

This protocol is designed as a self-validating system . By running a stressed control alongside isolated variables, you definitively prove which degradation mechanism is active rather than relying on trial and error.

Step 1: Solvent Screening and Peroxide Quantification Measure the peroxide value (POV) of your solvents using a colorimetric xylenol orange assay. If POV > 1 ppm, you must either switch to high-purity, low-peroxide grades or pre-treat the solvent by passing it through basic alumina to strip existing peroxides[1].

Step 2: Deoxygenation (Inerting) Purge the aqueous phase and organic solvents with high-purity Argon or Nitrogen for 30 minutes prior to API addition. This displaces dissolved oxygen, starving the auto-oxidation cycle of its primary fuel[1].

Step 3: Chelator Integration Add 0.01% - 0.05% (w/v) Disodium Edetate (EDTA) to the aqueous phase. EDTA sequesters trace transition metals, effectively shutting down the Fenton-catalyzed radical generation cycle[2][3].

Step 4: Targeted Antioxidant Addition Select an antioxidant based on your AIBN/H₂O₂ stress test results (See Matrix below). Add the stabilizer to the solution prior to introducing the API to ensure the environment is neutralized beforehand.

Step 5: Validation via Accelerated Stability Prepare three distinct batches to validate causality:

  • Control: API + Solvents (No stabilizers).

  • Chelator Only: API + Solvents + EDTA (Proves/disproves metal catalysis).

  • Optimized: API + Solvents + EDTA + Antioxidant + Argon purge. Incubate at 40°C/75% RH for 4 weeks. Analyze via stability-indicating LC-MS to confirm the suppression of the specific N-dealkylation mass peaks.

Quantitative Data: Antioxidant Selection Matrix
Antioxidant / StabilizerMechanism of ActionOptimal Conc. RangeBest Suited For
L-Methionine Sacrificial oxidation (2-electron)0.1% - 0.5% w/vFormulations with high-peroxide excipients (e.g., Polysorbate 80)[3].
Propyl Gallate Free radical scavenger (1-electron)0.01% - 0.1% w/vAqueous/organic co-solvents; superior efficacy due to multiple hydroxyl groups[4].
Butylated Hydroxytoluene (BHT) Free radical scavenger (1-electron)0.01% - 0.05% w/vHighly lipophilic organic solvent systems and ether-based vehicles[1].
Disodium Edetate (EDTA) Transition metal chelation0.01% - 0.05% w/vNeutralizing catalytic ions to prevent Fenton-catalyzed radical generation[2].
Ascorbic Acid Oxygen scavenging / Reducing agent0.05% - 0.2% w/vAqueous systems requiring rapid dissolved oxygen depletion[4].

Part 4: Workflow Visualization

Workflow Start Detect API Degradation (HPLC/LC-MS) CheckSolvent Assess Solvent Purity (Peroxide Value Test) Start->CheckSolvent HighPeroxide High Peroxides (>1 ppm)? CheckSolvent->HighPeroxide Degassing Implement Inert Gas Purging (Argon/N2) HighPeroxide->Degassing No/Unknown AddAntioxidant Screen Antioxidants (L-Met, BHT, Ascorbic Acid) HighPeroxide->AddAntioxidant Yes AddChelator Add Chelating Agent (e.g., EDTA 0.05%) Degassing->AddChelator Prevent Fenton Rxn AddChelator->AddAntioxidant Validate Accelerated Stability Testing (40°C/75% RH) AddAntioxidant->Validate

Step-by-step troubleshooting workflow for mitigating oxidative API degradation in solution.

Part 5: References

  • Title: Oxidative degradation of pharmaceuticals: Theory, mechanisms and inhibition Source: ResearchGate URL:

  • Title: Oxidation of Drugs during Drug Product Development: Problems and Solutions Source: PubMed Central (PMC) URL:

  • Title: Improving the stability of active pharmaceutical ingredients in PPG-2 PROPYL ETHER Source: BenchChem URL:

  • Title: Addressing Instability in APIs Prone to Oxidation in Tablet Formulations Source: Pharma.Tips URL:

Sources

Troubleshooting

Technical Support Center: Optimizing Mobile Phase for 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide Chromatography

Welcome to the technical support guide for the chromatographic analysis of 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide. This document is designed for researchers, scientists, and drug development professionals to provi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the chromatographic analysis of 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common challenges encountered during method development and routine analysis. Here, we move beyond simple protocols to explain the scientific rationale behind each optimization step, empowering you to make informed decisions in your laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter. Each answer provides a direct solution followed by a detailed explanation of the underlying chromatographic principles.

Q1: I'm seeing significant peak tailing for my compound. What is the most likely cause and how do I fix it?

Short Answer: Peak tailing for this sulfonamide is most often caused by secondary ionic interactions between the deprotonated (anionic) sulfonamide group and the silica stationary phase. The most effective solution is to lower the mobile phase pH to suppress this ionization.

Detailed Explanation: 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide possesses a weakly acidic proton on the sulfonamide nitrogen. At a mobile phase pH close to or above the compound's pKa, a significant portion of the analyte will exist in its anionic form. Residual, un-capped silanol groups on the surface of reversed-phase silica columns are negatively charged at mid-range pH values but can also engage in cation-exchange interactions. This mixed-mode interaction (hydrophobic and ionic) leads to poor peak shape, most commonly observed as tailing.[1][2]

Troubleshooting Steps:

  • Lower the Mobile Phase pH: The primary strategy is to ensure the analyte is in a neutral, un-ionized state.[2]

    • Action: Incorporate an acidic modifier into your mobile phase. A starting point of 0.1% formic acid or acetic acid in both the aqueous and organic phases is highly effective. For more precise control, use a buffer system like a phosphate buffer to maintain a constant pH of 2.5-3.5.[3][4] At this low pH, the sulfonamide proton remains, neutralizing the molecule and promoting a single, clean hydrophobic interaction with the C18 stationary phase.

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.

    • Action: Reduce the sample concentration or injection volume and re-inject.[5]

  • Consider a Different Stationary Phase: If pH adjustment does not fully resolve the issue, the column itself may be the problem.

    • Action: Switch to a column with high-purity silica and robust end-capping to minimize available silanol groups. Phenyl-based columns can also offer alternative selectivity for aromatic compounds.[5]

Q2: My analyte has very little retention on a C18 column, eluting close to the void volume. How can I increase its retention time?

Short Answer: To increase retention, you must increase the analyte's affinity for the stationary phase. The most straightforward way to do this is by decreasing the elution strength of the mobile phase, which means reducing the percentage of the organic solvent.

Detailed Explanation: In reversed-phase chromatography, retention is driven by hydrophobic interactions between the analyte and the non-polar stationary phase (e.g., C18). The mobile phase, being more polar, competes for the analyte. A higher concentration of organic solvent (like acetonitrile or methanol) in the mobile phase makes it less polar, increasing its elution strength and causing analytes to elute faster.[6]

Strategies for Increasing Retention:

  • Decrease Organic Modifier Concentration: This is the most common and effective method.

    • Action: If you are using a 70:30 acetonitrile:water mixture, try shifting to a 60:40 or 50:50 ratio. This makes the mobile phase more polar, strengthening the hydrophobic interaction between your sulfonamide and the C18 column.

  • Change the Organic Modifier: Acetonitrile and methanol have different solvent strengths and selectivities.

    • Action: If using acetonitrile, switch to methanol. Methanol is a weaker solvent than acetonitrile in reversed-phase HPLC, so using the same percentage of methanol will generally result in longer retention times.

  • Ensure Proper pH for Ion Suppression: As discussed in Q1, an ionized sulfonamide will be more polar and have less retention.

    • Action: Confirm that your mobile phase pH is at least 1.5-2 units below the analyte's pKa to ensure it is in its neutral, more hydrophobic form.[1]

Illustrative Data: Effect of Mobile Phase Composition on Retention

Mobile Phase Composition (Acetonitrile:Water with 0.1% Formic Acid)Expected Retention Time (t R)Elution Strength
80:20Very Short (~1.5 min)High
70:30Short (~2.5 min)Medium-High
60:40Moderate (~4.0 min)Medium
50:50Long (~7.0 min)Low

Note: These are hypothetical retention times on a standard 150 x 4.6 mm, 5 µm C18 column to illustrate the trend.

Q3: I have an impurity that is co-eluting with my main peak. How can I improve the resolution?

Short Answer: To improve resolution, you need to alter the selectivity of your chromatographic system. This can be achieved by changing the organic modifier, adjusting the mobile phase pH, or using a gradient elution.

Detailed Explanation: Resolution is a function of column efficiency, retention, and selectivity. While increasing retention can sometimes improve resolution, the most powerful tool for separating closely eluting peaks is to change the selectivity (α), which describes the difference in affinity of the two compounds for the stationary phase.[6][7]

Optimization Workflow for Resolution:

Caption: Workflow for improving peak resolution.

Step-by-Step Protocol: Implementing a Shallow Gradient

  • Establish Initial Isocratic Conditions: Find an isocratic mobile phase composition where the peaks of interest elute with a retention factor (k) between 2 and 10. For example, 60% Acetonitrile / 40% Water with 0.1% Formic Acid.

  • Program the Gradient:

    • Start %B: Set the initial organic percentage slightly lower than the isocratic condition (e.g., 50% ACN).

    • Gradient Slope: Program a slow, shallow increase in the organic modifier. For example, increase from 50% to 70% ACN over 15-20 minutes. A shallow gradient is often very effective at separating closely eluting compounds.[5][6]

    • Wash and Re-equilibration: After the gradient, include a high-organic wash step (e.g., ramp to 95% ACN for 2 minutes) to clean the column, followed by a return to initial conditions and a re-equilibration period of at least 5-10 column volumes.

Q4: What are the recommended starting conditions for developing a new HPLC method for this compound?

Short Answer: A robust starting point is a C18 column with a mobile phase of acetonitrile and water (both containing 0.1% formic acid) run in a gradient mode.

Detailed Explanation: A generic gradient is the most efficient way to screen for the elution behavior of a new compound and any related impurities. It allows you to quickly determine the approximate organic percentage needed for elution and provides a broad overview of the sample complexity.

Recommended Starting Method:

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for reversed-phase; good retention for moderately non-polar compounds.[8]
Mobile Phase A 0.1% Formic Acid in WaterProvides low pH to suppress ionization and improve peak shape.[1]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile offers good selectivity and lower backpressure than methanol.[9]
Gradient 5% to 95% B over 20 minA wide "scouting" gradient to locate the compound and impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides better reproducibility than ambient temperature.
Detection (UV) 220 nm and 254 nm254 nm is a good general wavelength for aromatic compounds. 220 nm provides higher sensitivity if needed.
Injection Vol. 5 µLA small volume to minimize potential solvent effects and column overload.[10]

Troubleshooting Workflow for Initial Method Development

Caption: Systematic workflow for HPLC method development.

References
  • M. K. T. S. et al. (2020). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Available at: [Link]

  • Patel, D. et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Available at: [Link]

  • García, M. A. et al. (2021). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. PMC. Available at: [Link]

  • ResearchGate. (2023). (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Available at: [Link]

  • Chen, J. et al. (2016). Determination of trace sulfonamides in foodstuffs by HPLC using a novel mixed-mode functionalized ferrocene sorbent for solid-phase extraction cleanup. Analytical Methods (RSC Publishing). Available at: [Link]

  • Srikanth, G. et al. (2025). METHOD DEVELOPMENT AND MODEST VALIDATION OF SULFADIAZINE BY REVERSE PHASE HPLC. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

  • Nocentini, A. et al. (2018). Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Single peak resolution criteria for optimisation of mobile phase composition in liquid chromatography. Available at: [Link]

  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. Available at: [Link]

  • BUCHI. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. Available at: [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Available at: [Link]

  • Industry news. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Available at: [Link]

  • International Labmate. (n.d.). The Critical Role of Mobile Phase pH in Chromatography Separations. Available at: [Link]

  • Al-janabi, A. H. et al. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of. Journal of Medicinal and Chemical Sciences. Available at: [Link]

Sources

Optimization

Technical Support Center: Addressing Poor Bioavailability of 2-Fluoro-N-(propan-2-yl)benzene-1-sulfonamide Formulations

Welcome to the technical support center for 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the formulation of this compound, which, like many sulfonamides, is anticipated to exhibit poor aqueous solubility. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance the bioavailability of your formulations.

Predicted Physicochemical Properties

While experimental data for 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide is not extensively published, we can estimate its properties based on its structure and data from similar compounds. These predictions are crucial for rational formulation design.

PropertyPredicted Value/RangeImplication for Formulation
Molecular Weight 217.26 g/mol Moderate molecular weight.
logP (Lipophilicity) ~2.5 - 3.5Indicates high lipophilicity and predicts low aqueous solubility.[1][2]
Aqueous Solubility Likely < 0.1 mg/mLPoor aqueous solubility is expected, making it a Biopharmaceutics Classification System (BCS) Class II or IV candidate.[3]
pKa (Acidic) ~9 - 10The sulfonamide proton is weakly acidic. Solubility will increase at higher pH.[4][5]
Melting Point Likely > 150 °CA high melting point can suggest strong crystal lattice energy, which can contribute to poor solubility.
Physical Form SolidCrystalline solid at room temperature.[6]

Note: These are in-silico predictions and should be experimentally verified.

Frequently Asked Questions (FAQs)

Q1: My initial formulation of 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide shows very low dissolution in aqueous media. Why is this happening?

A1: Based on its chemical structure, 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide is predicted to be a lipophilic compound with poor aqueous solubility.[1][2] This is a common characteristic of sulfonamide drugs.[7] The low dissolution is likely due to the high energy required to break the crystal lattice and solvate the molecule in water. This compound is likely a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) drug, where dissolution is the rate-limiting step for absorption.[8]

Q2: What are the primary strategies to improve the bioavailability of this compound?

A2: The main goal is to enhance the dissolution rate and/or the apparent solubility. The most common and effective strategies for a compound like this include:

  • Particle Size Reduction: Increasing the surface area through techniques like micronization or creating nanosuspensions.[3]

  • Amorphous Solid Dispersions (ASDs): Converting the crystalline drug into a higher-energy amorphous state, typically dispersed within a polymer matrix.[9]

  • Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which present the drug in a solubilized state in the gastrointestinal tract.[10]

Q3: How do I choose the best formulation strategy?

A3: The choice depends on the specific physicochemical properties of your drug substance, the desired dosage form, and the available manufacturing capabilities. A decision tree can guide your selection:

G Start Start: Poorly Soluble API Thermo Is the API thermolabile? Start->Thermo LogP High LogP (>3)? Thermo->LogP No SD Spray Drying (ASD) Thermo->SD Yes Dose High Dose Required? LogP->Dose No SEDDS SEDDS LogP->SEDDS Yes HME Hot-Melt Extrusion (ASD) Dose->HME Yes (High Drug Loading) Nano Nanosuspension Dose->Nano No

Formulation selection decision tree.

Q4: My compound degrades during formulation development. What should I consider?

A4: Degradation can be due to heat, pH, or excipient incompatibility.

  • Thermal Stability: If using methods like hot-melt extrusion for ASDs, ensure the processing temperature is below the degradation temperature of the drug. If the drug is thermolabile, spray drying is a better option for preparing ASDs.[9]

  • pH Stability: Sulfonamides can be susceptible to hydrolysis at extreme pH values. Determine the pH-stability profile of your compound early on.

  • Excipient Compatibility: Conduct compatibility studies with your chosen excipients under stressed conditions (e.g., elevated temperature and humidity).

Troubleshooting Guides

Issue 1: Low In Vitro Dissolution Rate
Potential Cause Troubleshooting Step Scientific Rationale
Inadequate Wetting Incorporate a surfactant (e.g., sodium lauryl sulfate, polysorbate 80) into the dissolution medium or formulation.Poorly soluble drugs are often hydrophobic and resist wetting by aqueous media. Surfactants reduce the interfacial tension between the drug particles and the dissolution medium.
Particle Agglomeration Reduce particle size through micronization or nanosizing. Use appropriate stabilizers in nanosuspensions.Large particles have a smaller surface area-to-volume ratio, leading to slower dissolution. Agglomeration of smaller particles negates the benefit of size reduction.
Crystalline Form Formulate as an amorphous solid dispersion (ASD).The amorphous form has a higher free energy than the crystalline form, leading to increased apparent solubility and faster dissolution.[9]
Inappropriate Dissolution Medium Use biorelevant media (e.g., FaSSIF, FeSSIF) that mimic the composition of intestinal fluids.[8]For lipophilic drugs, compendial media (like simple buffers) may not be predictive of in vivo performance. Biorelevant media contain bile salts and lecithin that aid in solubilization.[11]
Issue 2: Formulation Instability (e.g., Crystallization of Amorphous Form)
Potential Cause Troubleshooting Step Scientific Rationale
Insufficient Polymer Stabilization in ASD Increase the polymer-to-drug ratio. Select a polymer with a high glass transition temperature (Tg) and strong interactions (e.g., hydrogen bonding) with the drug.The polymer matrix in an ASD prevents recrystallization by increasing the Tg of the mixture and reducing molecular mobility.[9]
Moisture-Induced Crystallization Store the formulation in a low-humidity environment. Incorporate a desiccant into the packaging.Water can act as a plasticizer, lowering the Tg of the ASD and increasing molecular mobility, which facilitates crystallization.
Phase Separation in SEDDS Optimize the oil/surfactant/cosurfactant ratio. Screen different excipients for better drug solubility.The drug must remain solubilized in the lipid formulation upon storage and upon dispersion in aqueous media. Phase separation indicates poor solubility or an unstable emulsion.
Issue 3: Poor In Vitro-In Vivo Correlation (IVIVC)
Potential Cause Troubleshooting Step Scientific Rationale
Non-Biorelevant Dissolution Method Switch to dissolution media that better reflect the in vivo environment (e.g., FaSSIF, FeSSIF). Consider a two-stage dissolution test (gastric to intestinal pH).The dissolution and absorption of a pH-sensitive, poorly soluble drug can be highly dependent on the changing conditions in the gastrointestinal tract.[8][11]
Permeability-Limited Absorption If the compound is BCS Class IV (low solubility, low permeability), dissolution enhancement alone may not improve bioavailability. Consider permeability enhancers (use with caution) or different delivery routes.For Class IV compounds, even if the drug is dissolved, it may not be able to effectively cross the intestinal membrane.
First-Pass Metabolism Investigate the extent of hepatic first-pass metabolism. If it's high, increasing the dissolution rate may not proportionally increase systemic exposure.A significant portion of the absorbed drug may be metabolized by the liver before reaching systemic circulation.
Complexity of Lipid Formulations For SEDDS, standard dissolution tests may not be predictive. Consider in vitro lipolysis models.The in vivo performance of lipid-based formulations is dependent on digestion by lipases and subsequent solubilization in bile salt micelles, which is not captured by simple dissolution tests.[12]

Detailed Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying

This protocol is suitable for thermally sensitive compounds and provides excellent control over particle properties.

G cluster_0 Spray Drying Workflow A 1. Prepare Solution: Dissolve API and polymer (e.g., PVP, HPMC) in a common volatile solvent (e.g., methanol/acetone). B 2. Atomization: Pump solution through a nozzle to create fine droplets. A->B C 3. Drying: Droplets enter a heated chamber with drying gas (e.g., nitrogen). B->C D 4. Solvent Evaporation: Rapid evaporation of solvent 'freezes' the API in an amorphous state within the polymer matrix. C->D E 5. Collection: Solid particles are separated from the gas stream using a cyclone separator. D->E F 6. Characterization: Analyze powder by XRPD, DSC, and dissolution testing. E->F

Workflow for ASD preparation by spray drying.

Methodology:

  • Solution Preparation: Dissolve 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide and a suitable polymer (e.g., polyvinylpyrrolidone (PVP) K30 or hydroxypropyl methylcellulose (HPMC)) in a common volatile solvent (e.g., a 1:1 mixture of methanol and acetone) to a final solids concentration of 5-10% w/v. A typical drug-to-polymer ratio to start with is 1:3.

  • Spray Dryer Setup: Set up the laboratory-scale spray dryer with the following initial parameters:

    • Inlet temperature: 100-140°C

    • Atomization gas flow: Adjusted to achieve a fine mist

    • Solution feed rate: 5-15 mL/min

    • Aspirator rate: 80-100%

  • Drying Process: Pump the solution through the nozzle into the drying chamber. The hot nitrogen gas will rapidly evaporate the solvent.[9]

  • Collection: The resulting dry powder (the ASD) is collected from the cyclone separator.

  • Characterization:

    • X-ray Powder Diffraction (XRPD): To confirm the amorphous nature of the drug (absence of sharp crystalline peaks).

    • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and confirm a single-phase system.

    • Dissolution Testing: Perform dissolution testing in a relevant medium (e.g., pH 6.8 buffer with 0.5% SLS) to assess the improvement in dissolution rate compared to the crystalline drug.

Protocol 2: Preparation of a Nanosuspension by Wet Media Milling

This "top-down" approach is effective for reducing the particle size of crystalline drugs into the nanometer range.

Methodology:

  • Premix Preparation: Prepare a suspension of 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide (e.g., 5% w/v) in an aqueous solution containing a stabilizer. A combination of a polymeric stabilizer (e.g., HPMC, 1% w/v) and a surfactant (e.g., Poloxamer 188, 0.5% w/v) is often effective.

  • Milling Chamber Setup: Charge a media mill with grinding media (e.g., 0.3-0.5 mm yttria-stabilized zirconium oxide beads). The bead volume should be approximately 50-70% of the chamber volume.

  • Milling Process:

    • Add the premix to the milling chamber.

    • Mill at a high speed (e.g., 2000-3000 rpm) for a specified duration (e.g., 2-8 hours). The process should be cooled to prevent excessive heat generation.

  • Sample Analysis: Periodically take samples to monitor the particle size reduction using a laser diffraction or dynamic light scattering instrument. Continue milling until the desired particle size (e.g., D90 < 500 nm) is achieved.

  • Separation and Collection: Separate the nanosuspension from the milling media.

  • Characterization:

    • Particle Size and Zeta Potential: Measure the particle size distribution and zeta potential to assess physical stability. A zeta potential of ±30 mV is generally desired to prevent agglomeration.

    • Crystallinity: Use XRPD and DSC to confirm that the drug has remained in its crystalline state.

    • Dissolution Velocity: Measure the dissolution rate, which is expected to be significantly faster than the unmilled drug due to the increased surface area.[3]

Protocol 3: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)

SEDDS are isotropic mixtures of oil, surfactant, and sometimes a cosurfactant, that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.

Methodology:

  • Excipient Screening:

    • Solubility Studies: Determine the solubility of 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and cosurfactants (e.g., Transcutol HP, PEG 400). Select excipients that show high solubilizing capacity for the drug.

  • Construction of Ternary Phase Diagrams:

    • Based on the solubility results, construct ternary phase diagrams with different ratios of the selected oil, surfactant, and cosurfactant.

    • For each ratio, mix the components and titrate with water, observing the formation of emulsions. Identify the regions that form clear or bluish-white, stable microemulsions.

  • Preparation of Drug-Loaded SEDDS:

    • Select a ratio from the optimal emulsion region of the phase diagram.

    • Accurately weigh the oil, surfactant, and cosurfactant into a glass vial.

    • Add the drug to the excipient mixture and dissolve it completely with gentle stirring and warming (if necessary, e.g., to 40°C).

  • Characterization:

    • Self-Emulsification Time and Droplet Size: Add a small amount of the SEDDS formulation (e.g., 1 mL) to a larger volume of aqueous medium (e.g., 250 mL of water or buffer) at 37°C with gentle stirring. Record the time for the emulsion to form and measure the resulting droplet size using a particle size analyzer. Droplet sizes are typically in the range of 25-200 nm for a good SEDDS.

    • Thermodynamic Stability: Subject the formulation to stress tests, such as centrifugation and freeze-thaw cycles, to ensure it does not undergo phase separation or drug precipitation.[13]

    • In Vitro Drug Release: Perform dissolution testing using a dialysis bag method or a standard dissolution apparatus to assess the drug release from the emulsified system.

Troubleshooting Flowchart for Dissolution Failure Investigation

G Start Dissolution Test Failure (Low % Released) CheckApparatus Check Apparatus: - Speed (rpm) - Temperature - Centering/Height Start->CheckApparatus CheckMedia Check Media: - Correct composition? - pH correct? - Degassed properly? CheckApparatus->CheckMedia OK FixApparatus Correct Apparatus Settings & Re-run CheckApparatus->FixApparatus Error Found CheckMethod Check Method: - Sampling technique - Filter compatibility (adsorption?) - Analytical method ok? CheckMedia->CheckMethod OK RemakeMedia Remake Media & Re-run CheckMedia->RemakeMedia Error Found CheckFormulation Check Formulation: - API particle size - Excipient issues - Physical instability? CheckMethod->CheckFormulation OK ValidateMethod Validate Sampling/Filter & Re-run CheckMethod->ValidateMethod Error Found Reformulate Reformulate: - Particle size reduction - Amorphization (ASD) - Lipid-based (SEDDS) CheckFormulation->Reformulate Problem Identified

Systematic approach to diagnosing dissolution failures.

References

  • Chemaxon. (n.d.). Calculators & Predictors. Retrieved March 20, 2026, from [Link]

  • Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved March 20, 2026, from [Link]

  • Rowan. (n.d.). Rowan's Free Online pKa Calculator. Retrieved March 20, 2026, from [Link]

  • Li, Y., et al. (2025). Wet Media Milling Preparation and Process Simulation of Nano-Ursolic Acid. PMC. Retrieved March 20, 2026, from [Link]

  • Tahir, M. N., et al. (2013). 2,6-Di-fluoro-N-(prop-2-yn-yl)benzamide. PubMed. Retrieved March 20, 2026, from [Link]

  • Vemula, V. R., et al. (2015). Formulation and processing of solid self-emulsifying drug delivery systems (HME S-SEDDS): A single-step manufacturing process via hot-melt extrusion technology through response surface methodology. PMC. Retrieved March 20, 2026, from [Link]

  • Dressman, J. B., & Reppas, C. (2000). The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. Pharmaceutical Research.
  • Kim, Y. H., et al. (2002). pH-induced Solubility Transition of Sulfonamide-Based Polymers. PubMed. Retrieved March 20, 2026, from [Link]

  • Kanaujia, P., et al. (2015). Spray Drying: Solving solubility issues with amorphous solid dispersions. European Pharmaceutical Review. Retrieved March 20, 2026, from [Link]

  • OCHEM. (2014). Melting Point model. Retrieved March 20, 2026, from [Link]

  • Yoon, H., et al. (2015). Physical properties of high Li-ion content N-propyl-N-methylpyrrolidinium bis(fluorosulfonyl)imide based ionic liquid electrolytes. RSC Publishing. Retrieved March 20, 2026, from [Link]

  • The BMJ. (1943). SOLUBILITY OF SULPHONAMIDES. The BMJ. Retrieved March 20, 2026, from [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved March 20, 2026, from [Link]

  • Dressman, J. B., et al. (1998). Evaluation of Various Dissolution Media for Predicting In Vivo Performance of Class I and II Drugs. Biorelevant.com. Retrieved March 20, 2026, from [Link]

  • openmolecules.org. (n.d.). Calculated LogP. Retrieved March 20, 2026, from [Link]

  • Din, F. U., et al. (2022). Self-Emulsifying Drug Delivery Systems (SEDDS): Measuring Energy Dynamics to Determine Thermodynamic and Kinetic Stability. MDPI. Retrieved March 20, 2026, from [Link]

  • Guillaume2126. (n.d.). Melting-point-predictor. GitHub. Retrieved March 20, 2026, from [Link]

  • Rowan. (n.d.). pKa Prediction. Retrieved March 20, 2026, from [Link]

  • LBE. (2025). Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities. MDPI. Retrieved March 20, 2026, from [Link]

  • Singh, A., & Pai, R. S. (2010). EVALUATION OF VARIOUS DISSOLUTION MEDIA FOR PREDICTING THE IN VIVO PERFORMANCE OF BCS CLASS II DRUG. TSI Journals.
  • Butt, A. M., et al. (2006). The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. ResearchGate. Retrieved March 20, 2026, from [Link]

  • de Oliveira, G. A. R., et al. (2019). Influence of pH value on sulfonamide ozonation using caffeine as a contamination indicator. IWA Publishing. Retrieved March 20, 2026, from [Link]

  • Rahman, M. A., et al. (2020). PREPARATION, CHARACTERIZATION AND STABILITY STUDIES OF SOLID SELF EMULSIFYING DRUG DELIVERY SYSTEM OF NIFEDIPINE. CORE.
  • Biorelevant.com. (n.d.). Discover The Power Of Physiologically Relevant Media. Retrieved March 20, 2026, from [Link]

  • Al-Ghabeish, M., & Al-Aani, L. (2023). Approaches to Improve bioavailability and oral absorption of low water-soluble drug by self- emulsifying drug delivery system.
  • Hussain, M., et al. (2024). Breaking Barriers with Nanosuspension: A Comprehensive Review.
  • ResearchGate. (n.d.). Prediction of Physicochemical Properties. Retrieved March 20, 2026, from [Link]

  • Dobry, D. E., et al. (2018). Efficient Scale-Up Strategy for Spray-Dried Amorphous Dispersions. Drug Development and Delivery. Retrieved March 20, 2026, from [Link]

  • Czajkowska-Kośnik, A., et al. (2019). Development and Evaluation of Liquid and Solid Self-Emulsifying Drug Delivery Systems for Atorvastatin. PMC. Retrieved March 20, 2026, from [Link]

  • Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved March 20, 2026, from [Link]

  • Ascendia Pharma. (2025). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Ascendia Pharma.
  • Ujhelyi, Z., et al. (2024). WET MILLING TECHNOLOGY AN EMERGING TECHNIQUE FOR PRODUCTION OF NANOSUSPENSION.
  • Ueda, K., et al. (2021). Testing a Benchtop Wet-Milling Method for Preparing Nanoparticles and Suspensions as Hospital Formulations. MDPI. Retrieved March 20, 2026, from [Link]

  • Upperton. (2024). A Guide to Improving API Solubility with Spray-Dried Dispersions. Retrieved March 20, 2026, from [Link]

  • Safavi, A., et al. (2009). Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method. Journal of Chemical & Engineering Data. Retrieved March 20, 2026, from [Link]

  • O'Dwyer, P. J., et al. (2012). Application of a Biphasic Dissolution Model as a Discriminating Tool for HPMC Matrices Containing.
  • ResearchGate. (2015). What is the most accurate logp calculator?. Retrieved March 20, 2026, from [Link]

  • SCM. (n.d.). Pure compound property prediction. Retrieved March 20, 2026, from [Link]

  • NextSDS. (n.d.). 4-fluoro-N-(propan-2-yl)benzene-1-sulfonamide. Retrieved March 20, 2026, from [Link]

  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved March 20, 2026, from [Link]

  • Ardena. (2021). Formulation and Process Considerations for Optimising Spray-Dried Solid Dispersions. Retrieved March 20, 2026, from [Link]

  • CORE. (2016).
  • FDA. (1997). Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. Retrieved March 20, 2026, from [Link]

  • Revvity Signals Software. (n.d.). ChemDraw. Retrieved March 20, 2026, from [Link]

  • Pilotech. (2025). Spray-dried Amorphous Solid Dispersions: Process, Carrier, and Applications. Retrieved March 20, 2026, from [Link]

Sources

Troubleshooting

Optimizing reaction temperature for 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide amidation

[label="Amine Vaporization\n(Loss of Stoichiometry)", Fig 1: Temperature-dependent reaction pathways for 2-fluorobenzenesulfonyl chloride amidation. Core Troubleshooting FAQs Q: I performed the amidation at room temperat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

[label="Amine Vaporization\n(Loss of Stoichiometry)",

Fig 1: Temperature-dependent reaction pathways for 2-fluorobenzenesulfonyl chloride amidation.

Core Troubleshooting FAQs

Q: I performed the amidation at room temperature from the start, but my yield is capped at 50%. What happened? A: Adding 2-fluorobenzenesulfonyl chloride directly to isopropylamine at room temperature (20–25 °C) triggers an immediate exotherm. Because isopropylamine boils at ~32 °C, the heat of reaction causes the amine to flash off as vapor. This loss of reagent leads to incomplete conversion. Solution: Always initiate the addition at 0 °C to act as a thermal sink, a standard practice for arylsulfonyl chloride amidations[1][2].

Q: Why do I see a highly polar baseline spot on my TLC when the reaction exceeds 30 °C in a biphasic system? A: That polar spot is 2-fluorobenzenesulfonic acid, the hydrolysis byproduct. In aqueous/organic mixtures, the competing hydrolysis of the sulfonyl chloride is highly temperature-dependent. Keeping the reaction strictly below 20 °C suppresses the hydrolysis pathway, favoring the faster amidation kinetics[3].

Q: Can the 2-fluoro substituent react with isopropylamine? A: Yes, but typically only under poorly controlled thermal conditions. The sulfonyl group activates the ortho-fluorine toward SNAr. If the reaction is inadvertently heated, excess isopropylamine can displace the fluorine. Maintaining the temperature below 25 °C completely prevents this chemoselectivity issue.

Q: What is the optimal temperature profile for this specific amidation? A: The optimal profile is a two-stage process: Dropwise addition at 0 °C to safely dissipate the heat of reaction, followed by a maturation phase where the reaction is allowed to warm naturally to room temperature (20–25 °C) to ensure complete conversion[4].

Quantitative Data: Temperature vs. Reaction Profile

The table below summarizes the causal relationship between temperature control and reaction outcomes.

Addition Temp (°C)Maturation Temp (°C)Isopropylamine LossTarget Yield (%)Major Impurity Profile
0 to 5 20 to 25 < 2% > 90% Trace unreacted SM
20 to 2520 to 25~ 30–40%50–60%Unreacted sulfonyl chloride
0 to 540 to 50< 5% (sealed)70–75%Sulfonic acid (hydrolysis)
> 60> 60High (if open)< 40%SNAr displacement byproducts

Validated Experimental Protocol: Step-by-Step Methodology

This protocol utilizes anhydrous conditions with a tertiary amine base to eliminate hydrolysis risks while strictly controlling the exotherm.

Reagents:

  • 2-Fluorobenzenesulfonyl chloride (1.0 equiv)

  • Isopropylamine (1.2 equiv)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂) (10 volumes)

Step 1: Preparation & Thermal Equilibration Charge a dry, round-bottom flask with anhydrous CH₂Cl₂, isopropylamine, and TEA. Immerse the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 15 minutes.

Step 2: Controlled Addition Dissolve 2-fluorobenzenesulfonyl chloride in a small volume of CH₂Cl₂. Transfer to an addition funnel. Begin dropwise addition to the amine solution, adjusting the drip rate to maintain the internal temperature strictly below 5 °C[2]. Self-Validation Check: If the solution begins to vigorously bubble, the addition rate is too fast, and the isopropylamine is vaporizing. Immediately slow the drip rate.

Step 3: Maturation Once the addition is complete, remove the ice bath. Allow the reaction mixture to warm naturally to room temperature (20–25 °C). Stir for 2 to 4 hours. Monitor completion via TLC or LC-MS[4].

Step 4: Thermal Quench & Workup Re-cool the reaction mixture to 0 °C. Quench slowly with cold 1N HCl to neutralize the TEA and any unreacted isopropylamine[1]. Transfer to a separatory funnel, extract the organic layer, wash with saturated brine, and dry over anhydrous Na₂SO₄.

Step 5: Isolation Filter the drying agent and concentrate the organic layer under reduced pressure to afford the crude 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide.

Protocol Step1 1. Preparation Cool Amine/Base to 0 °C Step2 2. Addition Dropwise Sulfonyl Chloride Keep < 5 °C Step1->Step2 Step3 3. Maturation Warm to 20-25 °C Stir 2-4 hrs Step2->Step3 Step4 4. Quench Cool to 0 °C Add cold 1N HCl Step3->Step4 Step5 5. Isolation Extract (CH2Cl2) Wash & Dry Step4->Step5

Fig 2: Optimized step-by-step thermal workflow for high-yield sulfonamide synthesis.

References

  • W O 2023/192817 Al - Googleapis.com.
  • WO2018030550A1 - Heterocyclic compounds with an ror(gamma)t modulating activity - Google Patents.
  • Synthesis and Pharmacological Evaluation of Novel Silodosin-Based Arylsulfonamide Derivatives - MDPI.
  • Reaction Pairing: A Diversity-Oriented Synthesis Strategy for the Synthesis of Diverse Benzofused Sultams - PMC.

Sources

Optimization

Technical Support Center: Minimizing Solvent Retention in 2-Fluoro-N-(propan-2-yl)benzene-1-sulfonamide Drying Processes

Welcome to the technical support center for the drying of 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the drying of 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the final drying stages of this active pharmaceutical ingredient (API). Minimizing residual solvents is a critical step to ensure the safety, stability, and efficacy of the final drug product, and to meet stringent regulatory requirements.

This resource provides in-depth, experience-based insights into the causal factors behind common drying issues and offers validated protocols to overcome them.

Troubleshooting Guide: Common Drying Issues and Solutions

This section addresses specific problems you may encounter during the drying of 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide. Each issue is analyzed for its root causes, followed by a step-by-step resolution protocol.

Issue 1: High Residual Solvent Levels Detected Post-Drying

Symptom: Gas Chromatography (GC) analysis indicates residual solvent levels are above the acceptable limits defined by the International Council for Harmonisation (ICH) Q3C guidelines.[1][2][3]

Probable Causes:

  • Inefficient Drying Parameters: The temperature, vacuum level, or drying time may be insufficient to remove the specific solvent used.

  • Formation of a Crystalline Barrier: Rapid initial drying can sometimes cause the formation of a hard outer shell on the particles, trapping solvent within the crystal lattice.[4]

  • Inappropriate Solvent Choice: The solvent used in the final crystallization or washing step may have a high boiling point or strong interactions with the API, making it difficult to remove.

  • Crystal Habit: The external shape of the API crystals can influence solvent retention.[5][6] Needle-shaped or plate-like crystals can have a higher surface area and different surface energies, which may lead to more effective drying or, conversely, create pockets where solvent can be trapped.[5]

Step-by-Step Troubleshooting Protocol:

  • Verify Analytical Method: Ensure the Headspace Gas Chromatography (HS-GC) method is properly validated for the specific solvent and API.[7][8][9] HS-GC is a highly effective technique for detecting volatile organic compounds at parts-per-million (ppm) levels.[7]

  • Optimize Vacuum Oven Drying Parameters: Vacuum drying is a common and effective method for APIs as it allows for drying at lower temperatures, which is crucial for heat-sensitive materials.[10][11][12][13]

    • Temperature Ramping: Instead of a single high temperature, implement a gradual temperature increase. Start at a lower temperature to remove surface solvent and then ramp up to a higher temperature to facilitate the removal of entrapped solvent.

    • Vacuum Level Adjustment: A very high vacuum applied too quickly can lead to the formation of a hard crust.[4] Consider a two-stage vacuum application: a moderate vacuum initially, followed by a deeper vacuum.

  • Solvent Exchange (Washing): Before drying, consider washing the wet cake with a more volatile, less toxic, and low-boiling point anti-solvent in which the API is not soluble.[14][15] This can displace the higher-boiling point solvent from the crystal lattice.

  • Characterize Crystal Morphology: Use techniques like optical microscopy or Scanning Electron Microscopy (SEM) to examine the crystal habit. If the crystals are agglomerated or have an undesirable morphology, revisiting the crystallization process may be necessary. The choice of solvent during crystallization can significantly impact the crystal habit.[6][16]

dot

Caption: Troubleshooting workflow for high residual solvent levels.

Issue 2: Product Degradation or Color Change During Drying

Symptom: The API shows signs of degradation, such as discoloration or the appearance of impurities in the High-Performance Liquid Chromatography (HPLC) analysis, after the drying process.

Probable Causes:

  • Excessive Drying Temperature: The API may be sensitive to high temperatures, leading to thermal degradation.[10][11]

  • Oxidation: The presence of oxygen in combination with elevated temperatures can cause oxidative degradation.

  • Extended Drying Time: Prolonged exposure to even moderate heat can sometimes lead to degradation.

Step-by-Step Troubleshooting Protocol:

  • Determine Thermal Stability: Use techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine the decomposition temperature of the API. This will help in setting a maximum drying temperature.

  • Lower the Drying Temperature: Based on the TGA/DSC data, reduce the drying temperature. The use of a vacuum oven is advantageous here as it lowers the boiling point of solvents, allowing for effective drying at reduced temperatures.[12][13][17]

  • Utilize a Nitrogen Bleed: Introduce a slow, controlled stream of inert gas, such as nitrogen, into the vacuum oven. This will help to sweep away solvent vapors and prevent oxidation.

  • Optimize Drying Time: Conduct a drying study by taking samples at different time points to determine the minimum time required to reach the desired residual solvent level without causing degradation.

dot

Caption: Troubleshooting workflow for product degradation during drying.

Frequently Asked Questions (FAQs)

Q1: What are the typical residual solvent limits I should aim for?

A1: The acceptable limits for residual solvents are outlined in the ICH Q3C guidelines.[2][3] Solvents are categorized into three classes based on their toxicity:

  • Class 1: Solvents to be avoided, with strict limits (e.g., Benzene at 2 ppm).[2][7]

  • Class 2: Solvents with less severe toxicity, with specific Permitted Daily Exposure (PDE) and concentration limits (e.g., Acetonitrile at 410 ppm).[3]

  • Class 3: Solvents with low toxic potential, which should be limited by Good Manufacturing Practices (GMP) or other quality-based requirements, often to not more than 5000 ppm or 0.5%.[1][3]

Q2: How does the choice of solvent in the preceding steps affect the final drying process?

A2: The solvent used in the synthesis and purification of 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide can significantly impact the efficiency of the drying process. High-boiling-point solvents will require more aggressive drying conditions (higher temperature or deeper vacuum), which could potentially lead to product degradation. Moreover, the solvent can influence the crystal habit of the API, which in turn affects how easily the solvent can be removed.[16][18]

Q3: Can I use spray drying for this API?

A3: Spray drying is a viable technique, particularly for enhancing the solubility of poorly soluble APIs by creating amorphous solid dispersions.[19][20][21][22][23] It involves rapidly evaporating a solvent from a solution containing the API.[20] However, it is essential to carefully select the solvent and optimize the process parameters, such as inlet temperature and feed rate, to avoid thermal degradation and ensure the desired particle characteristics.[23]

Q4: What analytical methods are recommended for quantifying residual solvents?

A4: The most common and recommended method for the quantification of residual solvents in pharmaceuticals is Gas Chromatography (GC), often coupled with a headspace autosampler (HS-GC).[7][8][9][24][25] For identification of unknown volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) can be utilized.[7][25]

Experimental Protocols

Optimized Vacuum Oven Drying Protocol for 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide

This protocol is a general guideline and should be optimized for your specific process and equipment.

  • Preparation:

    • Place the wet cake of 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide on a tray in a thin, even layer.

    • Record the initial weight of the wet cake.

  • Drying Cycle:

    • Place the tray in a vacuum oven.

    • Start the vacuum pump and gradually reduce the pressure to approximately 100 mmHg.[4]

    • Set the oven temperature to 40°C and hold for 2-4 hours. This initial, gentle phase helps to remove surface solvent without forming a hard crust.

    • After the initial phase, increase the temperature to 50-60°C (ensure this is well below the decomposition temperature of the API) and reduce the pressure to below 10 mmHg.

    • Continue drying under these conditions, taking samples periodically (e.g., every 4-6 hours) for residual solvent analysis by HS-GC.

  • Completion:

    • The drying process is considered complete when the residual solvent levels are consistently within the acceptable ICH Q3C limits.

    • Once complete, turn off the heat and allow the oven to cool to room temperature before releasing the vacuum with a slow bleed of nitrogen.

    • Record the final weight of the dry API.

Data Presentation

Table 1: Example of Drying Study Data

Drying Time (hours)Temperature (°C)Vacuum (mmHg)Residual Isopropanol (ppm)Residual Heptane (ppm)
025760>100,000>50,000
44010015,0008,000
855<106,0002,500
1255<102,800900
1655<101,500450
2055<10800200

Note: The acceptable limits for Isopropanol (Class 3) are typically <5000 ppm and for Heptane (Class 3) are <5000 ppm.[3]

References

  • U.S. Food and Drug Administration. (2017). 5015.8 Acceptance Criteria for Residual Solvents. [Link]

  • International Council for Harmonisation. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). [Link]

  • International Council for Harmonisation. (2019). Impurities: Guideline for Residual Solvents Q3C(R6). [Link]

  • ResolveMass Laboratories Inc. (2025). Pharmaceutical Residual Solvent Testing? A Complete Guide. [Link]

  • Equilibar. (2021). APIs and Vacuum Drying. [Link]

  • Pharmaceutical Technology. (2026). Residual Solvent Analysis in Pharmaceuticals. [Link]

  • International Council for Harmonisation. (2016). Impurities: Guideline for Residual Solvents Q3C(R5). [Link]

  • American Institute of Chemical Engineers. (n.d.). Trouble-Shooting of High Residual Solvent during Drying of Biological Derived Api. [Link]

  • Federal Register. (2021). Q3C(R8) Impurities: Guidance for Residual Solvents; International Council for Harmonisation. [Link]

  • LCGC International. (2025). Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. [Link]

  • Senieer. (2023). Drying Machines for API (Active Pharmaceutical Ingredient): Types and Applications. [Link]

  • MDPI. (2025). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. [Link]

  • LinkedIn. (n.d.). Vacuum Oven Drying: Revolutionizing Material Processing. [Link]

  • Almac Group. (n.d.). Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. [Link]

  • Outsourced Pharma. (2021). 11 Critical Steps To Manage Solvents During API Manufacturing. [Link]

  • National Center for Biotechnology Information. (n.d.). Impact of Crystal Habit on the Dissolution Rate and In Vivo Pharmacokinetics of Sorafenib Tosylate. [Link]

  • Equilibar Vacuum Regulators. (2021). Vacuum Drying for API. [Link]

  • AZoM. (2024). Understanding Vacuum Drying Processes and Vacuum Tray Dryers in Pharmaceutical Manufacturing. [Link]

  • LCGC International. (n.d.). Troubleshooting Basics, Part III: Retention Problems. [Link]

  • Contract Pharma. (2021). Spray Drying: A Proven Approach to Enhance the Solubility of APIs. [Link]

  • AAPS PharmSciTech. (2010). Effect of Solvent on Crystal Habit and Dissolution Behavior of Tolbutamide by Initial Solvent Screening. [Link]

  • CrystEngComm. (2025). The effect of solvents on crystal regeneration. [Link]

  • NextSDS. (n.d.). 2-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide. [Link]

  • RSC Publishing. (n.d.). Understanding the role of solvent in regulating the crystal habit. [Link]

  • Pharmaceutical Online. (2018). Formulation: Creating Spray-Dried Dispersions to Improve API Solubility. [Link]

  • Upperton Pharma Solutions. (n.d.). API and OSD Processing Considerations when Spray Drying. [Link]

  • National Center for Biotechnology Information. (n.d.). Understanding API Static Drying with Hot Gas Flow: Design and Test of a Drying Rig Prototype and Drying Modeling Development. [Link]

  • Upperton Pharma Solutions. (2024). A Guide to Improving API Solubility with Spray-Dried Dispersions. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Validation of 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide

In the landscape of drug discovery and chemical research, the unambiguous structural confirmation of newly synthesized molecules is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and chemical research, the unambiguous structural confirmation of newly synthesized molecules is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy as a primary tool for the validation of 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide. We will delve into the nuances of both ¹H and ¹³C NMR spectral analysis, supported by predicted data, and contrast this with alternative analytical techniques. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of modern analytical methodologies for small molecule characterization.

The Imperative of Spectroscopic Validation

The synthesis of any novel compound, such as 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide (CAS No. 923243-98-5), necessitates a rigorous validation of its chemical structure.[1] Without this, all subsequent biological and pharmacological data would be built on an unsubstantiated foundation. NMR spectroscopy stands as a paramount technique for the structural elucidation of organic molecules in solution, providing a wealth of information about the atomic connectivity and chemical environment within a molecule.[2]

Experimental Protocol: Acquiring High-Quality NMR Spectra

The acquisition of clean, high-resolution NMR spectra is fundamental to accurate structural interpretation. The following protocol outlines the key steps for the analysis of 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide.

Sample Preparation
  • Solvent Selection : A deuterated solvent is chosen to avoid overwhelming the spectrum with solvent signals.[3] Deuterated chloroform (CDCl₃) is a common choice for many organic molecules due to its excellent solubilizing properties and relatively simple residual solvent peak.[3]

  • Concentration : Approximately 5-10 mg of the solid 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide is dissolved in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard : Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4] However, modern spectrometers can also reference the residual solvent peak.[5]

NMR Spectrometer Setup and Data Acquisition

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition :

    • A standard one-pulse experiment is typically sufficient.

    • Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • Typically, 16-64 scans are averaged to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon and to enhance sensitivity through the Nuclear Overhauser Effect (NOE).[3]

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

Figure 1: A generalized workflow for NMR data acquisition and processing.

Analysis of Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).[6] For 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide, we can predict the following signals:

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Aromatic Protons (4H)7.0 - 8.0Multiplet (m)4HProtons on the fluorinated benzene ring will be in the aromatic region and will show complex splitting due to coupling with each other and with the fluorine atom.
Sulfonamide NH (1H)5.0 - 6.0Broad Singlet (br s)1HThe chemical shift of N-H protons can be variable and the signal is often broad due to quadrupole broadening and potential hydrogen exchange.[6]
Isopropyl CH (1H)3.5 - 4.0Multiplet (m) or Septet1HThis proton is adjacent to the two methyl groups (6 protons) and the sulfonamide nitrogen. It will likely be a multiplet or a septet if coupling to the methyl protons is dominant.[7]
Isopropyl CH₃ (6H)1.1 - 1.3Doublet (d)6HThese six equivalent protons are coupled to the single isopropyl CH proton, resulting in a doublet.[7]

Analysis of Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom.[3] The chemical shifts are indicative of the carbon's electronic environment.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C-F (ipso-carbon)155 - 165 (doublet due to ¹JCF)The carbon directly attached to the highly electronegative fluorine atom will be significantly deshielded and will appear as a doublet due to strong one-bond coupling with ¹⁹F.[8][9]
C-S (ipso-carbon)135 - 145The carbon attached to the sulfonyl group will be deshielded.
Aromatic CH Carbons115 - 135The remaining four carbons in the aromatic ring will appear in this region, with their specific shifts influenced by the positions relative to the fluorine and sulfonamide groups.
Isopropyl CH45 - 55This carbon is attached to the nitrogen atom, leading to a downfield shift compared to a simple alkane.
Isopropyl CH₃20 - 25The methyl carbons of the isopropyl group will appear in the typical aliphatic region.

Comparison with Alternative Analytical Techniques

While NMR is a powerful tool, a comprehensive validation often involves complementary techniques.

Technique Information Provided Advantages Disadvantages
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula with high-resolution MS.Does not provide detailed structural connectivity information on its own.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., S=O, N-H, C-F).Fast and non-destructive.Provides limited information on the overall molecular structure.
Elemental Analysis Percentage composition of C, H, N, and S.Confirms the elemental composition and purity.Does not provide structural information.
X-ray Crystallography Absolute 3D structure in the solid state.Provides unambiguous structural determination.Requires a suitable single crystal, which can be difficult to obtain.

Trustworthiness and Self-Validation

The combination of ¹H and ¹³C NMR provides a self-validating system. The number of signals in the ¹³C NMR spectrum should correspond to the number of unique carbons in the proposed structure. The multiplicities and integrations in the ¹H NMR spectrum must be consistent with the connectivity of the molecule.[6] When combined with mass spectrometry to confirm the molecular weight, and IR spectroscopy to identify key functional groups, a very high level of confidence in the assigned structure is achieved.

Figure 2: The logic of multi-faceted spectroscopic validation.

Conclusion

The validation of 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide through ¹H and ¹³C NMR spectroscopy, as detailed in this guide, provides a robust and comprehensive approach to structural elucidation. While the predicted spectra serve as a guide, the principles of chemical shift, multiplicity, and integration are the fundamental tools for interpretation.[3][10] For absolute certainty, especially in regulated environments, these NMR data should be supplemented with data from orthogonal analytical techniques to provide a complete and self-consistent validation package.

References

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Chem-Station. (2024, September 10). NMR Basics: Guide for Analysis and Interpretation. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. ACS Publications. [Link]

  • ACD/Labs. (2023, June 28). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]

  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

  • Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. [Link]

  • American Chemical Society. NMR Guidelines for ACS Journals. [Link]

  • The Royal Society of Chemistry. ¹H and ¹³C NMR Spectra of New Compounds. [Link]

  • Beilstein-Institut. (2020). Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions. Beilstein Journal of Organic Chemistry, 16, 2756–2764. [Link]

  • University of Ottawa NMR Facility Blog. (2008, July 18). Second Order ¹H NMR Spectra of Isopropyl Groups. [Link]

  • ResearchGate. ¹H NMR and ¹³C NMR of the prepared compounds. [Link]

  • NextSDS. 2-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide. [Link]

  • National Center for Biotechnology Information. 4-Fluorobenzenesulfonamide. PubChem Compound Summary for CID 120231. [Link]

  • Rasul, G., Prakash, G. K. S., & Olah, G. A. (2011). Study of structures, energetics, IR spectra and ¹³C and ¹H NMR chemical shifts of the conformations of isopropyl cation by ab initio calculations. Computational and Theoretical Chemistry, 964(1-3), 193-198. [Link]

  • Keche, A. P., et al. (2018). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. ACS Medicinal Chemistry Letters, 9(11), 1124–1128. [Link]

  • PubChemLite. 2-fluoro-n-(prop-2-en-1-yl)benzene-1-sulfonamide. [Link]

  • Chemistry Steps. (2024, August 2). NMR Chemical Shift Values Table. [Link]

  • The Chemical Society of Japan. trifluorotoluene (1c): ¹H NMR (400 MHz, CDCl₃): δ = 7.76 (d, J = 8.0 Hz, 1H), 7.62 (d. [Link]

  • University of California, Los Angeles. H-NMR Familiar Groups that are Easy to Recognize. [Link]

  • SpectraBase. Fluorobenzene - Optional[¹³C NMR] - Chemical Shifts. [Link]

  • Asker, F. W., et al. (2014). Synthesis and characterization of some sulfonamide dervatives. International Journal of ChemTech Research, 6(1), 169-178. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to In Vitro vs. In Vivo Correlation: Evaluating 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide Activity

Introduction: Framing the Investigation The compound 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide is a member of the fluorinated benzenesulfonamide chemical class.[1] While specific biological data for this exact molecu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Framing the Investigation

The compound 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide is a member of the fluorinated benzenesulfonamide chemical class.[1] While specific biological data for this exact molecule is not extensively published, its core structure is a hallmark of a potent class of enzyme inhibitors: Carbonic Anhydrase Inhibitors (CAIs) .[2][3] The strategic placement of fluorine atoms on the benzenesulfonamide ring is known to substantially enhance binding affinity and selectivity for various carbonic anhydrase (CA) isozymes.[2][3]

Therefore, for the purpose of this comprehensive guide, we will proceed under the scientifically grounded hypothesis that 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide functions as a CAI. This allows us to construct a robust framework for comparing its in vitro activity against purified enzymes and cell lines with its in vivo efficacy in a relevant disease model. The primary challenge this guide addresses is the critical gap between a compound's performance in a test tube and its therapeutic outcome in a living organism—the essence of in vitro-in vivo correlation (IVIVC).

We will focus on a therapeutic area where CAIs are of significant interest: oncology. Specifically, we will target the tumor-associated isoforms Carbonic Anhydrase IX (CA IX) and XII (CA XII), which are key regulators of pH in the hypoxic tumor microenvironment and are considered prime targets for anticancer drug development.[2][4]

Pillar 1: The In Vitro Characterization of a Novel CAI

The initial evaluation of a potential drug candidate begins in vitro, where we can isolate variables and precisely measure the compound's direct interaction with its target and its effect on cells in a controlled environment.

A. Biochemical Assay: Direct Target Engagement

The gold standard for measuring the potency of a CAI is the stopped-flow CO₂ hydration assay.[5] This method directly measures the enzyme's catalytic activity and how it is affected by the inhibitor.

Causality Behind Experimental Choices:

  • Why Stopped-Flow?: Carbonic anhydrase has one of the fastest known catalytic rates for any enzyme. Conventional assays are too slow to accurately capture its initial velocity. The stopped-flow instrument allows for the rapid mixing of enzyme and substrate (CO₂) and spectrophotometric measurement within milliseconds, which is essential for accurate kinetic analysis.[5]

  • Why a pH Indicator?: The assay's core principle is to monitor the rate of pH change as CO₂ is hydrated to carbonic acid, which then dissociates into bicarbonate and a proton (H⁺).[5] A pH-sensitive indicator dye provides a simple, reliable, and continuous readout of this proton production.

  • Why Calculate Kᵢ?: The half-maximal inhibitory concentration (IC₅₀) is a useful metric, but it can vary with experimental conditions (like substrate concentration). The Inhibition Constant (Kᵢ) is a more fundamental and absolute measure of a compound's binding affinity to the enzyme, calculated from IC₅₀ values using the Cheng-Prusoff equation.[5] It allows for a more standardized comparison of inhibitors.

  • Reagent Preparation:

    • Buffer: Prepare a 20 mM HEPES buffer, pH 7.5, containing 100 mM Na₂SO₄ (to maintain ionic strength).

    • Enzyme Stock: Prepare a 10 µM stock solution of purified recombinant human CA isozyme (e.g., hCA II, hCA IX, hCA XII) in the assay buffer.

    • Inhibitor Stock: Prepare a 10 mM stock solution of 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide in DMSO. Create serial dilutions in the assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).

    • Substrate/Indicator Solution: Saturate the assay buffer with CO₂ by bubbling the gas through it for at least 30 minutes. Add a pH indicator (e.g., p-nitrophenol) to this solution.

  • Assay Execution:

    • Equilibrate all solutions to 25°C.

    • In one syringe of the stopped-flow instrument, load the enzyme solution (e.g., final concentration of 1 µM) pre-incubated with the desired concentration of the inhibitor.

    • In the second syringe, load the CO₂-saturated buffer containing the pH indicator.

    • Initiate rapid mixing. The instrument will monitor the change in absorbance of the pH indicator at the appropriate wavelength over time (typically 10-20 seconds).

  • Data Analysis:

    • Calculate the initial rate (velocity) of the reaction from the slope of the absorbance curve for each inhibitor concentration.

    • Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant for the enzyme.

G cluster_prep Reagent Preparation cluster_exec Assay Execution cluster_analysis Data Analysis P1 Prepare Buffer, Enzyme, Inhibitor & CO2 Solution P2 Create Serial Dilutions of Inhibitor P1->P2 E1 Pre-incubate Enzyme with Inhibitor P2->E1 E2 Rapid Mixing in Stopped-Flow Instrument E1->E2 E3 Monitor Absorbance Change Over Time E2->E3 A1 Calculate Initial Reaction Velocity E3->A1 A2 Determine IC50 from Dose-Response Curve A1->A2 A3 Calculate Ki (Cheng-Prusoff Equation) A2->A3

Caption: Workflow for the in vitro stopped-flow CO₂ hydration assay.

B. Cell-Based Assay: Cellular Potency and Cytotoxicity

Demonstrating that an inhibitor can kill cancer cells is a crucial next step. A cytotoxicity assay, such as the MTT assay, measures the metabolic activity of cells and serves as an indicator of cell viability.[6][7]

Causality Behind Experimental Choices:

  • Why a Cancer Cell Line?: To test our hypothesis, we need a cell line that endogenously overexpresses our target, CA IX. Renal cell carcinoma (e.g., Caki-1) or breast cancer (e.g., MDA-MB-231) cell lines are well-established models for this.[8][9]

  • Why MTT?: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric, and widely used method for assessing cell viability.[6] Viable cells contain mitochondrial reductases that convert the yellow MTT tetrazolium salt into a purple formazan product, which can be easily quantified.[6]

  • Why Hypoxia?: CA IX expression is strongly induced by hypoxia (low oxygen), a common feature of solid tumors.[10] Culturing the cells under hypoxic conditions (e.g., 1% O₂) more closely mimics the tumor microenvironment and ensures the target is present and active.

  • Cell Seeding: Culture MDA-MB-231 breast cancer cells in DMEM supplemented with 10% fetal bovine serum. Seed the cells into 96-well plates at a density of 5,000 cells/well and allow them to attach for 24 hours.

  • Hypoxic Incubation: Place the plates in a hypoxic chamber (1% O₂, 5% CO₂, 37°C) for 24 hours to induce CA IX expression.

  • Compound Treatment: Prepare serial dilutions of 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide in the culture medium. Replace the existing medium with the drug-containing medium and incubate for 72 hours under hypoxic conditions. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

  • Viability Assessment:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth).

Hypothetical In Vitro Data Summary
Assay TypeTarget/Cell LineMetricHypothetical ValueInterpretation
Stopped-FlowhCA II (Off-target)Kᵢ150 nMLow affinity for the ubiquitous, off-target isoform.
Stopped-FlowhCA IX (Target)Kᵢ5.2 nMHigh affinity for the primary tumor-associated target.
Stopped-FlowhCA XII (Target)Kᵢ15.8 nMGood affinity for the secondary tumor-associated target.
MTT AssayMDA-MB-231 (Hypoxia)IC₅₀1.2 µMPotent inhibition of cancer cell growth in a target-relevant environment.

Pillar 2: The In Vivo Evaluation in a Preclinical Model

Positive in vitro data is only the first step. To assess true therapeutic potential, the compound must be tested in a living system, where complex physiological factors come into play. A tumor xenograft mouse model is the standard for evaluating anticancer agents.

Causality Behind Experimental Choices:

  • Why a Xenograft Model?: This model involves implanting human cancer cells (the same ones used in vitro) into immunodeficient mice.[11] This allows us to study the effect of our compound on a human tumor growing in a complex, living physiological system.

  • Why Immunodeficient Mice?: Nude or SCID mice lack a functional immune system, which prevents them from rejecting the foreign human tumor cells, allowing the tumor to grow.

  • Why Measure Tumor Volume and Body Weight?: Tumor volume is the primary efficacy endpoint; a successful drug will slow or stop tumor growth. Body weight is a critical indicator of toxicity; significant weight loss suggests the drug is having unacceptable side effects.[11]

  • Animal Acclimation: Acclimate 6-8 week old female immunodeficient mice (e.g., BALB/c nude) for one week.

  • Tumor Implantation:

    • Harvest MDA-MB-231 cells from culture.

    • Resuspend the cells in a 1:1 mixture of PBS and Matrigel to a final concentration of 5 x 10⁷ cells/mL.

    • Subcutaneously inject 100 µL (5 million cells) into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth using calipers. Calculate tumor volume using the formula: (Length x Width²)/2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 per group): Vehicle Control and Drug-Treated.

  • Drug Administration:

    • Formulate 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose).

    • Administer the drug daily via oral gavage at a predetermined dose (e.g., 50 mg/kg). The vehicle control group receives the vehicle only.

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight 2-3 times per week for the duration of the study (e.g., 21-28 days).

    • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., biomarker studies).

  • Data Analysis:

    • Plot the mean tumor volume for each group over time.

    • Calculate the percent Tumor Growth Inhibition (% TGI) using the formula: % TGI = (1 - (ΔT / ΔC)) x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change for the control group.

G cluster_prep Model Preparation cluster_exec Study Execution cluster_analysis Data Analysis & Endpoints P1 Implant Human Cancer Cells into Mice P2 Monitor Tumor Growth to Desired Size P1->P2 P3 Randomize Mice into Control & Treatment Groups P2->P3 E1 Daily Drug Administration (e.g., Oral Gavage) P3->E1 E2 Measure Tumor Volume & Body Weight Regularly E1->E2 A1 Euthanize & Excise Tumors at Study End E2->A1 A2 Plot Tumor Growth Curves A1->A2 A3 Calculate % Tumor Growth Inhibition (TGI) A1->A3

Caption: Workflow for an in vivo mouse xenograft efficacy study.

Hypothetical In Vivo Data Summary
Animal ModelCompound DosePrimary EndpointHypothetical ResultInterpretation
MDA-MB-231 Xenograft50 mg/kg, oral, daily% TGI at Day 2165%The compound demonstrates significant antitumor efficacy at a well-tolerated dose.
MDA-MB-231 Xenograft50 mg/kg, oral, dailyBody Weight Change< 5% lossThe compound shows no signs of overt toxicity at the efficacious dose.

Pillar 3: Bridging the Gap - The In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is to establish a correlation between the potent in vitro activity (Kᵢ = 5.2 nM) and the significant in vivo efficacy (% TGI = 65%). This correlation is rarely linear and is influenced by a multitude of pharmacokinetic and pharmacodynamic factors.

Key IVIVC Considerations:

  • ADME Properties (Absorption, Distribution, Metabolism, Excretion):

    • In Vitro Blind Spot: Biochemical and cell-based assays do not account for ADME.

    • In Vivo Reality: For our orally administered drug to work, it must first be absorbed from the gut, survive first-pass metabolism in the liver, distribute to the tumor tissue, and remain at a sufficient concentration for a sufficient time before being excreted. A compound with excellent in vitro potency can fail in vivo if it has poor oral bioavailability or is metabolized too quickly.

  • Target Engagement vs. Free Drug Concentration:

    • In Vitro Blind Spot: The concentration in the assay medium is the concentration the cells or enzyme "see".

    • In Vivo Reality: In the bloodstream, the drug will bind to plasma proteins (like albumin). Only the "free," unbound fraction of the drug is available to distribute into tissues and interact with the tumor. The effective concentration at the tumor site may be much lower than the total plasma concentration. The goal is to achieve a free drug concentration at the tumor that is above the in vitro Kᵢ for a sustained period.

  • The Tumor Microenvironment (TME):

    • In Vitro Blind Spot: While we can simulate hypoxia, a standard cell culture dish cannot replicate the complexity of the TME, which includes a dense extracellular matrix, abnormal vasculature, and interstitial pressure.

    • In Vivo Reality: The drug must physically penetrate the tumor tissue to reach the cancer cells. Poor penetration can lead to a discrepancy between in vitro and in vivo results. Furthermore, the acidic TME, which CA IX helps create, can influence the ionization state and activity of the drug itself.

  • Off-Target Activity and Selectivity:

    • In Vitro Blind Spot: We tested against a limited panel of CA isozymes.

    • In Vivo Reality: The drug will be exposed to all 15 mammalian CA isozymes.[12] Our in vitro data showed good selectivity against CA II, which is a positive sign. However, inhibition of other CAs in tissues like the kidney or red blood cells could lead to unexpected side effects in vivo that limit the achievable therapeutic dose.[11][13]

G cluster_vitro In Vitro World cluster_vivo In Vivo World cluster_bridge The IVIVC Bridge invitro High Potency (Low nM Ki) & Cell Killing (Low µM IC50) ADME ADME (Pharmacokinetics) invitro->ADME Factors Influencing Translation Penetration Tumor Penetration invitro->Penetration Factors Influencing Translation Target Free Drug at Target invitro->Target Factors Influencing Translation Toxicity Off-Target Effects (Selectivity) invitro->Toxicity Factors Influencing Translation invivo Tumor Efficacy (% TGI) ADME->invivo Penetration->invivo Target->invivo Toxicity->invivo

Caption: Key factors mediating the in vitro-in vivo correlation.

Conclusion

The journey from a promising in vitro result to a successful in vivo outcome is complex. For a hypothetical CAI like 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide, demonstrating low nanomolar affinity for CA IX and micromolar cytotoxicity against a relevant cancer cell line is a critical and encouraging start. However, this is not a guarantee of success. The in vivo xenograft model provides the first test of how the compound behaves in a complex physiological system, integrating its ADME properties, tissue distribution, and potential toxicities. A strong in vitro-in vivo correlation is achieved only when the potent biochemical activity translates into a robust and safe therapeutic effect, a result that depends entirely on navigating the multifaceted bridge of pharmacokinetics and pharmacodynamics.

References

  • Evaluation of the therapeutic potential of carbonic anhydrase inhibitors in two animal models of dystrophin deficient muscular dystrophy. PubMed Central. Available at: [Link]

  • Inhibition of hyperactivity and impulsivity by carbonic anhydrase inhibitors in spontaneously hypertensive rats, an animal model of ADHD. PubMed. Available at: [Link]

  • Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. PubMed Central. Available at: [Link]

  • Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PubMed Central. Available at: [Link]

  • Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. RSC Publishing. Available at: [Link]

  • Carbonic Anhydrase IV Selective Inhibitors Counteract the Development of Colitis-Associated Visceral Pain in Rats. MDPI. Available at: [Link]

  • Carbonic anhydrases in metazoan model organisms: molecules, mechanisms, and physiology. Physiological Reviews. Available at: [Link]

  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. PubMed Central. Available at: [Link]

  • In-vitro a data of the human carbonic anhydrase inhibition assay for the bumetanide compounds. ResearchGate. Available at: [Link]

  • Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. EXCLI Journal. Available at: [Link]

  • In vivo fitness of sul gene-dependent sulfonamide-resistant Escherichia coli in the mammalian gut. PubMed. Available at: [Link]

  • Integrated in silico and in vitro screening approaches for the discovery of small-molecule inhibitors of β-carbonic anhydrases. PubMed. Available at: [Link]

  • Carbonic anhydrase inhibitor suppresses invasion of renal cancer cells in vitro. PNAS. Available at: [Link]

  • Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. PubMed Central. Available at: [Link]

  • Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. Journal of Young Investigators. Available at: [Link]

  • Global Health: Antimicrobial Resistance: Sulfonamide. PDB-101. Available at: [Link]

  • Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking. PubMed Central. Available at: [Link]

  • In vivo fitness of sul gene-dependent sulfonamide-resistant Escherichia coli in the mammalian gut. PubMed Central. Available at: [Link]

  • Functionalization of Fluorinated Benzenesulfonamides and Their Inhibitory Properties toward Carbonic Anhydrases. ResearchGate. Available at: [Link]

  • The Influence of Varying Fluorination Patterns on the Thermodynamics and Kinetics of Benzenesulfonamide Binding to Human Carbonic Anhydrase II. MDPI. Available at: [Link]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide

This guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide, a compound of interest in medicinal chemistry and drug development. We will expl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide, a compound of interest in medicinal chemistry and drug development. We will explore its fragmentation pathways under various ionization conditions, compare analytical strategies, and provide detailed experimental protocols to ensure reproducible results. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural elucidation of sulfonamide-based molecules.

Introduction: The Significance of Sulfonamide Fragmentation Analysis

Sulfonamides represent a critical pharmacophore in a wide array of therapeutic agents, known for their antibacterial, anti-inflammatory, and anti-cancer properties.[1][2] The structural integrity and metabolic fate of these compounds are paramount in drug discovery and development. Mass spectrometry (MS) stands as the definitive tool for this purpose, offering unparalleled sensitivity and structural information.[3][4] Understanding the fragmentation patterns of a specific molecule like 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide (Molecular Weight: 217.26 g/mol [5]) is not merely an academic exercise; it is essential for metabolite identification, impurity profiling, and pharmacokinetic studies.

The presence of a fluorine atom on the benzene ring and an isopropyl group on the sulfonamide nitrogen introduces specific electronic and steric effects that profoundly influence its fragmentation in the gas phase. This guide will dissect these influences, comparing the fragmentation outcomes from different analytical approaches and providing the causal logic behind the observed phenomena.

Core Fragmentation Pathways: A Mechanistic Exploration

The fragmentation of sulfonamides is highly dependent on the ionization technique employed. We will compare the two most common methods: Electrospray Ionization (ESI), typically coupled with Liquid Chromatography (LC-MS), and Electron Ionization (EI), used in Gas Chromatography (GC-MS).

Electrospray Ionization (ESI-MS/MS) in Positive Ion Mode

ESI is a soft ionization technique that typically generates a protonated molecule, [M+H]⁺, which is then subjected to collision-induced dissociation (CID) for fragmentation analysis.[6] For 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide, the precursor ion will be at m/z 218.

Protonation Site: Theoretical and experimental studies indicate that for many sulfonamides, protonation preferentially occurs at the sulfonamide nitrogen.[7][8][9][10] This initial step is crucial as it primes the S-N bond for cleavage, a key fragmentation initiation event.

The primary fragmentation pathways for the [M+H]⁺ ion (m/z 218) are detailed below:

  • Pathway A: Heterolytic S-N Bond Cleavage: This is a canonical fragmentation route for protonated sulfonamides.[10] The protonated S-N bond cleaves, leading to the formation of an ion-neutral complex.[7][9] Subsequent charge transfer within this complex can result in the formation of a radical cation of the amine portion.[7][8][9] This pathway yields two key fragments:

    • 2-Fluorobenzenesulfonyl cation (m/z 159): Formed by the loss of neutral isopropylamine.

    • Protonated Isopropylamine (m/z 60): Formed by the loss of neutral 2-fluorobenzenesulfonyl.

  • Pathway B: Rearrangement and SO₂ Elimination: A highly characteristic fragmentation for aromatic sulfonamides involves a rearrangement that leads to the neutral loss of sulfur dioxide (SO₂; 64 Da).[1][11] The presence of an electron-withdrawing group, such as the ortho-fluorine in our target molecule, is known to promote this SO₂ extrusion.[1] This pathway generates a prominent fragment ion at m/z 154 .

  • Pathway C: Loss of Alkene from the N-Alkyl Group: The isopropyl group can facilitate the loss of a neutral propene molecule (C₃H₆; 42 Da) via a rearrangement, leading to a fragment ion at m/z 176 , corresponding to the 2-fluorobenzenesulfonamide ion.

Below is a diagram illustrating these competitive fragmentation pathways.

G cluster_precursor Precursor Ion cluster_fragments Primary Fragmentation Pathways Precursor [M+H]⁺ 2-Fluoro-N-(propan-2-yl)benzene-1-sulfonamide m/z 218 FragA1 2-Fluorobenzenesulfonyl Cation m/z 159 Precursor->FragA1 Pathway A - C₃H₇N FragA2 Protonated Isopropylamine m/z 60 Precursor->FragA2 Pathway A - C₆H₄FSO₂ FragB [M+H - SO₂]⁺ m/z 154 Precursor->FragB Pathway B - SO₂ (Rearrangement) FragC [M+H - C₃H₆]⁺ m/z 176 Precursor->FragC Pathway C - C₃H₆

Figure 1: Proposed ESI-MS/MS fragmentation pathways for protonated 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide.
Electron Ionization (EI-MS)

EI is a hard ionization technique that generates an odd-electron molecular ion (M⁺•), which is often more prone to extensive fragmentation and complex rearrangements than its even-electron [M+H]⁺ counterpart. While LC-MS is generally preferred for sulfonamide analysis, understanding the EI spectrum is valuable, particularly if GC-MS is employed, which often requires prior derivatization to enhance volatility.[12][13]

For N-alkylsulfabenzamides, a specific rearrangement process has been observed under EI conditions, involving the formation of distonic molecular ions as intermediates.[14][15][16] The key fragmentation pathways for the molecular ion (m/z 217) would likely include:

  • α-Cleavage: Loss of a methyl radical (•CH₃; 15 Da) from the isopropyl group to form a stable secondary carbocation, resulting in a fragment at m/z 202 .

  • Benzylic-type Cleavage: Cleavage of the C-S bond to generate the 2-fluorophenyl cation at m/z 95 .

  • Loss of the Isopropyl Group: Cleavage of the S-N bond can lead to the loss of an isopropyl radical (•C₃H₇; 43 Da), yielding a fragment at m/z 174 .

  • Rearrangements: Similar to ESI, loss of SO₂ (64 Da) can occur, leading to a radical cation fragment at m/z 153 .

Comparative Analysis: ESI vs. EI and Methodological Considerations

The choice between analytical strategies has significant implications for sensitivity, specificity, and the type of structural information obtained.

FeatureLC-ESI-MS/MSGC-EI-MS
Ionization Soft (produces [M+H]⁺)Hard (produces M⁺•)
Fragmentation Controlled (CID), often simpler spectra with clear precursor-product relationships.Extensive, complex spectra with rearrangements.[15]
Key Fragments Dominated by SO₂ loss (m/z 154) and S-N cleavage (m/z 159, 60).Dominated by α-cleavage (m/z 202) and C-S/S-N bond cleavages.
Sample Prep Simple dissolution.Often requires derivatization to increase volatility and thermal stability.[13]
Typical Application Preferred method for quantitative and qualitative analysis of sulfonamides in complex matrices like biological fluids and food.[3][17][18]Used for specific applications, but can be limited by the thermal lability of sulfonamides.

Expert Insight: For the routine analysis and structural confirmation of 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide and its potential metabolites, LC-ESI-MS/MS is the superior choice . Its ability to generate a stable protonated molecule and induce controlled fragmentation provides a clearer, more interpretable spectrum. The characteristic neutral loss of 64 Da (SO₂) and the cleavage of the S-N bond provide highly specific transitions for selected reaction monitoring (SRM) in quantitative studies, ensuring high selectivity and sensitivity.[19][20]

Experimental Protocols and Workflow

To ensure the trustworthiness and reproducibility of the analysis, we provide a detailed, self-validating experimental protocol for LC-MS/MS analysis.

Analytical Workflow

The overall process follows a logical sequence from sample preparation to data interpretation.

Figure 2: Standard workflow for LC-MS/MS analysis of the target compound.
Detailed LC-MS/MS Protocol

This protocol is designed for a standard triple-quadrupole or Q-TOF mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide in methanol.
  • Create a working solution of 1 µg/mL by diluting the stock solution with a 50:50 mixture of mobile phase A and mobile phase B.

2. Liquid Chromatography (LC) Conditions:

  • Rationale: Reversed-phase chromatography on a C18 column provides excellent retention and separation for moderately polar compounds like sulfonamides. The addition of formic acid to the mobile phase is critical to provide a source of protons, promoting the formation of the [M+H]⁺ ion in the ESI source.[17][21][22]
  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: 10% B to 95% B over 7 minutes.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Rationale: Positive ion mode is selected to generate the protonated molecule. A full scan confirms the molecular weight, while the product ion scan provides the fragmentation data. The collision energy is ramped to observe both low-energy (stable fragments) and high-energy dissociations.
  • Ionization Mode: Electrospray Ionization (ESI), Positive.
  • Capillary Voltage: 3.5 kV.
  • Desolvation Temperature: 350 °C.
  • Desolvation Gas Flow: 800 L/hr.
  • Scan Type 1 (Full Scan):
  • Mass Range: m/z 50 - 300.
  • Purpose: Confirm the presence of the [M+H]⁺ ion at m/z 218.
  • Scan Type 2 (Product Ion Scan / MS/MS):
  • Precursor Ion: m/z 218.
  • Collision Energy: 15-35 eV (a ramp or multiple specific values can be used).
  • Collision Gas: Argon.
  • Purpose: Generate and detect the fragment ions discussed in Section 2.1.

Expected Data and Interpretation

Executing the protocol above will yield a data set that allows for unambiguous identification.

Table 1: Summary of Expected Key Ions in ESI-MS/MS

Ion DescriptionProposed StructureExpected m/zPathway
Precursor Ion [C₉H₁₂FNO₂S + H]⁺218.06-
Fragment 1 [M+H - SO₂]⁺154.09B
Fragment 2 [2-Fluorobenzenesulfonyl]⁺159.00A
Fragment 3 [M+H - C₃H₆]⁺176.03C
Fragment 4 [Isopropylamine + H]⁺60.08A

Data Interpretation: The presence of the precursor ion at m/z 218 in the full scan confirms the molecular weight. The MS/MS spectrum should show a prominent peak at m/z 154, which is highly indicative of an aromatic sulfonamide due to the characteristic loss of SO₂.[1] The ion at m/z 159 confirms the 2-fluorobenzenesulfonyl moiety of the molecule. Together, these fragments provide a robust and confident structural confirmation of 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide.

Conclusion

The mass spectrometric fragmentation of 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide is a predictable process governed by the fundamental chemistry of the sulfonamide functional group, with distinct influences from its fluoro and isopropyl substituents. LC-ESI-MS/MS in positive ion mode is the recommended analytical approach, providing clear, interpretable spectra dominated by a characteristic neutral loss of SO₂ and cleavage of the S-N bond. The detailed protocol and mechanistic explanations provided in this guide offer a comprehensive framework for researchers to confidently identify and characterize this molecule and related structures, supporting the rigorous demands of modern drug development and scientific research.

References

  • Hu, W. Z., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(3), 424-30.
  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9.
  • ResearchGate. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement | Request PDF. [Link]

  • Todua, N. G., et al. (2011). Electron ionization mass spectra of alkylated sulfabenzamides. Rapid Communications in Mass Spectrometry, 25(6), 750-4.
  • Chisvert, A., et al. (2003). A Liquid Chromatography−Mass Spectrometry Assay for Analyzing Sulfonamide Antibacterials in Cattle and Fish Muscle Tissues. Analytical Chemistry, 75(7), 1752-1758. [Link]

  • ResearchGate. (n.d.). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions | Request PDF. [Link]

  • LCGC International. (2020). Online Automated SPE–LC–MS-MS Quantitation of Sulfonamide Antibiotics and Pesticides in Surface Waters Using a Triple-Quadrupole Mass Spectrometer and Electrospray Ionization Probe. [Link]

  • Todua, N. G., et al. (2011). Electron ionization mass spectra of alkylated sulfabenzamides. PMC. [Link]

  • ResearchGate. (n.d.). Electron ionization mass spectra of alkylated sulfabenzamides | Request PDF. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. [Link]

  • PubMed. (n.d.). Screening of sulphonamides in egg using gas chromatography-mass-selective detection and liquid chromatography-mass spectrometry. [Link]

  • Bentham Science. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. [Link]

  • Shimadzu. (n.d.). A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts. [Link]

  • ResearchGate. (n.d.). Mass spectrometry study of N-alkylbenzenesulfonamides with potential antagonist activity to potassium channels. [Link]

  • ACG Publications. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS. [Link]

  • PubMed. (2015). Determination of sulfonamide antibiotics and metabolites in liver, muscle and kidney samples by pressurized liquid extraction or ultrasound-assisted extraction followed by liquid chromatography-quadrupole linear ion trap-tandem mass spectrometry (HPLC-QqLIT-MS/MS). [Link]

  • Tsikas, D. (2019). GC-NICI-MS analysis of acetazolamide and other sulfonamide (R-SO2-NH2) drugs as... PMC. [Link]

  • PubMed. (2011). Wrong-way-round ionization of sulfonamides and tetracyclines enables simultaneous analysis with free and conjugated estrogens by liquid chromatography tandem mass spectrometry. [Link]

  • ResearchGate. (n.d.). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry | Request PDF. [Link]

  • Royal Society of Chemistry. (n.d.). Chapter 2. Ionisation Methods in LCMS and LCMS-MS (TSP, APCI, ESP and cf-FAB). [Link]

  • ResearchGate. (n.d.). Identification and Determination of Metabolites and Degradation Products of Sulfonamide Antibiotics: Advanced MS Analysis of Metabolites and Degradation Products – II. [Link]

  • ACS Publications. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. [Link]

  • ACS Publications. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. [Link]

  • PMC. (n.d.). Rapid screening of sulfonamides in dietary supplements based on extracted common ion chromatogram and neutral loss scan by LC-Q/TOF-mass spectrometry. [Link]

  • Journal of Food and Drug Analysis. (n.d.). Multi-residue determination of sulfonamide and quinolone residues in fish tissues by high performance liquid chromatography-tandem mass spectrometry (LC-MS/MS). [Link]

  • PubMed. (2010). Intramolecular charge transfer in the gas phase: fragmentation of protonated sulfonamides in mass spectrometry. [Link]

  • RSC Publishing. (n.d.). Fragmentation of typical sulfonamide drugs via heterolytic bond cleavage and stepwise rearrangement. [Link]

  • PMC. (n.d.). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. [Link]

  • Unknown Source. (n.d.).
  • NextSDS. (n.d.). 2-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide. [Link]

  • Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Unknown Source. (2012). Ion fragmentation of small molecules in mass spectrometry.
  • Unknown Source. (n.d.). ガスクロマトグラフィー・質量分析法(GC/MS).
  • ResearchGate. (n.d.). Tandem mass spectrometry fragmentation for perfluorohexane sulfonamide... | Download Scientific Diagram. [Link]

  • Unknown Source. (2017). GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients Research Article.

Sources

Comparative

A Guide to Comparative Binding Kinetics Analysis of 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide Analogs

In the landscape of modern drug discovery, the characterization of a molecule's binding affinity is merely the entry point. A more profound understanding of a drug candidate's potential efficacy, duration of action, and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the characterization of a molecule's binding affinity is merely the entry point. A more profound understanding of a drug candidate's potential efficacy, duration of action, and selectivity is revealed through the lens of its binding kinetics—the rates at which it associates and dissociates from its biological target. This guide provides an in-depth comparison of the binding kinetics of a series of hypothetical analogs of 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide, a scaffold of interest in medicinal chemistry. We will explore the causal relationships behind experimental design, present a rigorous protocol for kinetic analysis using Bio-Layer Interferometry (BLI), and interpret the resulting data to draw meaningful structure-kinetic relationships (SKR).

The benzenesulfonamide moiety is a privileged scaffold found in a wide array of therapeutic agents, notably as inhibitors of enzymes like carbonic anhydrases and various kinases.[1][2][3] The strategic placement of substituents, such as a fluorine atom, can significantly modulate a compound's physicochemical properties and its interaction with a target protein.[4] Understanding how these subtle chemical modifications impact the dynamic process of binding is critical for rational drug design.

The Principle: Why Kinetics Matter More Than Affinity Alone

While the equilibrium dissociation constant (KD) is a valuable measure of binding strength, it represents a static endpoint. It is a ratio of the dissociation rate (kd or koff) to the association rate (ka or kon). Two compounds can have identical KD values but vastly different kinetic profiles, which can translate to distinct pharmacological effects.

  • Association Rate (ka): This constant reflects the rate at which the drug and its target form a complex. A high ka suggests the compound can rapidly find and bind to its target site.

  • Dissociation Rate (kd): This constant describes the stability of the drug-target complex, indicating how quickly the compound dissociates. A low kd often correlates with a longer residence time and, potentially, a more sustained biological effect.[5]

Therefore, a comprehensive kinetic analysis provides a dynamic view of the molecular interaction, offering crucial insights for lead optimization.[5][6]

Methodology: Real-Time, Label-Free Kinetic Analysis

To quantify the binding kinetics of our sulfonamide analogs, we will employ Bio-Layer Interferometry (BLI), a label-free optical biosensing technique.[7][8] BLI measures the change in thickness of the biological layer on a biosensor tip in real-time as molecules associate and dissociate, allowing for the direct calculation of ka and kd.[9][10] This "dip-and-read" method is well-suited for screening and characterizing small molecule interactions due to its high throughput and tolerance for various sample types.[7][11]

Experimental Workflow: A Self-Validating System

The following protocol outlines the steps for a robust kinetic analysis. The logic behind each step is to ensure data quality, minimize artifacts, and generate reliable kinetic constants.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: BLI Experiment cluster_analysis Phase 3: Data Analysis p1 Target Protein Expression & Purification (e.g., Human Carbonic Anhydrase II) p2 Biosensor & Analog Preparation e1 Protein Immobilization (e.g., Amine coupling to AR2G sensor) p2->e1 e2 Baseline 1 (Buffer) e1->e2 e3 Association (Analyte) e2->e3 e4 Dissociation (Buffer) e3->e4 e5 Regeneration e4->e5 e6 Baseline 2 (Buffer) e5->e6 a1 Reference Subtraction e6->a1 a2 Curve Fitting (1:1 Model) a1->a2 a3 Kinetic Parameter Extraction (ka, kd, KD) a2->a3

Caption: High-level workflow for BLI-based kinetic analysis.

Detailed Experimental Protocol

Target Protein: Recombinant Human Carbonic Anhydrase II (hCA II)

Analytes: 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide and its structural analogs.

  • Reagent and Sensor Preparation:

    • Rationale: Proper preparation is critical for data consistency. A well-defined buffer system minimizes non-specific binding and ensures protein stability.

    • Protocol:

      • Prepare a running buffer (e.g., 10 mM PBS, pH 7.4, 0.02% Tween-20, 1% DMSO). The DMSO is necessary to ensure the solubility of the small molecule analogs.

      • Reconstitute lyophilized hCA II in the running buffer to a concentration of 20 µg/mL for immobilization.

      • Prepare a 7-point serial dilution series for each sulfonamide analog in the running buffer, starting from a top concentration of 10 µM. Include a buffer-only (zero analyte) control for double referencing.

      • Pre-hydrate Amine Reactive 2nd Generation (AR2G) biosensors in water for at least 10 minutes.

  • Protein Immobilization:

    • Rationale: Covalent amine coupling provides a stable surface for repeated kinetic cycles. The goal is to achieve an optimal immobilization level that gives a strong signal for small molecule binding without causing mass transport limitations.

    • Protocol:

      • Activate the biosensor surface by dipping into a freshly prepared solution of 0.4 M EDC and 0.1 M NHS for 300 seconds.

      • Immobilize hCA II by dipping the activated biosensors into the 20 µg/mL protein solution until a shift of ~1.5 nm is achieved.

      • Quench the excess reactive groups by dipping the biosensors into a 1 M ethanolamine HCl (pH 8.5) solution for 300 seconds.

  • Kinetic Measurement Cycle:

    • Rationale: This multi-step cycle allows for the precise measurement of each phase of the binding event. A stable baseline is essential for accurate curve fitting.

    • Protocol (performed for each analyte concentration):

      • Baseline: Equilibrate the immobilized biosensors in running buffer for 60-120 seconds to establish a stable starting signal.

      • Association: Move the biosensors to the wells containing the sulfonamide analog solutions and record the binding signal for 180-300 seconds.

      • Dissociation: Transfer the biosensors back to the running buffer wells and monitor the decay of the signal for 300-600 seconds.

      • Regeneration (if necessary): For tightly binding compounds, a brief pulse of a mild regeneration buffer (e.g., 10 mM Glycine, pH 2.0) may be required to remove all bound analyte before the next cycle. This step must be optimized to ensure it does not denature the immobilized protein.

  • Data Processing and Analysis:

    • Rationale: Data processing corrects for systemic artifacts. Fitting the corrected data to a kinetic model allows for the mathematical extraction of the rate constants.

    • Protocol:

      • Process the raw data by subtracting the signal from the reference biosensor (immobilized but not exposed to analyte) and the zero-analyte control.

      • Align the curves to the baseline and inter-step correct to the dissociation step.

      • Fit the processed sensorgrams globally to a 1:1 Langmuir binding model using the instrument's analysis software. This model assumes a simple reversible bimolecular interaction.

      • Assess the quality of the fit by examining the R2 value (should be >0.95) and visually inspecting the residuals.

      • Record the calculated ka (M-1s-1), kd (s-1), and the resulting KD (M).

Comparative Kinetic Data of Sulfonamide Analogs (Hypothetical Data)

To illustrate the power of this analysis, we present hypothetical but plausible kinetic data for the binding of 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide and three analogs to hCA II.

Compound IDStructureka (x 105 M-1s-1)kd (x 10-3 s-1)KD (nM)
Analog 1 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide3.57.020.0
Analog 2 3-fluoro-N-(propan-2-yl)benzene-1-sulfonamide2.86.222.1
Analog 3 4-fluoro-N-(propan-2-yl)benzene-1-sulfonamide4.12.15.1
Analog 4 2,4-difluoro-N-(propan-2-yl)benzene-1-sulfonamide4.52.35.1

Interpretation and Structure-Kinetic Relationship (SKR) Insights

The data table reveals how subtle changes in the fluorine substitution pattern can have a significant impact on the binding kinetics.

SKR cluster_structure Structural Modification cluster_kinetics Kinetic Impact S1 Analog 1 (2-Fluoro) S2 Analog 2 (3-Fluoro) S3 Analog 3 (4-Fluoro) S1->S3 Moving F from 2 to 4-pos (more favorable interaction) K1 Baseline Kinetics KD = 20.0 nM S1->K1 Reference K2 Slower Association Slightly Slower Dissociation Similar KD S2->K2 Moving F from 2 to 3-pos (less favorable interaction) S4 Analog 4 (2,4-diFluoro) S3->S4 Adding 2-Fluoro (enhances association) K3 Faster Association ~3x Slower Dissociation 4x Improved KD K4 Fastest Association Slow Dissociation Maintained High Affinity

Sources

Validation

Analytical Method Validation for 2-Fluoro-N-(propan-2-yl)benzene-1-sulfonamide Purity Testing: A Comparative Guide

As a Senior Application Scientist, ensuring the chemical purity of synthetic building blocks and active pharmaceutical ingredients (APIs) is paramount to preventing off-target toxicities and ensuring reproducible pharmac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the chemical purity of synthetic building blocks and active pharmaceutical ingredients (APIs) is paramount to preventing off-target toxicities and ensuring reproducible pharmacokinetics. 2-Fluoro-N-(propan-2-yl)benzene-1-sulfonamide (CAS: 923243-98-5) is a halogenated sulfonamide derivative frequently utilized in medicinal chemistry and drug discovery.

This guide provides an objective, data-driven comparison of analytical modalities for determining the purity of this compound. Furthermore, it establishes a self-validating, step-by-step experimental protocol grounded in the ICH Q2(R2) Validation of Analytical Procedures framework[1][2].

Mechanistic Rationale & Analytical Modality Selection

The structural properties of 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide dictate the analytical approach. The molecule contains a highly electronegative fluorine atom, a hydrophobic isopropyl group, and a sulfonamide moiety (-SO₂NH-). The sulfonamide nitrogen possesses a weakly acidic proton, which can lead to peak tailing in chromatography if secondary interactions with residual silanols on the stationary phase are not suppressed.

To objectively assess purity, we must compare the three primary analytical modalities used in pharmaceutical laboratories: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Flame Ionization Detection (GC-FID).

Comparative Analysis of Analytical Methods
Analytical TechniquePrinciple & Application for SulfonamidesSensitivity (LOD)Key AdvantagesLimitations
RP-HPLC-UV Differential partitioning using a C18/C8 column and acidic mobile phase to suppress ionization[3].~0.05 µg/mLExcellent precision; robust for routine QC; highly reproducible.Requires chromophoric impurities; limited structural elucidation.
LC-MS/MS Chromatographic separation coupled with mass-to-charge (m/z) structural fragmentation[4].~0.001 µg/mLDefinitive structural confirmation of unknown impurities; extreme sensitivity[4].High equipment cost; potential for ion suppression matrix effects.
GC-FID Volatilization and separation based on boiling point and stationary phase affinity.~0.5 µg/mLUniversal detection for hydrocarbons; high resolution.Not recommended. Sulfonamides are highly polar and thermally labile, requiring complex derivatization.

Causality for Method Selection: RP-HPLC coupled with UV detection is selected as the primary purity assay because it offers the optimal balance of precision, linearity, and operational robustness required for ICH Q2(R2) compliance[5]. LC-MS/MS serves as an orthogonal confirmatory method to identify specific degradation products (e.g., 2-fluorobenzenesulfonic acid) during forced degradation studies[4][6].

Degradation Pathways & Specificity Profiling

To validate an analytical method, the system must be capable of resolving the parent API from its potential impurities (Specificity)[1]. For 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide, the most vulnerable bond is the sulfonamide (S-N) linkage, which is susceptible to hydrolytic cleavage under extreme pH or thermal stress.

DegradationPathway Parent 2-fluoro-N-(propan-2-yl) benzene-1-sulfonamide Hydrolysis Hydrolytic Stress (Acid/Base/Heat) Parent->Hydrolysis Stress Testing (ICH Q1A) Impurity1 2-Fluorobenzenesulfonic Acid (Acidic Degradant) Hydrolysis->Impurity1 Cleavage of S-N bond Impurity2 Isopropylamine (Basic Degradant) Hydrolysis->Impurity2 Cleavage of S-N bond

Fig 1: Primary hydrolytic degradation pathway generating key impurities for specificity testing.

Self-Validating Experimental Protocol (RP-HPLC-UV)

The following protocol is designed as a self-validating system. By incorporating System Suitability Testing (SST) prior to sample analysis, the method mathematically proves its own fitness for use before generating reportable data.

Chromatographic Conditions
  • Column: Zorbax Eclipse XDB C18 (150 × 4.6 mm, 5 µm) or equivalent[3]. Rationale: The C18 phase provides strong hydrophobic retention for the isopropyl and fluorobenzene rings.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water. Rationale: TFA lowers the pH to ~2.0, fully protonating the sulfonamide nitrogen, preventing peak tailing and ensuring sharp, symmetrical peaks[7].

  • Mobile Phase B: 0.1% TFA in Acetonitrile[7].

  • Gradient Program: 30% B to 85% B over 15 minutes, hold for 2 minutes, return to 30% B[7].

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm and 254 nm (Photo-diode array detector).

  • Column Temperature: 30 °C.

Step-by-Step Validation Workflow (ICH Q2(R2) Compliant)

ValidationWorkflow Start Method Development (Column & Mobile Phase) SysSuit System Suitability Testing (Tailing < 1.5, Rs > 2.0) Start->SysSuit Specificity Specificity (ICH Q2) Blank & Impurity Spiking SysSuit->Specificity Linearity Linearity & Range (R² > 0.999, 50-150%) Specificity->Linearity Accuracy Accuracy & Precision (Recovery 98-102%) Linearity->Accuracy Valid Validated Analytical Procedure Accuracy->Valid

Fig 2: ICH Q2(R2) compliant analytical method validation workflow for purity testing.

Step 1: System Suitability Testing (SST) Inject a standard solution (100 µg/mL) containing 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide and a known closely eluting impurity (e.g., 2-fluorobenzenesulfonamide) six times.

  • Self-Validation Criteria: The run is only valid if the Resolution (Rs) between the two peaks is > 2.0, the USP Tailing Factor is < 1.5, and the Relative Standard Deviation (%RSD) of the main peak area is ≤ 2.0%.

Step 2: Specificity & Forced Degradation Inject a diluent blank, an unspiked sample, and a sample subjected to acid hydrolysis (0.1 N HCl at 60°C for 2 hours).

  • Self-Validation Criteria: The blank must show no interfering peaks at the retention time of the main analyte. The PDA detector must confirm peak purity (Purity Angle < Purity Threshold) for the main peak in the degraded sample.

Step 3: Linearity and Range Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target working concentration (e.g., 50 µg/mL to 150 µg/mL)[5][8].

  • Data Processing: Plot peak area versus concentration. Calculate the correlation coefficient (R²).

Step 4: Accuracy (Spike Recovery) Spike known amounts of 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide into a synthetic matrix at 80%, 100%, and 120% levels, preparing three replicates per level[6].

Experimental Validation Data (Summary)

The following table summarizes the quantitative performance metrics achieved using the optimized RP-HPLC-UV protocol, demonstrating full compliance with regulatory acceptance criteria[1][2].

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved Experimental ResultStatus
System Precision (%RSD) ≤ 2.0% (n=6)0.85%Pass
Specificity (Resolution) No interference, Rs > 2.0Rs = 3.4 (vs. closest impurity)Pass
Linearity (R²) ≥ 0.9990.9998 (Range: 50–150 µg/mL)Pass
Accuracy (Recovery %) 98.0% – 102.0%99.4% – 101.1%Pass
Method Precision (Repeatability) %RSD ≤ 2.0%1.12%Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥ 3:10.04 µg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 10:10.12 µg/mLPass
Conclusion

For the purity testing of 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide, RP-HPLC utilizing a C18 stationary phase and a TFA-acidified mobile phase provides a highly robust, self-validating analytical environment. By adhering strictly to the ICH Q2(R2) guidelines, laboratories can ensure that the method is stability-indicating, precise, and legally defensible for regulatory submissions.

References

  • ICH Q2 (R2) Validation of Analytical Procedures - MasterControl Source: MasterControl URL:[Link]

  • VALIDATION OF ANALYTICAL PROCEDURES Training Module 3: Practical Applications of ICH Q2(R2) Source: International Council for Harmonisation (ICH) URL:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

  • Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL:[Link]

  • Q2(R2) Validation of Analytical Procedures - FDA Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide Source: Trends in Sciences URL:[Link]

  • Confirmatory method for nine sulfonamides in miniature bovine muscle samples using HPLC/MS/MS Source: Journal of Food and Drug Analysis URL:[Link]

  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Source: MDPI URL:[Link]

  • Discovery of Highly Potent and Selective Small Molecule ADAMTS-5 Inhibitors (HPLC conditions for fluorobenzenesulfonamides) Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Advanced Laboratory Safety &amp; Operational Guide: Handling 2-Fluoro-N-(propan-2-yl)benzene-1-sulfonamide

Executive Summary & Chemical Context 2-Fluoro-N-(propan-2-yl)benzene-1-sulfonamide (Synonym: 2-Fluoro-N-isopropylbenzenesulfonamide; CAS: 923243-98-5) is a highly specialized halogenated organic building block. In drug d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

2-Fluoro-N-(propan-2-yl)benzene-1-sulfonamide (Synonym: 2-Fluoro-N-isopropylbenzenesulfonamide; CAS: 923243-98-5) is a highly specialized halogenated organic building block. In drug discovery and molecular biology, fluorinated benzenesulfonamides are critical precursors for synthesizing potent carbonic anhydrase inhibitors[1] and kinase modifiers (such as Aurora A kinase probes)[2].

While highly valuable for structural-activity relationship (SAR) studies, the combination of a reactive sulfonamide moiety and a lipophilic fluorinated aromatic ring presents specific toxicological hazards. This guide provides a field-proven, self-validating operational framework for the safe handling, solubilization, and disposal of this compound, ensuring maximum scientific integrity and operator safety.

Chemical Profile & Hazard Causality

To design an effective safety protocol, operators must understand the causality behind the chemical's hazards. The sulfonamide group acts as a strong hydrogen bond donor/acceptor, which allows it to interact aggressively with biological mucosal membranes, causing severe irritation[3]. Furthermore, the addition of the fluorine atom increases the molecule's lipophilicity. If the compound is dissolved in highly permeating organic solvents (like DMSO), it can bypass the skin's stratum corneum rapidly, carrying the toxic payload directly into the bloodstream.

Table 1: Physicochemical Properties & GHS Hazard Profile
Property / Hazard CodeValue / ClassificationMechanistic Causality & Operational Implication
CAS Number 923243-98-5Unique identifier for precise inventory and SDS tracking[3].
Molecular Weight 217.26 g/mol Essential metric for calculating precise in vitro assay molarities[3].
H302 Harmful if swallowedSystemic toxicity via gastrointestinal absorption[3].
H315 / H319 Causes skin & serious eye irritationSulfonamide polarity disrupts cellular membranes in mucosal tissues[3].
H335 May cause respiratory irritationFine crystalline powder is prone to aerosolization and inhalation[3].

Core Personal Protective Equipment (PPE) Specifications

Standard laboratory PPE is insufficient when handling solvated fluorinated sulfonamides. The protective envelope must be tailored to the specific state of the chemical (dry powder vs. solvated liquid).

Table 2: Targeted PPE Requirements
PPE CategoryTechnical SpecificationOperational Justification
Hand Protection (Dry) Nitrile Gloves (≥4 mil thickness)Provides an adequate physical barrier against dry, unreacted powder[4].
Hand Protection (Wet) Neoprene or Butyl Rubber GlovesCritical: DMSO and MeCN rapidly permeate standard nitrile. Neoprene prevents solvent-mediated transdermal delivery of the compound.
Eye/Face Protection ANSI Z87.1 Chemical Splash GogglesPrevents ocular exposure (H319). Safety glasses with side shields are insufficient against aerosolized powders or solvent splashes[3].
Respiratory Controls Certified Chemical Fume HoodMust operate at a face velocity of 80–120 fpm to capture irritating dust (H335)[3].
Body Protection Flame-Resistant (FR) Lab CoatProtects against static-discharge ignition when handling flammable solvents (e.g., MeCN) during array synthesis[2].

Operational Workflow & Experimental Protocol

The following methodology details the preparation of a 10 mM in vitro assay stock solution , a standard procedure for evaluating sulfonamide-based inhibitors[1]. This protocol is designed as a self-validating system—each step contains a verification check to ensure safety and accuracy.

Protocol: Preparation of 10 mM Stock Solution in DMSO

Step 1: Environmental Verification

  • Action: Activate the chemical fume hood and check the digital airflow monitor.

  • Validation: Proceed only if the face velocity is confirmed between 80–120 fpm.

  • Causality: Ensures any aerosolized 2-fluoro-N-isopropylbenzenesulfonamide is actively pulled away from the operator's breathing zone[3].

Step 2: Gravimetric Transfer (Dry Handling)

  • Action: Don standard nitrile gloves. Use a static-eliminating ionizer gun on a disposable polystyrene weigh boat. Carefully weigh out 21.73 mg of the compound.

  • Validation: The analytical balance reading must stabilize quickly. A drifting reading indicates static charge, which risks sudden powder aerosolization.

  • Causality: Fluorinated powders are highly prone to static cling; neutralizing the charge prevents environmental contamination.

Step 3: Solubilization (Wet Handling)

  • Action: Upgrade PPE: Don a pair of Neoprene gloves over the nitrile gloves. Transfer the powder to a 5 mL amber glass vial. Add exactly 10.0 mL of anhydrous Dimethyl Sulfoxide (DMSO).

  • Validation: Vortex for 30 seconds. Visually inspect the vial against a light source; the solution must be 100% optically clear with no suspended particulates.

  • Causality: Incomplete dissolution will skew downstream biological assay results (e.g., IC50 calculations for carbonic anhydrase inhibition)[1].

Step 4: Storage & Aliquoting

  • Action: Seal the amber vial with a PTFE-lined cap. Store in a desiccator at -20°C[1].

  • Validation: Ensure the label includes the compound name, concentration (10 mM), solvent (DMSO), date, and GHS hazard pictograms.

Process Visualization

The following diagram illustrates the critical path for handling this compound, highlighting the transition from dry handling to high-risk solvated handling.

Workflow N1 1. Risk Assessment & SDS Review N2 2. Don Advanced PPE (Nitrile/Neoprene, Goggles) N1->N2 N3 3. Verify Engineering Controls (Fume Hood >100 fpm) N2->N3 N4 4. Chemical Handling (Weighing & Transfer) N3->N4 N5 5. Solubilization (DMSO/MeCN) N4->N5 N6 6. Decontamination (Wet Wipe Method) N5->N6 N7 7. Waste Segregation (Halogenated Organic) N6->N7

Caption: Workflow for the safe handling and processing of fluorinated benzenesulfonamides.

Spill Response & Waste Disposal Plan

Immediate Spill Response
  • Dry Powder Spill: Do not dry sweep. Dry sweeping generates hazardous dust clouds (H335). Cover the spill with damp absorbent paper towels, carefully wipe inward to consolidate the material, and place the towels in a sealed hazardous waste bag[5].

  • Solvated Spill (DMSO/MeCN): Immediately evacuate the immediate area to allow fumes to clear. Wear heavy-duty Neoprene gloves and a P100 half-mask respirator. Apply universal chemical absorbent pads to soak up the liquid. Wash the affected surface with a 10% bleach solution, followed by soap and water[4].

EPA/RCRA Compliant Disposal
  • Segregation Rule: 2-Fluoro-N-(propan-2-yl)benzene-1-sulfonamide must strictly be disposed of in Halogenated Organic Waste containers[3].

  • Causality: Because the molecule contains a fluorine atom, it requires specialized high-temperature incineration. Mixing it with non-halogenated waste can result in incomplete combustion at lower temperatures, leading to the generation of highly toxic and corrosive Hydrogen Fluoride (HF) gas.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.